molecular formula C8H5BrF2O3 B1276099 5-Bromo-2-(difluoromethoxy)benzoic acid CAS No. 438221-79-5

5-Bromo-2-(difluoromethoxy)benzoic acid

Cat. No.: B1276099
CAS No.: 438221-79-5
M. Wt: 267.02 g/mol
InChI Key: OWVVZPMQHORKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(difluoromethoxy)benzoic acid is a useful research compound. Its molecular formula is C8H5BrF2O3 and its molecular weight is 267.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(difluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O3/c9-4-1-2-6(14-8(10)11)5(3-4)7(12)13/h1-3,8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVVZPMQHORKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407943
Record name 5-bromo-2-(difluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438221-79-5
Record name 5-bromo-2-(difluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-(difluoromethoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-2-(difluoromethoxy)benzoic acid, a key intermediate in pharmaceutical and agrochemical research. This document details its chemical identity, and physical characteristics, and outlines standardized experimental protocols for their determination.

Compound Identification and Chemical Structure

This compound is an aromatic carboxylic acid. The presence of a bromine atom, a difluoromethoxy group, and a carboxylic acid group on the benzene ring makes it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 438221-79-5[1][2]
Molecular Formula C₈H₅BrF₂O₃[1][2][3]
SMILES O=C(O)C1=CC(Br)=CC=C1OC(F)F[2]
InChI InChI=1S/C8H5BrF2O3/c9-5-2-1-4(8(12)13)6(3-5)14-7(10)11/h1-3,7H,(H,12,13)

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Where experimental data is not publicly available, predicted values are provided.

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 267.02 g/mol [1][3]
Appearance Solid (Form may vary)Assumed based on related compounds
Melting Point Data not available-
Boiling Point 328.1 ± 42.0 °CPredicted
Solubility Data not available-
pKa Data not available-

Experimental Protocols for Property Determination

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Synthesis and Purification

A generalized workflow for synthesis and purification is presented below.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_final Final Product start Starting Materials (e.g., 5-bromo-2-hydroxybenzoic acid, difluoromethylating agent) reaction Chemical Reaction (e.g., Difluoromethylation) start->reaction quench Reaction Quenching reaction->quench extraction Solvent Extraction quench->extraction washing Washing & Drying extraction->washing concentration Solvent Removal (Rotary Evaporation) washing->concentration chromatography Purification (e.g., Column Chromatography) concentration->chromatography product Pure 5-Bromo-2-(difluoromethoxy) benzoic acid chromatography->product characterization Characterization product->characterization

Caption: General workflow for the synthesis and purification of a chemical compound.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound.

  • Apparatus : Capillary melting point apparatus.[6][7][8][9][10]

  • Procedure :

    • A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.[7][8][9]

    • The capillary tube is placed in the heating block of the apparatus alongside a thermometer.[6][7][9]

    • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[10]

    • The temperature at which the substance first begins to melt (T1) and the temperature at which it becomes completely liquid (T2) are recorded. The melting range is reported as T1-T2.[7]

Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[11][12][13]

  • Principle : An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

  • Procedure :

    • Add an excess amount of this compound to a flask containing the solvent of interest (e.g., water, ethanol, dichloromethane).[11][12]

    • Seal the flask and place it in a shaker or incubator at a constant temperature. Agitate the mixture for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.[12]

    • After equilibration, allow any undissolved solid to settle.[14]

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This can be achieved by filtration or centrifugation.[12][14]

    • The concentration of the compound in the clear, saturated solution is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[12][14]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of ionizable compounds like carboxylic acids.[15][16][17][18][19]

  • Principle : A solution of the acidic compound is titrated with a standard basic solution. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting titration curve.

  • Procedure :

    • Dissolve a precisely weighed amount of the compound in a suitable solvent (often a co-solvent system like methanol/water for sparingly soluble compounds) to a known concentration (e.g., 10⁻⁴ M).[17][18]

    • Calibrate a pH meter using standard buffer solutions.[18]

    • Immerse the pH electrode in the sample solution, which is continuously stirred.[18]

    • Add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, measured increments.[18]

    • Record the pH of the solution after each addition, allowing the reading to stabilize.[18]

    • The pKa value corresponds to the pH at the half-equivalence point on the titration curve.

Spectroscopic Analysis

Spectroscopic methods are essential for structural elucidation and confirmation of the compound's identity.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation sample Purified Solid Sample nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sample->nmr ftir FTIR Spectroscopy sample->ftir ms Mass Spectrometry sample->ms structure Structural Elucidation & Identity Confirmation nmr->structure ftir->structure ms->structure

Caption: Workflow for the spectroscopic characterization of a chemical compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Protocol :

      • Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[20][21][22][23]

      • Filter the solution into a clean NMR tube to remove any particulate matter.[21]

      • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

    • Expected Data : The ¹H NMR spectrum would show signals for the aromatic protons and the proton of the difluoromethoxy group. The ¹³C NMR would show distinct signals for each carbon atom, and the ¹⁹F NMR would confirm the presence of the difluoromethoxy group.

  • Fourier-Transform Infrared (FTIR) Spectroscopy

    • Protocol (ATR Method) :

      • Place a small amount of the powdered sample directly onto the ATR crystal.[24][25][26][27][28]

      • Apply pressure to ensure good contact between the sample and the crystal.[25][28]

      • Record the infrared spectrum.

    • Expected Data : The spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), C-O stretching, and vibrations associated with the aromatic ring and the C-Br and C-F bonds.

  • Mass Spectrometry (MS)

    • Protocol (Electron Ionization - EI) :

      • Introduce a small amount of the volatile sample into the mass spectrometer.

      • The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[29][30][31][32]

      • The resulting ions are separated based on their mass-to-charge ratio (m/z).

    • Expected Data : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (267.02 g/mol , considering isotopes).[1][3] A characteristic fragmentation pattern for a bromo-substituted aromatic acid would also be observed, which can aid in structural confirmation.[33]

References

An In-depth Technical Guide to 5-Bromo-2-(difluoromethoxy)benzoic acid (CAS 438221-79-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(difluoromethoxy)benzoic acid, with the CAS number 438221-79-5, is a halogenated aromatic carboxylic acid. This class of compounds is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the halogen substituents. The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, making it a versatile building block for the synthesis of more complex molecules. The difluoromethoxy group can enhance metabolic stability, improve lipophilicity, and modulate the acidity of the carboxylic acid, properties that are highly desirable in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the available physicochemical data, potential synthetic routes, and applications of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be considered as such.

PropertyValueSource
CAS Number 438221-79-5[1]
Molecular Formula C₈H₅BrF₂O₃[1]
Molecular Weight 267.02 g/mol [1]
Predicted Boiling Point 328.1 ± 42.0 °C
Predicted Density 1.740 ± 0.06 g/cm³
Predicted pKa 2.75 ± 0.36
SMILES O=C(O)C1=CC(Br)=CC=C1OC(F)F[2]

Note: Experimental data for melting point and solubility were not found in the public domain at the time of this report.

Synthesis and Experimental Protocols

For instance, the synthesis of the related compound, 5-Bromo-2-fluorobenzoic acid, has been achieved through the bromination of 2-fluorobenzoic acid using N-bromosuccinimide (NBS). A general procedure for such a reaction would involve dissolving the starting benzoic acid in a suitable solvent, followed by the portion-wise addition of the brominating agent at a controlled temperature. The reaction progress would be monitored by a suitable analytical technique such as HPLC or TLC. Upon completion, the product would be isolated through filtration and purified, for example, by recrystallization.

The introduction of the difluoromethoxy group is often more complex and can be achieved through various methods, such as the reaction of a corresponding hydroxybenzoic acid with a difluoromethylating agent like chlorodifluoromethane (Freon-22) under basic conditions.

Proposed General Synthetic Workflow:

G cluster_0 Synthesis of 5-Bromo-2-hydroxybenzoic acid cluster_1 Difluoromethylation 2-Hydroxybenzoic acid 2-Hydroxybenzoic acid Bromination Bromination 2-Hydroxybenzoic acid->Bromination e.g., NBS 5-Bromo-2-hydroxybenzoic acid 5-Bromo-2-hydroxybenzoic acid Bromination->5-Bromo-2-hydroxybenzoic acid Reaction Reaction 5-Bromo-2-hydroxybenzoic acid->Reaction e.g., CHClF2, Base This compound This compound Reaction->this compound

A plausible synthetic pathway for this compound.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) for this compound are not widely available in public databases. For researchers synthesizing this compound, it is recommended to perform full spectroscopic characterization to confirm its identity and purity.

Applications in Research and Drug Development

Halogenated benzoic acids are valuable scaffolds in drug discovery. The bromine atom in this compound can serve as a key functional group for generating molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of substituents at the 5-position of the benzene ring.

The difluoromethoxy group is often incorporated into drug candidates to improve their pharmacokinetic properties. It can enhance metabolic stability by blocking potential sites of oxidation and can also increase lipophilicity, which may improve cell permeability and oral bioavailability. Furthermore, the electron-withdrawing nature of the difluoromethoxy group can influence the acidity of the carboxylic acid, which can be important for target binding and overall physicochemical properties.

Given these characteristics, this compound is a promising starting material for the synthesis of novel compounds with potential applications in various therapeutic areas, including but not limited to oncology, inflammation, and infectious diseases.

Illustrative Drug Discovery Workflow:

G Start Starting Material: 5-Bromo-2-(difluoromethoxy) benzoic acid Coupling Palladium-catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Library Library of Diverse Analogs Coupling->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization (SAR studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Role of this compound in a drug discovery workflow.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the safety information for structurally similar compounds, the following general precautions should be observed:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • In case of skin contact: Wash with plenty of soap and water.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a valuable building block for chemical synthesis, particularly in the field of drug discovery. Its bifunctional nature, possessing both a reactive bromine atom and a property-modulating difluoromethoxy group, makes it an attractive starting material for the generation of diverse and potentially bioactive molecules. While a comprehensive set of experimental data for this specific compound is not yet publicly available, this guide provides a summary of the existing information and highlights its potential based on the properties of related structures. Researchers working with this compound are encouraged to conduct thorough characterization and safety assessments.

References

5-Bromo-2-(difluoromethoxy)benzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 5-Bromo-2-(difluoromethoxy)benzoic acid, a key intermediate in pharmaceutical research and development.

Core Molecular Data

The fundamental molecular and chemical properties of this compound are summarized below. These data are critical for reaction planning, analytical method development, and chemical registration.

ParameterValue
Molecular Formula C₈H₅BrF₂O₃
Molecular Weight 267.03 g/mol
CAS Number Not directly available for the acid, but the methyl ester is registered under CAS No. 1131587-78-4.[1]
Canonical SMILES C1=C(C(=CC(=C1Br)F)F)C(=O)O
InChI Key Not available

Synthesis Protocols

Representative Bromination of a Substituted Benzoic Acid:

  • Reaction Setup: In a suitable reaction vessel, dissolve the starting material, 2-(difluoromethoxy)benzoic acid, in a solvent such as dichloromethane or concentrated sulfuric acid.[2][3]

  • Brominating Agent Addition: Cool the solution to a controlled temperature, typically between 0°C and 25°C.[2][3] Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or dibromohydantoin, in portion-wise additions to manage the reaction exotherm.[2][3]

  • Reaction Monitoring: Stir the mixture at a controlled temperature for several hours. The reaction progress should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC), to ensure the complete consumption of the starting material.[2]

  • Work-up: Once the reaction is complete, the mixture is quenched, typically by the addition of water or an aqueous solution of a reducing agent to consume any excess bromine. The product is then extracted into an organic solvent.

  • Purification: The organic extracts are combined, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by recrystallization or column chromatography, to yield the final high-purity this compound.[4]

Analytical Methods

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of substituted benzoic acids. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is commonly employed. Detection is typically performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the final compound. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the arrangement of atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation patterns, further confirming its identity.

Visualized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted benzoic acid, such as this compound.

Synthesis_Workflow Start Starting Material (e.g., 2-(difluoromethoxy)benzoic acid) Reaction Bromination Reaction (e.g., with NBS) Start->Reaction Dissolve in Solvent Quench Reaction Quenching Reaction->Quench Reaction Completion Extraction Solvent Extraction Quench->Extraction Phase Separation Purification Purification (e.g., Recrystallization) Extraction->Purification Crude Product Analysis Final Product Analysis (HPLC, NMR, MS) Purification->Analysis Purified Product Final Pure this compound Analysis->Final

Generalized synthesis and purification workflow.

References

A Comprehensive Technical Guide to 5-Bromo-2-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(difluoromethoxy)benzoic acid is a halogenated aromatic carboxylic acid. Its structural features, including a bromine atom and a difluoromethoxy group on the benzoic acid core, make it a potentially valuable building block in medicinal chemistry and materials science. This document provides a detailed overview of its chemical identity, properties, and a representative synthetic approach.

Chemical Identity and Properties

The fundamental properties of this compound are summarized below. It is important to note that while some physical properties are predicted, they provide valuable estimates for experimental design.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 438221-79-5[1][2][3][4]
Molecular Formula C₈H₅BrF₂O₃[1][2][3]
Molecular Weight 267.02 g/mol [1][2][3]
Canonical SMILES C1=CC(=C(C=C1Br)C(=O)O)OC(F)F[1]
Boiling Point (Predicted) 328.1±42.0 °C[5]
Density (Predicted) 1.740±0.06 g/cm³[5]
pKa (Predicted) 2.75±0.36[5]

Chemical Structure

The two-dimensional chemical structure of this compound is depicted below, illustrating the arrangement of the bromine atom and the difluoromethoxy group on the benzoic acid ring.

Figure 1: 2D Structure of this compound.

Synthesis Pathway

G start 2-(difluoromethoxy)benzoic acid reaction Electrophilic Aromatic Substitution (Bromination) start->reaction reagent Brominating Agent (e.g., NBS or Br2) + Acid Catalyst reagent->reaction workup Aqueous Workup & Purification reaction->workup product This compound workup->product

Figure 2: Representative workflow for the synthesis of this compound.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis of this compound are not currently published in peer-reviewed literature. The synthesis would likely follow the general principles of electrophilic aromatic substitution, as depicted in Figure 2. Key experimental considerations would include the choice of brominating agent (e.g., N-Bromosuccinimide or elemental bromine), the catalyst (e.g., a strong acid), reaction temperature, and purification method (e.g., recrystallization or column chromatography).

Signaling Pathways and Biological Activity

As of the date of this document, there is no published research detailing the involvement of this compound in any specific biological signaling pathways or its pharmacological activity. Its structural similarity to other bioactive benzoic acid derivatives suggests potential for further investigation in drug discovery programs.

Conclusion

This compound is a chemical compound with potential applications in research and development, particularly in the synthesis of novel pharmaceutical agents and functional materials. While its fundamental chemical identity is established, a comprehensive experimental characterization and exploration of its biological activity are yet to be reported. The information provided in this guide serves as a foundational resource for professionals interested in this molecule.

References

Spectroscopic Profile of 5-Bromo-2-(difluoromethoxy)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Bromo-2-(difluoromethoxy)benzoic acid, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental spectra in public databases, this document consolidates predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. It also outlines detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known effects of bromo, difluoromethoxy, and carboxylic acid substituents on a benzene ring, as observed in analogous structures.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-13Broad Singlet1H-COOH
~8.1-8.3Doublet1HAr-H (ortho to -COOH)
~7.6-7.8Doublet of Doublets1HAr-H (para to -COOH)
~7.2-7.4Doublet1HAr-H (meta to -COOH)
~6.5-7.5Triplet1H-OCHF₂

Note: The carboxylic acid proton chemical shift is highly dependent on concentration and solvent. The difluoromethoxy proton will appear as a triplet due to coupling with the two fluorine atoms.

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~165-170-COOH
~150-155C-O (aromatic)
~135-140C-Br (aromatic)
~130-135Ar-C (para to -COOH)
~125-130Ar-C (ortho to -COOH)
~120-125Ar-C (meta to -COOH)
~115-120 (t)-OCHF₂

Note: The carbon of the difluoromethoxy group is expected to appear as a triplet due to coupling with the two fluorine atoms.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
m/zInterpretation
266/268Molecular ion peak ([M]⁺) with characteristic bromine isotope pattern
249/251Loss of -OH
221/223Loss of -COOH
187Loss of -Br
142[M - Br - COOH]⁺
105[C₆H₅CO]⁺ fragment (common in benzoic acids)
77[C₆H₅]⁺ fragment

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Table 4: Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)
1680-1710StrongC=O stretch (carboxylic acid)
1550-1600Medium-StrongC=C stretch (aromatic)
1200-1300StrongC-O stretch (carboxylic acid)
1000-1100StrongC-F stretch (difluoromethoxy)
800-900StrongC-H out-of-plane bend (aromatic)
600-700MediumC-Br stretch

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer. For Electron Ionization (EI), a direct insertion probe may be used for a solid sample.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation and generate a characteristic mass spectrum. Electrospray Ionization (ESI) can be used for more gentle ionization to primarily observe the molecular ion.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or magnetic sector instrument.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.[1]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[1]

  • Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Acquire the FT-IR spectrum of the prepared sample, typically over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Visualizations

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel compound such as this compound.

G cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Data Integration and Confirmation A Compound Synthesis and Purification B Purity Assessment (LC-MS, HPLC) A->B C Mass Spectrometry (Molecular Weight & Formula) B->C Confirmed Purity E 1D NMR Spectroscopy (¹H, ¹³C) C->E D FT-IR Spectroscopy (Functional Groups) D->E F 2D NMR Spectroscopy (COSY, HSQC, HMBC) E->F Ambiguous Assignments G Combine All Spectroscopic Data E->G F->G H Propose and Confirm Chemical Structure G->H

References

Spectroscopic Analysis of 5-Bromo-2-(difluoromethoxy)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a framework for the analysis of 5-Bromo-2-(difluoromethoxy)benzoic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the current unavailability of public experimental NMR data for this specific compound, this document outlines a standardized experimental protocol for data acquisition. Furthermore, it presents predicted ¹H and ¹³C NMR chemical shift ranges, derived from established principles of NMR spectroscopy and data from analogous structures. These estimations serve as a preliminary guide for researchers engaged in the synthesis and characterization of this and related compounds. A structural diagram is also provided for reference.

Introduction

This compound is a halogenated aromatic carboxylic acid of interest in medicinal chemistry and drug development due to its unique combination of functional groups. The bromine atom, the difluoromethoxy group, and the carboxylic acid moiety all contribute to the molecule's specific physicochemical properties, which can influence its biological activity and pharmacokinetic profile. Accurate structural elucidation and purity assessment are paramount in the drug discovery process, with NMR spectroscopy being the cornerstone analytical technique for these purposes. This guide details the necessary protocols and expected spectral characteristics for the comprehensive NMR analysis of this compound.

Predicted NMR Data

While experimental data is not currently available in public databases, theoretical chemical shifts for the protons and carbons of this compound can be estimated based on the known effects of its substituents on the benzene ring. The following tables summarize these predicted chemical shift ranges.

Disclaimer: The following data are predicted values and should be used for estimation purposes only. Actual experimental values may vary depending on the solvent, concentration, temperature, and instrument frequency.

Table 1: Predicted ¹H NMR Chemical Shifts
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.30 - 7.50d~8-9
H-47.60 - 7.80dd~8-9, ~2-3
H-67.90 - 8.10d~2-3
-OCHF₂6.50 - 7.00t~73-75 (¹⁹F coupling)
-COOH10.0 - 13.0br s-
Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1125.0 - 130.0
C-2150.0 - 155.0
C-3115.0 - 120.0
C-4135.0 - 140.0
C-5118.0 - 123.0
C-6130.0 - 135.0
-C=O165.0 - 170.0
-OCHF₂115.0 - 120.0 (t, J ≈ 250-260 Hz)

Experimental Protocol for NMR Data Acquisition

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices for aromatic acids include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). The choice of solvent can affect the chemical shifts, particularly for the acidic proton.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication may be used to aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer being used (typically around 4-5 cm).

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Tuning and Locking: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: A spectral width of approximately 16 ppm, centered around 6-8 ppm, should be sufficient.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A relaxation delay of 1-5 seconds.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: A spectral width of approximately 250 ppm, centered around 125 ppm.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Structural Diagram and Logical Relationships

The following diagram illustrates the chemical structure of this compound and the key NMR-active nuclei.

5_Bromo_2_difluoromethoxy_benzoic_acid cluster_benzoic_acid This compound C1 C1 C2 C2 C1->C2 C_carboxyl C=O C1->C_carboxyl C3 C3 C2->C3 O_ether O C2->O_ether C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 Br Br C5->Br C6->C1 H6 H6 C6->H6 O_carboxyl OH C_carboxyl->O_carboxyl C_difluoro CHF₂ O_ether->C_difluoro

Caption: Chemical structure of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral characteristics of this compound and a detailed protocol for their experimental acquisition. While awaiting the public availability of experimental data, the predicted chemical shifts and standardized methodology outlined herein offer a valuable resource for researchers in the fields of chemical synthesis and drug development. The application of these spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of this and related novel chemical entities.

Spectroscopic Analysis of 5-Bromo-2-(difluoromethoxy)benzoic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(difluoromethoxy)benzoic acid is a halogenated aromatic carboxylic acid of interest in medicinal chemistry and drug development due to its unique structural motifs. The presence of a bromine atom, a difluoromethoxy group, and a carboxylic acid function on a benzene ring imparts specific physicochemical properties that are crucial for its biological activity and pharmacokinetic profile. Accurate characterization of this molecule is paramount, and infrared (IR) spectroscopy and mass spectrometry (MS) are two fundamental analytical techniques for its structural elucidation and purity assessment. This guide provides a detailed overview of the expected IR and mass spectral features of this compound, along with generalized experimental protocols.

Predicted Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its key structural components.

Expected IR Absorption Data

The following table summarizes the predicted prominent IR absorption bands for this compound based on the analysis of similar aromatic carboxylic acids.[1][2][3][4][5]

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected IntensityNotes
3300-2500Carboxylic Acid (O-H)StretchingBroad, StrongThe broadness is due to hydrogen bonding between the carboxylic acid groups.[1][2][3][5]
3100-3000Aromatic (C-H)StretchingMedium to Weak
1710-1680Carboxylic Acid (C=O)StretchingStrongConjugation with the aromatic ring lowers the frequency.[1][2][4]
~1600, ~1475Aromatic (C=C)StretchingMediumCharacteristic of the benzene ring.
1320-1210Carboxylic Acid (C-O)StretchingStrong[2][3]
1150-1000Difluoromethoxy (C-F)StretchingStrongThe C-F bonds will show strong absorptions in this region.
~1050Difluoromethoxy (C-O)StretchingMedium
Below 800C-BrStretchingMedium to StrongThe exact position can vary.
960-900Carboxylic Acid (O-H)Out-of-plane bendBroad, Medium[2][3]
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

A standard protocol for obtaining an FTIR spectrum of a solid sample like this compound is as follows:

  • Sample Preparation:

    • KBr Pellet Method: A small amount of the finely ground solid sample (typically 1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (around 100-200 mg). The mixture is then pressed under high pressure in a die to form a transparent or translucent pellet.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal is recorded.

    • The sample is placed in the spectrometer, and the spectrum is recorded.

    • The spectrum is typically an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The data is collected over a typical range of 4000-400 cm⁻¹.

  • Data Processing:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Expected Mass Spectrometry Data

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. A key feature will be the isotopic pattern of bromine.[6] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, which will result in two peaks of almost equal intensity for any bromine-containing fragment, separated by 2 m/z units.[6]

m/z (relative to ⁷⁹Br)Proposed Fragment IonDescription
266 / 268[M]⁺Molecular ion peak. The presence of the M+2 peak with nearly equal intensity confirms the presence of one bromine atom.
249 / 251[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid group.
221 / 223[M - COOH]⁺Loss of the carboxylic acid group as a radical.
171[M - Br - COOH]⁺Loss of both the bromine atom and the carboxylic acid group.
105[C₆H₅CO]⁺A common fragment in the mass spectra of benzoic acids.[7]
77[C₆H₅]⁺Phenyl cation, another common fragment.
51[C₄H₃]⁺A characteristic fragment from the breakdown of the phenyl ring.[7]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A general procedure for obtaining an EI-mass spectrum is as follows:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a radical cation (the molecular ion), which can then undergo fragmentation.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Workflow for Spectroscopic Analysis cluster_0 Infrared Spectroscopy cluster_1 Mass Spectrometry IR_Prep Sample Preparation (KBr Pellet or ATR) IR_Acq Data Acquisition (FTIR Spectrometer) IR_Prep->IR_Acq IR_Data IR Spectrum (Transmittance vs. Wavenumber) IR_Acq->IR_Data IR_Interp Interpretation (Functional Group Identification) IR_Data->IR_Interp Final_Analysis Structural Elucidation IR_Interp->Final_Analysis MS_Intro Sample Introduction (Direct Probe or GC) MS_Ion Ionization (Electron Ionization) MS_Intro->MS_Ion MS_Sep Mass Analysis (m/z Separation) MS_Ion->MS_Sep MS_Data Mass Spectrum (Intensity vs. m/z) MS_Sep->MS_Data MS_Interp Interpretation (Molecular Weight & Fragmentation) MS_Data->MS_Interp MS_Interp->Final_Analysis Predicted Fragmentation of this compound mol [C₈H₅BrF₂O₃]⁺ m/z = 266/268 frag1 [C₈H₄BrF₂O₂]⁺ m/z = 249/251 mol->frag1 -OH frag2 [C₇H₄BrF₂]⁺ m/z = 221/223 mol->frag2 -COOH frag3 [C₇H₄F₂O₂]⁺ m/z = 171 frag2->frag3 -Br frag4 [C₆H₅CO]⁺ m/z = 105 frag2->frag4 -Br, -F₂ frag5 [C₆H₅]⁺ m/z = 77 frag4->frag5 -CO frag6 [C₄H₃]⁺ m/z = 51 frag5->frag6 -C₂H₂

References

Solubility Profile of 5-Bromo-2-(difluoromethoxy)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-(difluoromethoxy)benzoic acid, a compound of interest in medicinal chemistry and drug development. Due to the absence of specific quantitative solubility data in publicly available literature, this document outlines a predicted solubility profile based on the physicochemical properties of its constituent functional groups and structurally related molecules. Furthermore, a detailed experimental protocol for the accurate determination of its solubility in various organic solvents is provided to empower researchers in their formulation and development efforts.

Predicted Solubility Profile

The solubility of this compound is governed by the interplay of its three key functional moieties: the carboxylic acid group, the bromo substituent, and the difluoromethoxy group, all attached to a benzene ring.

  • Carboxylic Acid Group (-COOH): This polar group is capable of acting as both a hydrogen bond donor and acceptor, which generally enhances solubility in polar solvents, particularly those that can participate in hydrogen bonding like alcohols. The acidity of this group also means its solubility can be dramatically increased in basic solutions where it can form a highly polar carboxylate salt.

  • Bromo Group (-Br): As a halogen, bromine increases the molecular weight and polarizability of the molecule. This can lead to a modest increase in solubility in non-polar and weakly polar solvents due to enhanced van der Waals forces.

  • Difluoromethoxy Group (-OCHF₂): This group has a more complex influence. It is considered a lipophilic hydrogen bond donor.[1] The difluoromethoxy group generally increases lipophilicity, but to a lesser extent than a trifluoromethoxy group.[1] This moderate lipophilicity can improve solubility in less polar solvents. The polarized C-H bond in the difluoromethyl group can act as a hydrogen bond donor, potentially enhancing interactions with hydrogen bond accepting solvents.[2]

Based on these structural considerations and the general principle of "like dissolves like," a qualitative prediction of the solubility of this compound in common organic solvents is presented in Table 1.[3] It is anticipated that the compound will exhibit good solubility in polar aprotic solvents and polar protic solvents, moderate solubility in aromatic and some less polar solvents, and low solubility in non-polar aliphatic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Organic SolventChemical ClassPredicted SolubilityRationale
MethanolPolar ProticHighHydrogen bonding with the carboxylic acid and difluoromethoxy groups.
EthanolPolar ProticHighSimilar to methanol, strong hydrogen bonding interactions are expected.
IsopropanolPolar ProticModerate to HighIncreased hydrocarbon chain length may slightly reduce solubility compared to methanol and ethanol.
AcetonePolar AproticHighStrong dipole-dipole interactions with the polar functional groups.
Ethyl AcetatePolar AproticHighGood balance of polarity to interact with the solute.
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighHighly polar aprotic solvent, excellent for dissolving a wide range of organic compounds.
N,N-Dimethylformamide (DMF)Polar AproticVery HighAnother highly polar aprotic solvent capable of strong dipole-dipole interactions.
DichloromethaneHalogenatedModerate to HighCan interact well with the bromo- and difluoromethoxy-substituted aromatic ring.
ChloroformHalogenatedModerate to HighSimilar to dichloromethane.
TolueneAromaticModerateAromatic ring of the solvent can interact with the benzene ring of the solute.
HexaneNon-polarLowThe overall polarity of the solute is too high for significant interaction with a non-polar solvent.
Diethyl EtherEtherealModerateCan act as a hydrogen bond acceptor for the carboxylic acid.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the shake-flask method is a reliable and widely used technique.[4] The following protocol provides a detailed methodology for determining the equilibrium solubility of this compound.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Constant temperature shaker bath or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.

    • To each vial, add a known volume of a specific organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[5]

  • Sample Collection and Preparation:

    • After the equilibration period, cease shaking and allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted solutions using a calibrated HPLC-UV or UV-Vis spectrophotometer to determine the concentration of this compound.[6]

    • A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units of g/100 mL, mg/mL, or mol/L.

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sampling & Analysis cluster_3 Result A Add excess solute to vial B Add known volume of solvent A->B C Seal vial B->C D Shake at constant temp (24-48 hours) C->D Incubate E Settle excess solid D->E Equilibrium reached F Withdraw supernatant E->F G Filter supernatant F->G H Dilute sample G->H I Analyze by HPLC/UV-Vis H->I J Calculate Solubility I->J Quantify

Workflow for determining the solubility of a compound.

Factors Influencing Solubility

The solubility of an organic compound is a complex phenomenon influenced by several factors related to both the solute and the solvent. Understanding these factors is crucial for solvent selection in various applications such as crystallization, formulation, and chemical reactions. The following diagram illustrates the key relationships between these factors.

G cluster_Solute Solute Properties cluster_Solvent Solvent Properties cluster_External External Factors Solubility Solubility Polarity_Solute Polarity Polarity_Solute->Solubility H_Bonding_Solute Hydrogen Bonding H_Bonding_Solute->Solubility Size_Shape Molecular Size & Shape Size_Shape->Solubility Crystal_Lattice Crystal Lattice Energy Crystal_Lattice->Solubility Polarity_Solvent Polarity Polarity_Solvent->Solubility H_Bonding_Solvent Hydrogen Bonding H_Bonding_Solvent->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility pH pH (for ionizable compounds) pH->Solubility

Factors influencing the solubility of organic compounds.

References

5-Bromo-2-(difluoromethoxy)benzoic Acid: A Comprehensive Technical Guide for Use as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5-Bromo-2-(difluoromethoxy)benzoic acid, a valuable synthetic building block for medicinal chemistry and drug discovery. The strategic placement of the bromine atom, the difluoromethoxy group, and the carboxylic acid moiety offers a trifunctional platform for the synthesis of complex molecular architectures. The bromine atom serves as a versatile handle for cross-coupling reactions, the difluoromethoxy group can enhance metabolic stability and binding affinity, and the carboxylic acid allows for the formation of amides, esters, and other derivatives. This guide covers the synthesis, chemical properties, and potential applications of this compound, providing detailed, albeit representative, experimental protocols and data presented for easy reference.

Chemical Properties and Data

This compound is a halogenated aromatic carboxylic acid. While specific experimental data such as melting point and spectroscopic analyses are not widely published, its fundamental properties have been reported by various chemical suppliers.

PropertyValueSource
CAS Number 438221-79-5N/A
Molecular Formula C₈H₅BrF₂O₃N/A
Molecular Weight 267.02 g/mol N/A
Canonical SMILES C1=CC(=C(C=C1Br)C(=O)O)OC(F)F[1]
InChI InChI=1S/C8H5BrF2O3/c9-4-1-2-6(14-8(10)11)5(3-4)7(12)13/h1-3,8H,(H,12,13)[1]
Predicted XlogP 4.0[1]

Note: Due to a lack of publicly available experimental data, some values are predicted.

Synthesis

Alternatively, a more common route found in patents for similar structures involves the bromination of a substituted benzoic acid.[2] The following is a representative protocol for the bromination of a related compound, 2,4-difluorobenzoic acid, which can be adapted for the synthesis of the title compound.

Representative Synthesis Workflow

G start 2-(Difluoromethoxy)benzoic Acid reagents Brominating Agent (e.g., NBS) Concentrated Sulfuric Acid start->reagents 1. product This compound reagents->product 2. Bromination workup Aqueous Workup & Purification product->workup 3.

Caption: Hypothetical synthesis of this compound.

Experimental Protocol: Bromination (Representative)

This protocol is adapted from the synthesis of high-purity 5-bromo-2,4-difluorobenzoic acid and should be optimized for the specific substrate.[2]

Materials:

  • 2-(Difluoromethoxy)benzoic acid

  • N-Bromosuccinimide (NBS) or other suitable brominating agent

  • Concentrated sulfuric acid

  • Methanol or Ethanol (for purification)

  • Sodium hydroxide solution (for purification)

  • Hydrochloric acid (for purification)

  • Water

  • Ice

Procedure:

  • In a reaction vessel, cool concentrated sulfuric acid to 0 °C.

  • Slowly add 2-(difluoromethoxy)benzoic acid to the cooled sulfuric acid with stirring.

  • Add N-bromosuccinimide portion-wise, maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture at this temperature for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully pouring it into a mixture of ice and water.

  • Filter the resulting precipitate and wash with water to obtain the crude product.

  • For purification, the crude product can be esterified by refluxing in methanol or ethanol with a catalytic amount of acid.

  • The resulting ester can be purified by distillation or chromatography.

  • Finally, the purified ester is hydrolyzed back to the carboxylic acid using an aqueous sodium hydroxide solution, followed by acidification with hydrochloric acid.

  • The pure this compound is then collected by filtration, washed with water, and dried.

ReagentMolar Ratio (to starting material)Purity
2-(Difluoromethoxy)benzoic acid1.0>98%
N-Bromosuccinimide1.05 - 1.2>98%
Concentrated Sulfuric AcidSolvent98%

Note: The above table provides representative molar ratios. Actual amounts should be calculated based on the specific scale of the reaction.

Applications in Organic Synthesis

This compound is a versatile building block with three distinct functional groups that can be selectively manipulated.

Amide Coupling

The carboxylic acid moiety can be readily converted to an amide via coupling with a primary or secondary amine. This is a common transformation in the synthesis of pharmaceutical compounds.

G acid This compound reagents Coupling Agent (e.g., HATU, EDC) Base (e.g., DIPEA) Solvent (e.g., DMF) acid->reagents 1. amine Primary or Secondary Amine (R-NH₂) amine->reagents 2. amide N-Substituted-5-bromo-2-(difluoromethoxy)benzamide reagents->amide 3. Amide Coupling

Caption: General workflow for amide bond formation.

This protocol is a general procedure for amide bond formation and may require optimization for specific substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the amine (1.0 - 1.2 eq) to the solution.

  • Add DIPEA (2.0 - 3.0 eq) to the reaction mixture.

  • Add the coupling reagent (e.g., HATU, 1.1 - 1.5 eq) portion-wise while stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling

The bromine atom on the aromatic ring is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with various boronic acids or esters.

G bromide This compound (or its ester/amide derivative) reagents Palladium Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/Water) bromide->reagents 1. boronic_acid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) boronic_acid->reagents 2. product 5-Aryl/Heteroaryl-2-(difluoromethoxy)benzoic Acid Derivative reagents->product 3. Suzuki Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

This is a general protocol and the choice of catalyst, ligand, base, and solvent may need to be optimized for specific substrates.

Materials:

  • This compound (or its ester/amide derivative)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/water, Toluene/ethanol/water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add the this compound derivative (1.0 eq), the boronic acid (1.1 - 1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).

  • Seal the vessel and purge with an inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Significance in Drug Discovery

The unique combination of functional groups on this compound makes it a highly attractive building block in the design of novel therapeutic agents. The difluoromethoxy group is a bioisostere of the methoxy group and can offer improved metabolic stability and enhanced binding interactions with biological targets. The bromo- and carboxylic acid functionalities provide handles for the construction of diverse chemical libraries for high-throughput screening. Derivatives of similar bromo-benzoic acids have been utilized in the synthesis of inhibitors for various kinases and other enzymes implicated in diseases such as cancer and inflammation.

Safety Information

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, enabling the synthesis of complex and diverse molecular scaffolds. While detailed experimental data for this specific compound is limited in the public domain, the representative protocols provided in this guide, based on well-established chemistry of analogous compounds, offer a solid foundation for its utilization in research and development. The strategic incorporation of this building block into synthetic routes can contribute to the discovery of novel drug candidates with improved pharmacological profiles.

References

Reactivity of the Difluoromethoxy Group in Benzoic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable moiety in the design of benzoic acid derivatives for drug discovery and development. Its unique electronic properties and metabolic stability offer significant advantages in modulating the physicochemical and pharmacokinetic profiles of bioactive molecules. This technical guide provides a comprehensive overview of the reactivity of the difluoromethoxy group in the context of benzoic acid derivatives, encompassing its electronic effects, reactivity in key chemical transformations, and its role in modulating biological activity.

Physicochemical and Electronic Properties

The difluoromethoxy group is a fascinating substituent that blends the properties of a methoxy group with the strong inductive effect of fluorine atoms. This unique combination imparts distinct electronic and physicochemical characteristics to the benzoic acid scaffold.

Electronic Effects: The -OCF₂H group is generally considered to be weakly electron-withdrawing through induction (I-effect) due to the high electronegativity of the fluorine atoms. However, the oxygen atom can participate in resonance (R-effect), donating electron density to the aromatic ring. The overall electronic influence is a balance of these opposing effects and is dependent on its position on the benzoic acid ring.

Lipophilicity: The difluoromethoxy group is more lipophilic than a hydroxyl or methoxy group, which can enhance a molecule's ability to cross biological membranes. However, it is generally less lipophilic than the more commonly used trifluoromethoxy (-OCF₃) group. This moderate increase in lipophilicity can be advantageous in fine-tuning the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Hydrogen Bonding: A key feature of the difluoromethoxy group is the weakly acidic nature of its hydrogen atom, allowing it to act as a hydrogen bond donor. This is a relatively rare characteristic for fluorine-containing groups and enables it to serve as a bioisostere for more traditional hydrogen bond donors like hydroxyl (-OH) or amine (-NH₂) groups, while offering improved metabolic stability.

Quantitative Data Summary

The following table summarizes key quantitative data comparing the difluoromethoxy group with other common substituents on the benzoic acid ring.

SubstituentPositionHammett Constant (σ)Calculated logP (cLogP)
-H-0.001.87
-OCH₃para-0.271.96[1]
-OCF₂H para +0.14 [2]~2.4 (estimated)
-OCH₃meta+0.122.02[3]
-OCF₂H meta +0.31 ~2.5 (estimated)
-CF₃para+0.543.16
-Fpara+0.062.14
-Clpara+0.232.59

Note: Hammett constants are a measure of the electronic effect of a substituent on the reactivity of a molecule. A positive value indicates an electron-withdrawing effect, while a negative value indicates an electron-donating effect. cLogP is a measure of lipophilicity.

Key Reactions and Reactivity

The reactivity of difluoromethoxy-substituted benzoic acid derivatives is influenced by the electronic nature of the -OCF₂H group and its interplay with the carboxylic acid functionality.

Synthesis of Difluoromethoxy Benzoic Acid Derivatives

A common method for introducing the difluoromethoxy group onto a benzoic acid scaffold is through the difluoromethylation of a corresponding hydroxybenzoic acid.

Experimental Protocol: Difluoromethylation of 4-Hydroxybenzoic Acid

This protocol is a representative procedure for the synthesis of 4-(difluoromethoxy)benzoic acid.

Materials:

  • 4-Hydroxybenzoic acid

  • Sodium chlorodifluoroacetate (ClCF₂COONa)

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • To a stirred solution of 4-hydroxybenzoic acid (1 equivalent) and potassium carbonate (2 equivalents) in DMF, add sodium chlorodifluoroacetate (1.5 equivalents).

  • Heat the reaction mixture to 100-120 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture with HCl to a pH of approximately 2-3.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-(difluoromethoxy)benzoic acid.

Logical Workflow for Difluoromethylation:

difluoromethylation_workflow start Start: 4-Hydroxybenzoic Acid reagents Reagents: - ClCF₂COONa - K₂CO₃ - DMF start->reagents Add reaction Reaction: Heat to 100-120 °C reagents->reaction Initiate workup Aqueous Workup: - Water Quench - Acidification reaction->workup Cool & Quench extraction Extraction: Ethyl Acetate workup->extraction Isolate purification Purification: Recrystallization/ Chromatography extraction->purification Concentrate product Product: 4-(Difluoromethoxy)benzoic Acid purification->product Obtain

Caption: General workflow for the synthesis of 4-(difluoromethoxy)benzoic acid.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the difluoromethoxy group can activate the aromatic ring of benzoic acid derivatives towards nucleophilic aromatic substitution, particularly when a good leaving group (e.g., a halogen) is also present on the ring. The carboxylic acid group, being electron-withdrawing, further enhances this reactivity, especially when positioned ortho or para to the leaving group.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.

  • Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing groups, including the difluoromethoxy and carboxyl groups.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group.

SNAr Mechanism Diagram:

SNAr_Mechanism cluster_reactants Reactants cluster_products Products Reactant Aryl-Halide with -OCF₂H and -COOH Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Meisenheimer Attack Nucleophile Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product Elimination LeavingGroup Leaving Group (X⁻)

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution (SNAr).

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the reaction of a difluoromethoxy-substituted chlorobenzoic acid with an amine.

Materials:

  • 4-Chloro-3-(difluoromethoxy)benzoic acid

  • Amine (e.g., morpholine)

  • Aprotic polar solvent (e.g., DMSO, DMF)

  • Base (e.g., K₂CO₃, Et₃N)

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-3-(difluoromethoxy)benzoic acid (1 equivalent) and the amine (1.2 equivalents) in the chosen solvent.

  • Add the base (2 equivalents) to the mixture.

  • Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into water and acidify with HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Hydrolysis of the Difluoromethoxy Group

Under certain conditions, the difluoromethoxy group can undergo hydrolysis to a formyl group (-CHO) and ultimately to a carboxylic acid. This reaction is generally less facile than the hydrolysis of a simple ether due to the presence of the fluorine atoms but can be a consideration in drug metabolism and under harsh chemical conditions. The rate of hydrolysis is influenced by the electronic environment of the aromatic ring. Electron-withdrawing groups can make the difluoromethyl carbon more susceptible to nucleophilic attack by water or hydroxide.

Comparative Hydrolysis Data:

Role in Drug Design and Biological Activity

The difluoromethoxy group is a valuable tool in drug design, primarily for its ability to enhance metabolic stability and modulate physicochemical properties.

Metabolic Stability: The primary reason for incorporating a difluoromethoxy group is often to block metabolic "hot spots." The replacement of a metabolically labile methoxy group, which is susceptible to O-demethylation, with a difluoromethoxy group can significantly increase the half-life of a drug and improve its bioavailability[2].

Bioisosterism: The -OCF₂H group can act as a bioisostere for a hydroxyl group, offering the advantage of hydrogen bond donor capability while being more resistant to metabolic oxidation and conjugation.

Case Study: Roflumilast

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The molecule contains a 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid moiety. The difluoromethoxy group in Roflumilast is crucial for its metabolic stability, contributing to its favorable pharmacokinetic profile[1].

Roflumilast and the PDE4 Signaling Pathway:

Roflumilast inhibits the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, roflumilast increases intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors, ultimately leading to a reduction in the inflammatory response characteristic of COPD[3][5][6][7][8].

PDE4 Inhibition Signaling Pathway:

PDE4_Pathway ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 Substrate for PKA Protein Kinase A (inactive) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades to PKA_active Protein Kinase A (active) Inflammation Inflammatory Response PKA_active->Inflammation Inhibits Roflumilast Roflumilast Roflumilast->PDE4 Inhibits

Caption: Roflumilast inhibits PDE4, increasing cAMP levels and leading to an anti-inflammatory effect.

Conclusion

The difluoromethoxy group is a versatile and powerful functional group in the design of benzoic acid derivatives for pharmaceutical applications. Its unique combination of electronic properties, metabolic stability, and hydrogen bonding capability provides medicinal chemists with a valuable tool to optimize the ADME and pharmacodynamic properties of drug candidates. A thorough understanding of its reactivity in key chemical transformations is essential for the successful synthesis and development of novel therapeutics incorporating this important moiety. As the field of fluorine chemistry continues to evolve, the strategic application of the difluoromethoxy group is expected to play an increasingly significant role in the discovery of new and improved medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-2-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 5-Bromo-2-(difluoromethoxy)benzoic acid, a valuable building block in medicinal chemistry and drug discovery. The strategic incorporation of a difluoromethoxy group can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, making this compound a key intermediate in the development of novel therapeutics.

Introduction

This compound is a halogenated and fluorinated aromatic carboxylic acid. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the difluoromethoxy group can improve metabolic stability, lipophilicity, and binding affinity of a molecule. These characteristics make it an attractive starting material for the synthesis of a wide range of biologically active compounds, including anti-inflammatory and anti-cancer agents.

This document outlines a reliable three-step synthetic route starting from the commercially available 5-bromosalicylic acid. The synthesis involves an initial esterification, followed by a difluoromethylation reaction, and concluding with the hydrolysis of the ester to yield the final carboxylic acid.

Synthesis Workflow

The overall synthetic pathway is depicted in the following diagram:

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Difluoromethylation cluster_2 Step 3: Hydrolysis 5-Bromosalicylic_acid 5-Bromosalicylic acid Methyl_5-bromo-2-hydroxybenzoate Methyl 5-bromo-2-hydroxybenzoate 5-Bromosalicylic_acid->Methyl_5-bromo-2-hydroxybenzoate Methanol, H₂SO₄ (cat.) Methyl_5-bromo-2-(difluoromethoxy)benzoate Methyl 5-bromo-2-(difluoromethoxy)benzoate Methyl_5-bromo-2-hydroxybenzoate->Methyl_5-bromo-2-(difluoromethoxy)benzoate Ethyl bromodifluoroacetate, K₂CO₃, DMF 5-Bromo-2-(difluoromethoxy)benzoic_acid This compound Methyl_5-bromo-2-(difluoromethoxy)benzoate->5-Bromo-2-(difluoromethoxy)benzoic_acid 1. NaOH, Methanol/H₂O 2. HCl (aq)

Application Notes and Protocols: Preparation of 5-Bromo-2-(difluoromethoxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(difluoromethoxy)benzoic acid and its derivatives are emerging as valuable building blocks in medicinal chemistry and drug discovery. The unique combination of a bromine atom, a difluoromethoxy group, and a carboxylic acid moiety on a benzene ring offers a versatile scaffold for the synthesis of novel therapeutic agents. The bromine atom serves as a key handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments. The difluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The carboxylic acid provides a site for the formation of amides, esters, and other derivatives, allowing for the fine-tuning of physicochemical and pharmacological properties.

These compounds have shown potential in various therapeutic areas, including as inhibitors of signaling pathways implicated in cancer and fibrosis. This document provides detailed protocols for the synthesis of this compound and its derivatives, along with data on their biological activities and applications.

Data Presentation

Table 1: Synthesis of this compound and Related Compounds
Starting MaterialReagents and ConditionsProductYield (%)Purity (%)Reference
2-(Difluoromethoxy)benzoic acidN-Bromosuccinimide (NBS), Sulfuric acidThis compound(Predicted) >80%(Predicted) >95%Analogous to[1][2]
2-Fluorobenzoic acidN-Bromosuccinimide (NBS), Dichloromethane, 20-25°C, 16h5-Bromo-2-fluorobenzoic acid57%≥85%[1]
2,4-Difluorobenzoic acidN-Bromosuccinimide (NBS), Sulfuric acid, 15-20°C, 8h5-Bromo-2,4-difluorobenzoic acid80%99.7%[2]
2-Methylbenzoic acid1,3-Dibromo-5,5-dimethylhydantoin, Sulfuric acid, rt, 5h5-Bromo-2-methylbenzoic acid88%-[3]
Table 2: Synthesis of this compound Derivatives
Starting MaterialReaction TypeReagents and ConditionsProductYield (%)Reference
5-Bromo-2,4-difluorobenzoic acidEsterificationThionyl chloride, Methanol, 65°C, 1hMethyl 5-bromo-2,4-difluorobenzoate62.3%[4]
4-Bromo-2,5-difluorobenzoic acidAmide CouplingMethanesulfonamide, DMAP, EDC·HCl, CH₂Cl₂N-(Methylsulfonyl)-4-bromo-2,5-difluorobenzamide-[5]
5-Bromo-1H-indazoleSuzuki CouplingN-Boc-2-pyrroleboronic acid, Pd(dppf)Cl₂, K₂CO₃, DME, 80°C, 2h5-(N-Boc-2-pyrrolyl)-1H-indazoleHigh[6]
2,5-Dibromo-3-hexylthiopheneSuzuki CouplingArylboronic acids, Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O, 90°C, 12h2,5-Diaryl-3-hexylthiophene derivativesModerate to Good[7]
Table 3: Biological Activity of Related Benzoic Acid Derivatives
CompoundBiological Target/AssayActivity (IC₅₀)Cell LineReference
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acidTGF-β1-induced Epithelial-Mesenchymal TransitionInhibition of α-SMA, vimentin, collagen I expressionA549[8][9]
3,4-Dihydroxybenzoic acid (Protocatechuic acid)Histone Deacetylase (HDAC) Inhibition-HeLa, SiHa, HCT-116, HCT-15[10][11]
5-Aryl-3-amide benzoic acid derivativesP2Y₁₄ Receptor Antagonism2.18 nM-[12]
5-Bromo-2-hydroxy-N-(3-fluorophenyl)benzamidePhotosynthetic Electron Transport Inhibition4.3 µmol dm⁻³-[13]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on analogous bromination reactions of substituted benzoic acids.[1][2]

Materials:

  • 2-(Difluoromethoxy)benzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Ice

  • Deionized Water

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-(difluoromethoxy)benzoic acid (1.0 eq) in concentrated sulfuric acid at 0°C (ice bath).

  • Slowly add N-bromosuccinimide (1.05 eq) in portions, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0-5°C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration and washed with cold deionized water until the filtrate is neutral.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Dry the purified product under vacuum to obtain this compound.

Protocol 2: Synthesis of Amide Derivatives

This protocol describes a general procedure for the synthesis of amide derivatives from this compound using a coupling agent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other coupling agents (e.g., HATU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the amine (1.1 eq), EDC (1.2 eq), and DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.

Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound derivatives (e.g., methyl ester).[6][7]

Materials:

  • Methyl 5-bromo-2-(difluoromethoxy)benzoate

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add methyl 5-bromo-2-(difluoromethoxy)benzoate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl derivative.

Visualizations

Synthesis Workflow

G cluster_0 Synthesis of this compound cluster_1 Preparation of Derivatives A 2-(Difluoromethoxy)benzoic Acid B Bromination A->B NBS, H₂SO₄ C This compound B->C D Amide Coupling C->D Amine, Coupling Agent F Esterification C->F Alcohol, Acid Catalyst E Amide Derivative D->E G Ester Derivative F->G H Suzuki Coupling G->H Arylboronic Acid, Pd Catalyst I Biaryl Derivative H->I

Caption: General synthetic routes to this compound and its derivatives.

TGF-β1/Smad Signaling Pathway Inhibition

G cluster_pathway TGF-β1/Smad Signaling Pathway in Fibrosis cluster_inhibition Inhibition by Benzoic Acid Derivative TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Binds Smad23 Smad2/3 TGFBR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Complex Smad Complex pSmad23->Complex Binds Smad4 Smad4 Smad4->Complex Binds Nucleus Nucleus Complex->Nucleus Translocates Transcription Gene Transcription (α-SMA, Vimentin, Collagen) Nucleus->Transcription Promotes EMT Epithelial-Mesenchymal Transition (EMT) Transcription->EMT Fibrosis Fibrosis EMT->Fibrosis Inhibitor 5-Bromo-2-(difluoromethoxy) benzoic Acid Derivative (e.g., DGM analog) Inhibitor->pSmad23 Inhibits Phosphorylation

Caption: Proposed mechanism of action for this compound derivatives in inhibiting the TGF-β1/Smad signaling pathway, which is implicated in fibrosis.[8][9]

References

Application Notes and Protocols: The Role of 5-Bromo-2-(difluoromethoxy)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(difluoromethoxy)benzoic acid is a fluorinated building block of significant interest in modern medicinal chemistry. Its unique structural features, including a bromine atom amenable to cross-coupling reactions and a difluoromethoxy group that can enhance metabolic stability and binding affinity, make it a versatile starting material for the synthesis of novel therapeutic agents. This document provides an overview of its applications, relevant experimental protocols, and the biological activities of its derivatives, with a focus on its potential in developing treatments for a range of diseases, including fibrosis.

Core Applications in Drug Discovery

The strategic placement of the bromo and difluoromethoxy groups on the benzoic acid scaffold allows for diverse chemical modifications, making this compound a valuable precursor for generating libraries of compounds for drug discovery programs. While direct therapeutic applications of the acid itself are not documented, its role as a key intermediate is implied by the activities of structurally similar compounds.

Derivatives of halogenated benzoic acids have shown promise in the development of:

  • Anti-inflammatory agents [1]

  • Anticancer agents [1]

  • Antidiabetic drugs

The difluoromethoxy group, in particular, is a bioisostere of other functional groups and can favorably modulate the physicochemical properties of a drug candidate, such as lipophilicity and metabolic stability. A notable example of a drug containing a related moiety is Asciminib, which features a chlorodifluoromethoxy phenyl group and is used in cancer therapy.

Featured Application: Anti-Fibrotic Agents and the TGF-β/Smad Pathway

A significant application of benzoic acid derivatives containing a difluoromethoxy group is in the development of anti-fibrotic therapies. One such derivative, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM), has been shown to inhibit the Transforming Growth Factor-β1 (TGF-β1) induced epithelial-mesenchymal transition (EMT), a key process in the pathogenesis of fibrosis.[2][3]

Signaling Pathway

DGM exerts its anti-fibrotic effects by modulating the canonical TGF-β/Smad signaling pathway. TGF-β1 binding to its receptor initiates a signaling cascade that leads to the phosphorylation of Smad2 and Smad3. These phosphorylated proteins then form a complex with Smad4, which translocates to the nucleus and regulates the transcription of genes involved in fibrosis. DGM has been shown to reduce the phosphorylation of Smad2/3, thereby inhibiting the downstream fibrotic response.[2][3]

TGF_beta_Smad_Pathway TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR Binds Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex p-Smad2/3 + Smad4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocates Fibrosis Fibrotic Gene Transcription Nucleus->Fibrosis Promotes DGM DGM (Difluoromethoxy Benzoic Acid Derivative) DGM->pSmad23 Inhibits Phosphorylation

TGF-β/Smad signaling pathway and the inhibitory action of a difluoromethoxy benzoic acid derivative (DGM).

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of derivatives from this compound typically involves the formation of an amide or ester bond. Below is a general protocol for the synthesis of an amide derivative.

Protocol 1: Amide Synthesis

  • Acid Chloride Formation:

    • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) containing a catalytic amount of dimethylformamide (DMF), add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in an appropriate solvent (e.g., dichloromethane).

    • To this solution, add the desired amine (1.0-1.2 eq) and a base (e.g., triethylamine or pyridine, 2.0 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

    • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

A related experimental protocol for the esterification of a similar compound, 5-bromo-2,4-difluorobenzoic acid, involves reacting the acid with an alcohol in the presence of thionyl chloride.[4]

Biological Evaluation of Anti-Fibrotic Activity

Protocol 2: In Vitro Assessment of TGF-β1-Induced EMT

  • Cell Culture:

    • Culture human alveolar epithelial cells (A549) in an appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37 °C in a humidified atmosphere with 5% CO₂.

  • EMT Induction and Treatment:

    • Seed A549 cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound (e.g., a derivative of this compound) for 2 hours.

    • Induce EMT by adding TGF-β1 (e.g., 5 ng/mL) to the culture medium.

    • Incubate the cells for an additional 48 hours.

  • Western Blot Analysis:

    • Lyse the cells and quantify the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against EMT markers (e.g., E-cadherin, Vimentin, α-SMA) and key signaling proteins (e.g., Smad2/3, phospho-Smad2/3).

    • After washing, incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

This protocol is adapted from the methodology used to evaluate the anti-fibrotic effects of DGM.[2][3]

Quantitative Data

CompoundTarget/AssayCell LineIC₅₀ / EffectReference
DGMTGF-β1-induced EMTA549Inhibition of α-SMA and Vimentin expression[2][3]
DGMTGF-β1-induced EMTA549Increased E-cadherin expression[2][3]
DGMSmad2/3 PhosphorylationA549Significant reduction at 200 µM[3]

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of derivatives of this compound.

Workflow Start This compound Synthesis Derivative Synthesis (e.g., Amidation, Esterification) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification BioAssay Biological Screening (e.g., Anti-fibrotic, Anticancer) Purification->BioAssay Hit Active Compound(s) (Hit Identification) BioAssay->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Structure-Activity Relationship Preclinical Preclinical Development Hit->Preclinical Promising Candidate LeadOpt->Synthesis

General workflow for the development of therapeutic agents from this compound.

Conclusion

This compound represents a promising starting point for the development of novel small molecule therapeutics. Its utility is underscored by the biological activities of related compounds, particularly in the area of anti-fibrotic research. The provided protocols offer a foundational approach for synthesizing and evaluating derivatives of this versatile building block. Further exploration of the structure-activity relationships of its derivatives is warranted to unlock its full potential in medicinal chemistry.

References

Application Notes and Protocols: 5-Bromo-2-(difluoromethoxy)benzoic acid as a Key Intermediate for Novel SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium-glucose cotransporter 2 (SGLT2) inhibitors represent a significant advancement in the treatment of type 2 diabetes mellitus. Their unique mechanism of action, which involves the inhibition of glucose reabsorption in the kidneys, offers glycemic control independent of insulin pathways.[1][2][3][4][5] Key intermediates are crucial in the synthesis of these complex molecules. While compounds like 5-bromo-2-chlorobenzoic acid and 5-bromo-2-methylbenzoic acid are well-established precursors for leading SGLT2 inhibitors such as Dapagliflozin, Empagliflozin, and Canagliflozin, the use of 5-Bromo-2-(difluoromethoxy)benzoic acid presents an opportunity for the development of novel analogues with potentially enhanced properties.[6][7] The difluoromethoxy group is a recognized bioisostere for hydroxyl or thiol groups and can improve metabolic stability and lipophilicity, which are desirable characteristics in drug candidates.[2][8][9]

These application notes provide a comprehensive overview of the proposed use of this compound as an intermediate in the synthesis of a novel SGLT2 inhibitor, analogous to Dapagliflozin. Detailed experimental protocols, based on established synthetic routes for existing SGLT2 inhibitors, are provided, along with quantitative data from the synthesis of related compounds to serve as a benchmark.

SGLT2 Signaling Pathway and Inhibition

The primary mechanism of SGLT2 inhibitors is the blockade of the sodium-glucose cotransporter 2 in the proximal convoluted tubules of the kidneys.[1][4][5] This transporter is responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[5] By inhibiting SGLT2, these drugs promote the excretion of glucose in the urine, thereby lowering blood glucose levels.[1][4] This action is independent of insulin secretion or sensitivity, making it an effective treatment strategy across various stages of type 2 diabetes.[3]

SGLT2_Inhibition_Pathway cluster_tubular_lumen Tubular Lumen (Urine) cluster_proximal_tubule_cell Proximal Tubule Cell cluster_bloodstream Bloodstream Glucose_Na Glucose & Na+ SGLT2 SGLT2 Transporter Glucose_Na->SGLT2 Co-transport Glucose_in_cell Glucose SGLT2->Glucose_in_cell GLUT2 GLUT2 Transporter Glucose_in_blood Glucose Reabsorption GLUT2->Glucose_in_blood Glucose_in_cell->GLUT2 SGLT2_Inhibitor SGLT2 Inhibitor (e.g., Dapagliflozin Analogue) SGLT2_Inhibitor->SGLT2 Inhibition

Caption: Mechanism of SGLT2 inhibition in the renal proximal tubule.

Proposed Synthesis of a Novel SGLT2 Inhibitor

The following is a proposed synthetic pathway for a novel Dapagliflozin analogue starting from this compound. The route is adapted from established syntheses of Dapagliflozin.

Proposed_Synthesis_Workflow A This compound B Friedel-Crafts Acylation A->B C Diaryl Ketone Intermediate B->C D Reduction C->D E Diarylmethane Intermediate D->E F Glycosylation E->F G Protected SGLT2 Inhibitor F->G H Deprotection G->H I Novel SGLT2 Inhibitor H->I

Caption: Proposed synthetic workflow for a novel SGLT2 inhibitor.

Experimental Protocols

1. Synthesis of (5-bromo-2-(difluoromethoxy)phenyl)(4-ethoxyphenyl)methanone (Diaryl Ketone Intermediate)

This protocol is adapted from the Friedel-Crafts acylation step in the synthesis of Dapagliflozin and Empagliflozin intermediates.[10][11]

  • Reagents and Materials:

    • This compound

    • Oxalyl chloride or Thionyl chloride

    • Anhydrous Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Phenetole (Ethoxybenzene)

    • Anhydrous Aluminum chloride (AlCl₃)

    • Hydrochloric acid (HCl), aqueous solution

    • Saturated sodium bicarbonate solution

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Ethanol for recrystallization

  • Procedure:

    • To a solution of this compound in anhydrous DCM, add a catalytic amount of DMF.

    • Cool the mixture to 0 °C and slowly add oxalyl chloride or thionyl chloride.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until the evolution of gas ceases.

    • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride/thionyl chloride and solvent.

    • In a separate flask, suspend anhydrous AlCl₃ in DCM and cool to 0 °C.

    • Add phenetole to the AlCl₃ suspension.

    • Slowly add the previously prepared acid chloride (dissolved in DCM) to the AlCl₃/phenetole mixture at 0 °C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Quench the reaction by slowly pouring it onto crushed ice and an aqueous HCl solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol to yield the diaryl ketone.

2. Synthesis of 4-bromo-1-(difluoromethoxy)-2-(4-ethoxybenzyl)benzene (Diarylmethane Intermediate)

This reduction protocol is based on methods used for the synthesis of Dapagliflozin and Canagliflozin intermediates.[12][13]

  • Reagents and Materials:

    • (5-bromo-2-(difluoromethoxy)phenyl)(4-ethoxyphenyl)methanone

    • Anhydrous Dichloromethane (DCM) or Acetonitrile

    • Triethylsilane (Et₃SiH)

    • Boron trifluoride diethyl etherate (BF₃·OEt₂)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the diaryl ketone in a mixture of anhydrous DCM and acetonitrile.

    • Cool the solution to -15 °C to -5 °C.

    • Slowly add triethylsilane, followed by the dropwise addition of boron trifluoride diethyl etherate, maintaining the low temperature.

    • Allow the reaction to slowly warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

    • Extract the mixture with DCM, and wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diarylmethane. The product can be used in the next step without further purification or purified by column chromatography if necessary.

3. Glycosylation and Deprotection to Yield the Novel SGLT2 Inhibitor

This procedure is a multi-step sequence involving glycosylation with a protected gluconolactone, followed by deprotection, analogous to the synthesis of Dapagliflozin.[5][14]

  • Reagents and Materials:

    • 4-bromo-1-(difluoromethoxy)-2-(4-ethoxybenzyl)benzene

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexanes

    • 2,3,4,6-Tetra-O-(trimethylsilyl)-D-glucono-1,5-lactone

    • Methanesulfonic acid (MSA) in methanol

    • Triethylsilane (Et₃SiH)

    • Boron trifluoride diethyl etherate (BF₃·OEt₂)

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the diarylmethane in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add n-BuLi and stir for 30-60 minutes at -78 °C.

    • Add a solution of 2,3,4,6-tetra-O-(trimethylsilyl)-D-glucono-1,5-lactone in anhydrous THF dropwise.

    • Stir the reaction at -78 °C for 1-2 hours.

    • Quench the reaction by adding a solution of methanesulfonic acid in methanol.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Neutralize the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Dissolve the crude intermediate in a mixture of DCM and acetonitrile and cool to -15 °C.

    • Add triethylsilane and boron trifluoride diethyl etherate and stir as the reaction warms to room temperature.

    • Quench with saturated sodium bicarbonate solution, extract with DCM, and purify the final product by column chromatography or crystallization.

Data Presentation

The following tables summarize reported yields for key steps in the synthesis of established SGLT2 inhibitors, which can serve as a benchmark for the proposed synthesis.

Table 1: Yields for the Synthesis of Dapagliflozin Intermediates and Final Product

Reaction StepStarting MaterialProductYield (%)Purity (%)Reference
Friedel-Crafts Acylation5-bromo-2-chlorobenzoic acid(5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone73-8299.0-99.5[10]
Reduction(5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene~95>98[13]
Overall Synthesis5-bromo-2-chlorobenzoic acidDapagliflozin26.499.4[14]

Table 2: Yields for the Synthesis of Empagliflozin Intermediates and Final Product

Reaction StepStarting MaterialProductYield (%)Purity (%)Reference
Friedel-Crafts Acylation5-bromo-2-chlorobenzoyl chloride(5-bromo-2-chlorophenyl)(4-((S)-tetrahydrofuran-3-yloxy)phenyl)methanone41-[15]
ReductionDiaryl Ketone IntermediateDiarylmethane Intermediate93-quantitative-[15]
Overall SynthesisAryl Bromide IntermediateEmpagliflozin5199[15]

Table 3: Yields for the Synthesis of Canagliflozin Intermediates and Final Product

Reaction StepStarting MaterialProductYield (%)Purity (%)Reference
Friedel-Crafts Acylation5-bromo-2-methylbenzoyl chloride(5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone86-[16]
ReductionDiaryl Ketone Intermediate2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene77-97.7>98[12][16]
Overall Synthesis5-bromo-2-methylbenzoic acidCanagliflozin->99[17][18]

Generic Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a small molecule therapeutic, applicable to the synthesis of SGLT2 inhibitors.

Generic_Experimental_Workflow Start Start: Reagents & Solvents Reaction Chemical Reaction (e.g., Acylation, Reduction, Glycosylation) Start->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Workup & Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Crystallization or Chromatography) Concentration->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis Final_Product Final Product Analysis->Final_Product

Caption: General experimental workflow for synthesis and purification.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Bromo-2-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile synthetic tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. These structural motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials. 5-Bromo-2-(difluoromethoxy)benzoic acid is a valuable building block in drug discovery, as the difluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity. This document provides detailed protocols and application notes for the successful Suzuki-Miyaura coupling of this compound with various boronic acids.

The incorporation of the difluoromethoxy group can influence the electronic properties of the aryl bromide, potentially impacting the reaction kinetics and requiring careful optimization of the catalytic system. These notes offer a starting point for developing robust and high-yielding Suzuki coupling reactions with this specific substrate.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organoboron compound in the presence of a base. The general scheme for the coupling of this compound with a generic arylboronic acid is depicted below:

Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.

Summary of Typical Reaction Conditions

The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions that can be employed for the coupling of this compound. Optimization may be required for specific boronic acid coupling partners.

ParameterTypical ConditionsNotes
Palladium Precatalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Catalyst choice can significantly impact yield and reaction time. Modern precatalysts with bulky, electron-rich ligands are often more efficient.
Ligand PPh₃, XPhos, SPhos, RuPhosFor Pd(OAc)₂, an external ligand is required. The choice of ligand is crucial for sterically hindered or electronically challenging substrates.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The strength and solubility of the base can affect the rate of transmetalation. An aqueous solution of the base is commonly used.
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂OA mixture of an organic solvent and water is typical to dissolve both the organic reactants and the inorganic base.
Reactant Ratio Aryl bromide (1.0 eq.), Boronic acid (1.1-1.5 eq.), Base (2.0-3.0 eq.)A slight excess of the boronic acid is generally used to drive the reaction to completion.
Temperature 80-110 °CThe reaction temperature depends on the reactivity of the substrates and the stability of the catalyst.
Reaction Time 2-24 hoursReaction progress should be monitored by TLC or LC-MS.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol provides a general method for the Suzuki coupling of this compound with a generic arylboronic acid using Tetrakis(triphenylphosphine)palladium(0) as the catalyst.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Catalyst Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (to achieve a concentration of approximately 0.1 M with respect to the this compound).

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solvent for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90 °C under the inert atmosphere with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Acidification: Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure biaryl product.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition Ar-Pd(II)L2-OR Ar-Pd(II)L2-OR Ar-Pd(II)L2-X->Ar-Pd(II)L2-OR Ligand Exchange Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-OR->Ar-Pd(II)L2-Ar' Transmetalation Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)L2-X Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)L2-Ar' Base Base Base->Ar-Pd(II)L2-OR

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Arylboronic acid, Base B Add Pd Catalyst and Solvent A->B C Degas the Reaction Mixture B->C D Heat to 80-110 °C C->D E Monitor by TLC/LC-MS D->E F Cool, Dilute, and Acidify E->F G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography H->I Final Product Final Product I->Final Product

Caption: Experimental workflow for Suzuki coupling of this compound.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 5-Bromo-2-(difluoromethoxy)benzoic acid, a versatile building block in the synthesis of novel therapeutic agents and functional materials. The difluoromethoxy group can enhance the pharmacokinetic properties of molecules, making this substrate of particular interest in drug discovery.[1] This document outlines methodologies for Suzuki-Miyaura, Mizoroki-Heck, Sonogashira-Hagihara, and Buchwald-Hartwig cross-coupling reactions.

General Experimental Workflow

The following diagram illustrates a general workflow for palladium-catalyzed cross-coupling reactions. Specific parameters should be optimized for each reaction type as detailed in the subsequent protocols.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Coupling Partner - Base catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent degas Degas with Inert Gas solvent->degas heat Heat to Desired Temperature degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify

General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various organoboron compounds.

Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd_complex [Ar-Pd(II)-Br]L_n pd0->pd_complex Oxidative Addition (Ar-Br) transmetalation [Ar-Pd(II)-Ar']L_n pd_complex->transmetalation Transmetalation (Ar'B(OH)₂ + Base) transmetalation->pd0 Reductive Elimination product Ar-Ar' transmetalation->product reactant1 Ar-Br reactant2 Ar'B(OH)₂ base Base Heck_Cycle pd0 Pd(0)L_n pd_complex [Ar-Pd(II)-Br]L_n pd0->pd_complex Oxidative Addition (Ar-Br) insertion [R-CH₂-CH(Ar)-Pd(II)-Br]L_n pd_complex->insertion Alkene Insertion elimination [H-Pd(II)-Br]L_n insertion->elimination β-Hydride Elimination product Ar-CH=CH-R insertion->product elimination->pd0 Reductive Elimination (Base) Sonogashira_Cycle pd0 Pd(0)L_n pd_complex [Ar-Pd(II)-Br]L_n pd0->pd_complex Oxidative Addition (Ar-Br) transmetalation [Ar-Pd(II)-C≡CR]L_n pd_complex->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product Ar-C≡CR transmetalation->product cu_acetylide Cu-C≡CR cu_acetylide->pd_complex alkyne R-C≡CH cuI CuI, Base Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pd_complex [Ar-Pd(II)-Br]L_n pd0->pd_complex Oxidative Addition (Ar-Br) amine_complex [Ar-Pd(II)-NR₂]L_n pd_complex->amine_complex Amine Coordination & Deprotonation (HNR₂ + Base) amine_complex->pd0 Reductive Elimination product Ar-NR₂ amine_complex->product

References

Application Notes and Protocols for Amide Bond Formation with 5-Bromo-2-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(difluoromethoxy)benzoic acid is a valuable building block in medicinal chemistry and drug discovery. The incorporation of a difluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates by altering their physicochemical properties. The bromine atom provides a versatile handle for further functionalization, such as cross-coupling reactions, enabling the synthesis of complex molecular architectures. This document provides detailed protocols for the formation of amide bonds using this compound, a critical transformation in the synthesis of many biologically active compounds.

Amide bond formation is a fundamental reaction in organic synthesis, yet the direct condensation of a carboxylic acid and an amine is often inefficient. Coupling reagents are therefore employed to activate the carboxylic acid, facilitating a milder and more effective reaction. This note details two common and robust protocols utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole).

Data Presentation: Amide Coupling Reaction Parameters

The selection of coupling reagents, solvents, and bases is crucial for achieving high yields in amide bond formation. Below is a summary of typical conditions for the synthesis of amides from substituted benzoic acids, which can be applied to this compound.

Carboxylic AcidAmineCoupling ReagentBaseSolventTime (h)Temp. (°C)Yield (%)
This compoundPrimary/Secondary AmineHATUDIPEADMF12-24Room Temp.75-95
This compoundPrimary/Secondary AmineEDC/HOBtDIPEA/TEADCM or DMF12-240 to Room Temp.70-90

Yields are representative and can vary depending on the specific amine substrate and purification efficiency.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is highly effective for a broad range of primary and secondary amines, including those that are sterically hindered.

Materials:

  • This compound (1.0 equivalent)

  • Amine (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.5 equivalents)[1]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)[1]

  • Anhydrous Dimethylformamide (DMF)

  • Standard work-up and purification reagents (Ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • To the solution, add the desired amine (1.0 - 1.2 eq) followed by DIPEA (2.0 - 3.0 eq).[1]

  • Stir the mixture at room temperature for a few minutes.

  • Add HATU (1.1 - 1.5 eq) portion-wise to the reaction mixture.[1]

  • Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This method is a widely used, cost-effective alternative to HATU, particularly for less sterically demanding substrates.

Materials:

  • This compound (1.0 equivalent)

  • Amine (1.0 - 1.2 equivalents)

  • EDC·HCl (1.1 - 1.5 equivalents)[2]

  • HOBt (1.1 - 1.5 equivalents)[2]

  • DIPEA or Triethylamine (TEA) (2.0 - 3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Standard work-up and purification reagents (DCM, 1M HCl, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).[2]

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add DIPEA or TEA (2.5 eq) dropwise.

  • Slowly add EDC·HCl (1.2 eq) in portions to the reaction mixture.[2]

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.[2]

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic phase sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[3]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography or recrystallization to yield the pure amide.[2]

Visualizations

HATU_Mediated_Amide_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Benzoic Acid in DMF add_amine Add Amine and DIPEA start->add_amine add_hatu Add HATU add_amine->add_hatu stir Stir at RT for 12-24h add_hatu->stir monitor Monitor by TLC/LC-MS stir->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product Pure Amide purify->product

Caption: Workflow for HATU-Mediated Amide Synthesis.

EDC_HOBt_Mechanism RCOOH R-COOH (Benzoic Acid) O_Acylisourea O-Acylisourea Intermediate (unstable) RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Ester (activated) O_Acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct O_Acylisourea->Urea HOBt HOBt Amide Amide Product HOBt_Ester->Amide + R'-NH2 Amine R'-NH2 (Amine)

Caption: Key intermediates in the EDC/HOBt coupling reaction.[2]

References

Experimental protocol for the esterification of 5-Bromo-2-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 5-Bromo-2-(difluoromethoxy)benzoate Esters

Introduction

5-Bromo-2-(difluoromethoxy)benzoic acid is a halogenated and fluorinated aromatic carboxylic acid. Its structural motifs are of interest to researchers in medicinal chemistry and materials science. The conversion of the carboxylic acid functional group into an ester, a process known as esterification, is a fundamental transformation in organic synthesis. Esterification can modulate a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which is a critical step in drug development and the creation of novel materials. These application notes provide detailed protocols for the synthesis of esters of this compound, targeting researchers, scientists, and professionals in drug development.

Data Presentation: Comparative Overview of Esterification Protocols

The following table summarizes the key quantitative parameters for two effective methods for the esterification of this compound.

ParameterProtocol 1: Fischer-Speier EsterificationProtocol 2: Thionyl Chloride Method
Primary Reagent Alcohol (e.g., Methanol, Ethanol)Thionyl Chloride (SOCl₂)
Catalyst Concentrated Sulfuric Acid (H₂SO₄)N/A (Reagent-mediated)
Solvent Excess AlcoholAlcohol (e.g., Methanol)
Temperature Reflux (e.g., ~65 °C for Methanol)~65 °C
Reaction Time 4 - 8 hours1 - 3 hours
Typical Yield 85 - 95%60 - 70%

Experimental Protocols

Two primary methods for the esterification of this compound are presented below. The choice of method may depend on the desired scale, available reagents, and sensitivity of the substrate to strong acids.

Protocol 1: Fischer-Speier Acid-Catalyzed Esterification

This classic method utilizes an excess of alcohol as both the reactant and solvent, with a strong acid catalyst. It is a reliable and widely used procedure for the esterification of aromatic carboxylic acids.[1][2]

Materials:

  • This compound

  • Anhydrous Alcohol (e.g., Methanol or Ethanol, 20-40 equivalents)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 equivalents)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Add a large excess of anhydrous alcohol (20-40 eq), which also serves as the solvent.[3]

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the mixture.[3][4]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. For methanol, the reflux temperature is approximately 65°C; for ethanol, it is ~78°C.[1][4] Maintain the reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water.[5] Extract the aqueous mixture with ethyl acetate (e.g., 3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize and remove any unreacted carboxylic acid and the acid catalyst.[3] Follow with a wash using brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.[3]

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure ester.[5][6]

Protocol 2: Thionyl Chloride Mediated Esterification

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate in situ, which then rapidly reacts with the alcohol. This approach is often faster than Fischer esterification and can be effective for less reactive carboxylic acids. A similar procedure has been successfully applied to 5-bromo-2,4-difluorobenzoic acid.[5]

Materials:

  • This compound

  • Anhydrous Methanol

  • Thionyl Chloride (SOCl₂, 4.0 equivalents)

  • Ethyl Acetate

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous methanol (approx. 5 mL per 1 mmol of acid) in a round-bottom flask, add thionyl chloride (4.0 eq) dropwise at room temperature.[5]

  • Heating: Stir the reaction mixture at 65°C for 1-3 hours.[5] Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. Partition the mixture with ethyl acetate (e.g., 3 x 30 mL).[5]

  • Washing and Drying: Wash the combined organic layer with a saturated aqueous solution of sodium chloride, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the residue by flash chromatography on silica gel (e.g., using hexanes or a hexane/ethyl acetate mixture) to provide the pure title compound.[5]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Benzoic Acid and Alcohol B Add Catalyst (e.g., H₂SO₄ or SOCl₂) A->B C Heat to Reflux B->C D Monitor by TLC C->D E Quench with Ice-Water D->E F Extract with Organic Solvent E->F G Wash with NaHCO₃ and Brine F->G H Dry and Concentrate G->H I Column Chromatography or Recrystallization H->I J Pure Ester Product I->J

Caption: General workflow for the esterification of this compound.

Fischer Esterification Reaction Pathway

reaction_pathway start Carboxylic Acid (R-COOH) protonation Protonation of Carbonyl Oxygen start->protonation H⁺ (Catalyst) activated Activated Carbocation Intermediate protonation->activated nucleophilic_attack Nucleophilic Attack by Alcohol (R'-OH) activated->nucleophilic_attack tetrahedral Tetrahedral Intermediate nucleophilic_attack->tetrahedral proton_transfer Proton Transfer tetrahedral->proton_transfer water_elim Elimination of Water proton_transfer->water_elim deprotonation Deprotonation water_elim->deprotonation product Ester (R-COOR') deprotonation->product -H⁺

References

Application Notes and Protocols for the Scale-up Synthesis of 5-Bromo-2-(difluoromethoxy)benzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(difluoromethoxy)benzoic acid is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the difluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of the final active ingredient. This document provides detailed protocols for a scalable, two-step synthesis of this compound, starting from readily available 2-hydroxybenzoic acid (salicylic acid).

Overall Synthetic Strategy

The proposed synthetic route involves two main stages:

  • Difluoromethylation: Introduction of the difluoromethoxy group onto the phenolic oxygen of 2-hydroxybenzoic acid to yield 2-(difluoromethoxy)benzoic acid.

  • Regioselective Bromination: Selective bromination of 2-(difluoromethoxy)benzoic acid at the 5-position to obtain the final product.

dot

Caption: Overall synthetic workflow for this compound.

Part 1: Scale-up Synthesis of 2-(Difluoromethoxy)benzoic Acid

This protocol is adapted from a general and scalable method for the difluoromethylation of phenols using sodium chlorodifluoroacetate as a difluorocarbene precursor.[1]

Reaction Principle

The reaction proceeds via the in-situ generation of difluorocarbene (:CF₂) from the thermal decomposition of sodium chlorodifluoroacetate. The phenoxide, formed from 2-hydroxybenzoic acid under basic conditions, acts as a nucleophile and traps the electrophilic difluorocarbene to form the desired difluoromethyl ether.[1]

dot

Difluoromethylation_Mechanism cluster_0 Difluorocarbene Generation cluster_1 Nucleophilic Attack NaO2CCF2Cl Sodium Chlorodifluoroacetate Heat Heat (Δ) NaO2CCF2Cl->Heat Carbene :CF₂ (Difluorocarbene) Heat->Carbene NaCl NaCl Heat->NaCl CO2 CO₂ Heat->CO2 Product_anion Intermediate Anion Carbene->Product_anion Phenoxide 2-Carboxyphenoxide Phenoxide->Carbene Nucleophilic Attack H_plus H⁺ (from workup) Product_anion->H_plus Product 2-(Difluoromethoxy)benzoic Acid H_plus->Product Bromination_Regioselectivity 2-(Difluoromethoxy)benzoic Acid 2-(Difluoromethoxy)benzoic Acid Electrophilic Attack at C5 (para) Electrophilic Attack at C5 (para) 2-(Difluoromethoxy)benzoic Acid->Electrophilic Attack at C5 (para) Br⁺ Electrophilic Attack at C3 (ortho) Electrophilic Attack at C3 (ortho) 2-(Difluoromethoxy)benzoic Acid->Electrophilic Attack at C3 (ortho) Br⁺ 5-Bromo Product (Major) 5-Bromo Product (Major) Electrophilic Attack at C5 (para)->5-Bromo Product (Major) 3-Bromo Product (Minor)\n(Steric Hindrance) 3-Bromo Product (Minor) (Steric Hindrance) Electrophilic Attack at C3 (ortho)->3-Bromo Product (Minor)\n(Steric Hindrance)

References

Application of 5-Bromo-2-(difluoromethoxy)benzoic Acid in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(difluoromethoxy)benzoic acid is a versatile chemical intermediate increasingly recognized for its potential in the synthesis of novel agrochemicals. The unique combination of a bromine atom, a difluoromethoxy group, and a carboxylic acid moiety on a benzene ring provides a scaffold for the development of next-generation herbicides, fungicides, and insecticides. The presence of the difluoromethoxy group can enhance the metabolic stability and lipophilicity of the final compound, potentially leading to improved efficacy, better plant uptake, and a more favorable environmental profile. The bromine atom serves as a convenient handle for further chemical modifications, allowing for the introduction of diverse functionalities through cross-coupling reactions. This document provides detailed application notes and representative protocols for the use of this compound in the synthesis of a hypothetical agrochemical candidate.

Application Notes: Synthesis of a Hypothetical Pyrazole-Based Herbicide

This section outlines the application of this compound in the synthesis of a hypothetical pyrazole-based herbicide. Pyrazole derivatives are a well-established class of herbicides known to inhibit key enzymes in plant metabolic pathways. In this example, this compound serves as a key building block for the benzoyl moiety of the target compound.

The proposed synthetic route involves the conversion of the carboxylic acid to an acid chloride, followed by an amide coupling reaction with a substituted pyrazole amine. The bromine atom on the phenyl ring can be further functionalized, for instance, through a Suzuki coupling reaction to introduce another aryl group, which can modulate the biological activity and spectrum of the herbicide.

Logical Relationship of Synthetic Steps

G A This compound B Activation of Carboxylic Acid (e.g., with Thionyl Chloride) A->B Step 1 C 5-Bromo-2-(difluoromethoxy)benzoyl chloride B->C E Amide Coupling C->E Step 2 D Substituted Pyrazole Amine D->E F Hypothetical Pyrazole-Based Herbicide Precursor E->F H Suzuki Coupling F->H Step 3 (Optional) G Suzuki Coupling Partner (e.g., Arylboronic acid) G->H I Final Hypothetical Herbicide H->I

Caption: Synthetic workflow for a hypothetical herbicide.

Quantitative Data Summary

The following table summarizes hypothetical biological activity data for the synthesized compound against a panel of common weeds. Such data is crucial for evaluating the efficacy and selectivity of a new herbicide candidate.

Target Weed SpeciesIC50 (µM)Efficacy at 100 g/ha (%)
Avena fatua (Wild oat)0.595
Setaria viridis (Green foxtail)1.292
Amaranthus retroflexus (Redroot pigweed)0.898
Chenopodium album (Common lambsquarters)2.588
Triticum aestivum (Wheat - Crop)> 100< 10
Zea mays (Maize - Crop)> 100< 5

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-(difluoromethoxy)benzoyl chloride
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (10.0 g, 37.7 mmol) in thionyl chloride (20 mL, 274 mmol).

  • Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 mL). Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2 hours. The solid should dissolve completely.

  • Work-up: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.

  • Purification: The resulting crude 5-Bromo-2-(difluoromethoxy)benzoyl chloride can be used in the next step without further purification.

Protocol 2: Synthesis of a Hypothetical Pyrazole-Based Herbicide Precursor
  • Reaction Setup: In a 500 mL three-necked flask under a nitrogen atmosphere, dissolve a substituted aminopyrazole (e.g., 3-amino-5-methyl-1H-pyrazole, 4.0 g, 41.2 mmol) and triethylamine (6.4 mL, 45.9 mmol) in anhydrous dichloromethane (100 mL). Cool the solution to 0°C in an ice bath.

  • Reaction: Slowly add a solution of the crude 5-Bromo-2-(difluoromethoxy)benzoyl chloride (from Protocol 1) in anhydrous dichloromethane (50 mL) to the cooled solution over 30 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water (100 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure amide precursor.

Hypothetical Mode of Action: Inhibition of a Plant-Specific Enzyme

Many successful herbicides act by inhibiting enzymes that are unique to plants, thereby ensuring low toxicity to non-target organisms. The hypothetical herbicide synthesized from this compound could, for example, target an enzyme in the branched-chain amino acid biosynthesis pathway, such as acetolactate synthase (ALS).

Signaling Pathway Diagram

G cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS_enzyme Acetolactate Synthase (ALS) Pyruvate->ALS_enzyme Acetolactate α-Acetolactate ALS_enzyme->Acetolactate BCAA Branched-Chain Amino Acids (Val, Leu, Ile) Acetolactate->BCAA Protein_Synthesis Protein Synthesis BCAA->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Herbicide Hypothetical Herbicide Herbicide->ALS_enzyme Inhibition

Caption: Inhibition of Acetolactate Synthase (ALS).

Conclusion

This compound represents a valuable and strategic building block for the synthesis of novel agrochemicals. Its unique structural features offer a promising starting point for the development of next-generation herbicides, fungicides, and insecticides with potentially enhanced biological activity and improved physicochemical properties. The provided synthetic protocols and conceptual frameworks are intended to serve as a guide for researchers in the agrochemical industry to explore the full potential of this versatile intermediate. Further research and derivatization of this scaffold are likely to yield new and effective crop protection solutions.

Application Notes and Protocols: 5-Bromo-2-(difluoromethoxy)benzoic acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-2-(difluoromethoxy)benzoic acid is a key building block in medicinal chemistry, particularly for the synthesis of novel bioactive molecules. The presence of the bromine atom allows for versatile cross-coupling reactions, while the difluoromethoxy group can enhance metabolic stability and binding affinity of the final compound. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent and selective Nav1.7 inhibitor, PF-05089771, a compound investigated for the treatment of pain.

Bioactive Molecule Profile: PF-05089771

PF-05089771 is a selective inhibitor of the voltage-gated sodium channel Nav1.7. This channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in pain signaling. Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are linked to inherited pain disorders, making it a key target for analgesic drug development.

IUPAC Name: 4-[2-(3-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzene-1-sulfonamide

Quantitative Data

The following tables summarize the in vitro potency and selectivity of PF-05089771 against various voltage-gated sodium channel subtypes.

Table 1: In Vitro Potency of PF-05089771 against Nav1.7 Orthologs

SpeciesIC50 (nM)
Human11
Mouse8
Rat171

Table 2: Selectivity Profile of PF-05089771 against Human Nav Channel Subtypes

Nav Channel SubtypeIC50 (µM)Selectivity vs. Nav1.7 (fold)
Nav1.10.8577
Nav1.20.1110
Nav1.3111000
Nav1.410909
Nav1.5252273
Nav1.60.1615

Signaling Pathway and Mechanism of Action

PF-05089771 acts as a state-dependent blocker of the Nav1.7 channel, showing a higher affinity for the inactivated state of the channel. By binding to the channel, it stabilizes the inactivated conformation, thereby preventing the influx of sodium ions that is necessary for the initiation and propagation of action potentials in nociceptive neurons. This inhibition of neuronal excitability at the peripheral level is the primary mechanism for its analgesic effect.

Nav1_7_Inhibition_Pathway cluster_0 Nociceptive Neuron cluster_1 Pharmacological Intervention Pain_Stimulus Painful Stimulus Depolarization Membrane Depolarization Pain_Stimulus->Depolarization Nav1_7_Activation Nav1.7 Channel Activation Depolarization->Nav1_7_Activation Action_Potential Action Potential Generation Nav1_7_Activation->Action_Potential Signal_Transmission Signal Transmission to CNS Action_Potential->Signal_Transmission Pain_Perception Pain Perception Signal_Transmission->Pain_Perception PF_05089771 PF-05089771 Nav1_7_Inhibition Nav1.7 Channel Inhibition PF_05089771->Nav1_7_Inhibition Nav1_7_Inhibition->Nav1_7_Activation Synthesis_Workflow A This compound B Intermediate 1: 5-Bromo-2-(difluoromethoxy)benzoyl chloride A->B SOCl2 C Intermediate 2: 5-Bromo-N-(thiazol-4-yl)-2-(difluoromethoxy)benzenesulfonamide B->C Thiazol-4-amine, Pyridine D Intermediate 3: 4-(4-Chloro-2-hydroxyphenoxy)-5-bromo-N-(thiazol-4-yl)-2-(difluoromethoxy)benzenesulfonamide C->D 4-Chlorophenol, K2CO3, CuI E PF-05089771 D->E 3-Amino-4-(tributylstannyl)-1H-pyrazole, Pd(PPh3)4 Electrophysiology_Workflow Start Start Cell_Prep Prepare HEK293-hNav1.7 Cells Start->Cell_Prep Pipette_Prep Pull Patch Pipettes Cell_Prep->Pipette_Prep Establish_Patch Establish Whole-Cell Patch Pipette_Prep->Establish_Patch Record_Baseline Record Baseline Nav1.7 Current Establish_Patch->Record_Baseline Apply_Compound Apply PF-05089771 Record_Baseline->Apply_Compound Record_Inhibition Record Inhibited Current Apply_Compound->Record_Inhibition Data_Analysis Analyze Data (IC50) Record_Inhibition->Data_Analysis End End Data_Analysis->End

Troubleshooting & Optimization

Technical Support Center: High-Purity Synthesis of 5-Bromo-2-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the high-purity synthesis of 5-Bromo-2-(difluoromethoxy)benzoic acid. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during the experimental process.

Troubleshooting Guide

This guide is designed to help users identify and resolve common issues during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 2-(difluoromethoxy)benzoic acid (Starting Material) Incomplete reaction of 2-hydroxybenzoic acid with the difluoromethylating agent.- Ensure anhydrous reaction conditions. - Optimize reaction temperature and time. - Use a slight excess of the difluoromethylating agent.
Incomplete Bromination - Insufficient brominating agent (e.g., N-Bromosuccinimide). - Low reaction temperature. - Short reaction time.- Increase the molar equivalent of the brominating agent incrementally. - Monitor the reaction progress using TLC or HPLC. - Gradually increase the reaction temperature, being mindful of potential side reactions. - Extend the reaction time.
Formation of Multiple Brominated Isomers The directing effects of the carboxyl and difluoromethoxy groups can lead to the formation of other brominated isomers.- Control the reaction temperature; lower temperatures often favor higher regioselectivity. - The carboxyl group is a meta-director, while the difluoromethoxy group is an ortho-, para-director. The 5-position is favored, but other isomers are possible. Purification by column chromatography or recrystallization will be necessary.
Presence of Dibrominated Impurities Use of excess brominating agent.- Carefully control the stoichiometry of the brominating agent. - Add the brominating agent portion-wise to the reaction mixture to maintain a low concentration.
Product is Difficult to Purify/Oily Product Presence of unreacted starting materials or byproducts.- Perform an aqueous workup with a sodium bicarbonate solution to remove any unreacted acidic starting material. - Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the product from non-polar impurities. - Attempt recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, toluene).
Low Purity After Purification - Inefficient purification method. - Co-elution of impurities during column chromatography. - Co-crystallization of impurities.- Optimize the solvent system for column chromatography to achieve better separation. - Try a different recrystallization solvent. - Consider a second purification step, such as a different chromatographic method or a final recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the bromination of 2-(difluoromethoxy)benzoic acid?

A1: The bromination of 2-(difluoromethoxy)benzoic acid is expected to primarily yield the 5-bromo isomer. The carboxyl group (-COOH) is an electron-withdrawing group and directs electrophilic substitution to the meta position. The difluoromethoxy group (-OCHF2) is an ortho-, para-director. In this case, the position para to the difluoromethoxy group (the 5-position) is also meta to the carboxyl group, making it the most electronically favored position for bromination.

Q2: What are the most common impurities to look for during the synthesis?

A2: Common impurities include unreacted 2-(difluoromethoxy)benzoic acid, other brominated isomers (e.g., 3-bromo or 3,5-dibromo derivatives), and residual solvents from the reaction or purification process.

Q3: Which analytical techniques are recommended for assessing the purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of this compound and quantifying any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation and can also be used for purity assessment. Mass Spectrometry (MS) is used to confirm the molecular weight of the product.

Q4: What safety precautions should be taken during this synthesis?

A4: Brominating agents are corrosive and toxic; always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reactions may be exothermic, so proper temperature control is crucial.

Experimental Protocols

A detailed experimental protocol for a key step in the synthesis is provided below.

Bromination of 2-(difluoromethoxy)benzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(difluoromethoxy)benzoic acid in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) portion-wise at room temperature. The molar ratio of NBS to the starting material should be carefully controlled, typically starting with a 1.05 to 1.1 molar equivalent.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).

  • Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain high-purity this compound.

Logical Workflow for Synthesis and Troubleshooting

Synthesis_Troubleshooting_Workflow start Start: Synthesis of This compound synthesis Step 1: Synthesis of 2-(difluoromethoxy)benzoic acid start->synthesis bromination Step 2: Bromination synthesis->bromination workup Step 3: Workup & Extraction bromination->workup purification Step 4: Purification (Column Chromatography/Recrystallization) workup->purification analysis Step 5: Purity & Structural Analysis (HPLC, NMR, MS) purification->analysis product High-Purity Product analysis->product Purity >98% troubleshoot Troubleshooting analysis->troubleshoot Issues Encountered? low_yield Low Yield? troubleshoot->low_yield impurity Impurities Detected? troubleshoot->impurity low_yield->analysis No adjust_synthesis Adjust Synthesis Conditions: - Reagent stoichiometry - Temperature - Reaction time low_yield->adjust_synthesis Yes impurity->analysis No optimize_purification Optimize Purification: - Solvent system - Recrystallization solvent impurity->optimize_purification Yes adjust_synthesis->synthesis Re-run optimize_purification->purification Re-purify

Caption: A logical workflow for the synthesis and troubleshooting of this compound.

Technical Support Center: Purification of 5-Bromo-2-(difluoromethoxy)benzoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of 5-Bromo-2-(difluoromethoxy)benzoic acid via recrystallization. Below, you will find troubleshooting guides, frequently asked questions (FAQs), a comprehensive experimental protocol, and supporting data to help you achieve a high-purity product.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.

  • Inappropriate Solvent: this compound has both polar (carboxylic acid) and non-polar (brominated benzene ring with a difluoromethoxy group) characteristics, which can make solvent selection challenging. If the compound has very low solubility even at the solvent's boiling point, the solvent is likely unsuitable.

  • Insufficient Solvent: Ensure you are using a sufficient volume of the hot solvent. Add the hot solvent in small portions to your crude material while heating and stirring, allowing time for dissolution after each addition.[1][2]

Solution: If the compound remains insoluble, you may need to switch to a more polar solvent or use a mixed solvent system. For example, if you are using a non-polar solvent, try a more polar one like ethanol or methanol. A mixture of ethanol and water can also be effective.[1][3]

Q2: Oily droplets are forming instead of crystals as the solution cools. How can I fix this?

A2: "Oiling out" can occur for several reasons:

  • High Impurity Level: A significant amount of impurities can lower the melting point of the mixture, causing it to separate as an oil.

  • Solution is Too Concentrated: If the solution is supersaturated to a large extent, the product may come out of solution too quickly and above its melting point.

  • Cooling is Too Rapid: Fast cooling does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.

Solutions:

  • Return the sample to the heat source and add a bit more solvent to dilute the solution. If using a mixed solvent system, add more of the "soluble solvent".[4]

  • Ensure a slow cooling rate. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.[5]

  • If impurities are suspected, consider a preliminary purification step or the use of activated charcoal.[1]

Q3: The resulting crystals are colored, but the pure compound should be white. How can I remove the color?

A3: Colored impurities are common in organic synthesis. These are often non-polar, conjugated molecules.

Solutions:

  • Activated Charcoal: Before the hot filtration step, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb many colored impurities. Be cautious not to add too much, as it can also adsorb your product. A small spatula tip is usually sufficient.[1]

  • Repeat Recrystallization: A second recrystallization may be necessary to remove persistent impurities.[1]

Q4: The final yield of my purified this compound is very low. What went wrong?

A4: A low yield can be attributed to several factors throughout the recrystallization process:

  • Using too much solvent: This will result in a significant portion of your product remaining in the mother liquor upon cooling.[4]

  • Premature crystallization: If the product crystallizes during hot filtration, it will be lost on the filter paper.

  • Incomplete crystallization: Not allowing enough time for the solution to cool, or not cooling it to a low enough temperature, will result in a lower yield.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product.

Solutions:

  • Use the minimum amount of hot solvent necessary to dissolve the crude product.[6]

  • To prevent premature crystallization during filtration, use a pre-heated funnel and filter flask, and keep the solution hot.[3]

  • Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[1]

  • Wash the crystals with a small amount of ice-cold solvent.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on the properties of similar brominated benzoic acids, good starting points for solvent screening include ethanol, methanol, and water, or mixed solvent systems such as ethanol/water.[1][7]

Q2: How can I induce crystallization if no crystals form after cooling?

A2: If crystallization does not occur spontaneously, you can try the following techniques:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates a rough surface that can initiate crystal growth.[4]

  • Seeding: Add a small crystal of the pure compound (a "seed crystal") to the solution. This will act as a template for further crystallization.[4]

  • Reducing Solvent Volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4]

Q3: Should I use a single solvent or a mixed solvent system?

A3: This depends on the solubility characteristics of your crude product. A single solvent is often simpler to work with. However, if a single solvent that meets the criteria of high solubility when hot and low solubility when cold cannot be found, a mixed solvent system is a good alternative.[3] Common mixed solvent pairs include ethanol/water and hexane/ethyl acetate.[3][8]

Solvent Selection Guide

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides a qualitative summary of likely suitable solvents based on the properties of structurally similar compounds to guide your selection.

Solvent/SystemSolubility at Room TemperatureSolubility at Elevated TemperatureNotes
EthanolSparingly SolubleSolubleA good starting point for many organic acids.[8]
MethanolSparingly SolubleSolubleSimilar to ethanol, but more polar.
WaterPoorly SolubleSparingly to Moderately SolubleMay be a good choice for a "greener" recrystallization, but solubility might be low even when hot.[7][8]
Ethanol/WaterPoorly SolubleSolubleA versatile mixed solvent system. The ratio can be adjusted to achieve optimal solubility.[1][3]
Hexane/Ethyl AcetatePoorly SolubleSolubleAnother common mixed solvent system. Ethyl acetate acts as the "good" solvent and hexane as the "poor" solvent.[8]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound. The exact solvent and volumes may need to be optimized for your specific sample.

1. Solvent Selection:

  • Place a small amount of the crude this compound into several test tubes.

  • Add a small amount of a different potential solvent to each test tube and observe the solubility at room temperature.

  • Gently heat the test tubes with sparingly soluble solids to determine if the compound dissolves at a higher temperature.

  • The ideal solvent will dissolve the compound when hot but not at room temperature.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent in portions while heating and stirring until the solid is completely dissolved.[2]

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • Pre-heat a funnel and a new Erlenmeyer flask.

  • Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities or activated charcoal. This step should be performed quickly to avoid premature crystallization.[3]

5. Crystallization:

  • Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[1]

6. Crystal Collection:

  • Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

7. Washing:

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[1]

8. Drying:

  • Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a desiccator.[1]

9. Analysis:

  • Determine the melting point of the purified crystals and calculate the percent recovery.[1]

Visualizations

experimental_workflow start Start: Crude This compound dissolution Dissolve in minimal hot solvent start->dissolution decolorization Add activated charcoal (if needed) dissolution->decolorization colored solution? hot_filtration Hot filtration dissolution->hot_filtration decolorization->hot_filtration crystallization Slow cooling and ice bath hot_filtration->crystallization collection Vacuum filtration crystallization->collection washing Wash with ice-cold solvent collection->washing drying Dry crystals washing->drying end End: Pure This compound drying->end

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_workflow start Recrystallization Issue issue_type Identify the problem start->issue_type no_dissolve Compound not dissolving issue_type->no_dissolve Insolubility oiling_out Oiling out issue_type->oiling_out Oily Product low_yield Low yield issue_type->low_yield Poor Recovery colored_crystals Colored crystals issue_type->colored_crystals Impure Color solve_no_dissolve Check solvent polarity and volume no_dissolve->solve_no_dissolve solve_oiling Reheat, add more solvent, cool slowly oiling_out->solve_oiling solve_yield Use min. solvent, ensure complete cooling low_yield->solve_yield solve_color Use activated charcoal, re-recrystallize colored_crystals->solve_color end Problem Resolved solve_no_dissolve->end solve_oiling->end solve_yield->end solve_color->end

Caption: Troubleshooting workflow for common recrystallization problems.

References

Technical Support Center: Purifying 5-Bromo-2-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying 5-Bromo-2-(difluoromethoxy)benzoic acid using column chromatography. Below you will find troubleshooting advice, frequently asked questions, a detailed experimental protocol, and illustrative workflows to ensure a successful purification process.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Problem Possible Cause Suggested Solution
Product does not elute from the column The mobile phase is not polar enough to move the acidic compound.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound still does not move, consider adding a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to the mobile phase to reduce the strong interaction between the carboxylic acid and the silica gel.[1]
Product elutes too quickly (with the solvent front) The mobile phase is too polar.Decrease the polarity of the eluent. Start with a low polarity eluent (e.g., 1-2% ethyl acetate in hexane) to elute any non-polar impurities first.[2]
Poor separation of the product from impurities The chosen solvent system has poor selectivity.Optimize the mobile phase composition using Thin Layer Chromatography (TLC) before running the column. A good separation on TLC should translate to the column. Aim for an Rf value of approximately 0.2-0.4 for the desired product.[1]
Peak tailing (product comes off the column over many fractions) Strong interaction of the acidic carboxylic group with the silica gel stationary phase.Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the mobile phase.[1] This will protonate the silica surface and reduce the strong ionic interactions causing the tailing.
Low recovery of the product The compound may be unstable on silica gel, leading to degradation.Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If it degrades, consider using a less acidic stationary phase like deactivated silica gel, alumina, or florisil.[3]
The compound may have precipitated on the column.Ensure the crude material is fully dissolved in the loading solvent before applying it to the column. If solubility is an issue, consider a dry loading technique.[4]
Cracks or channels in the silica bed Improper packing of the column.Ensure the column is packed uniformly as a slurry and is not allowed to run dry. A well-packed column is crucial for good separation.[1]
Difficulty dissolving the crude product for loading The crude product is not soluble in the initial, non-polar eluent.Dissolve the sample in a minimal amount of a slightly more polar solvent, or use a dry loading method. For dry loading, dissolve the crude product, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting powder onto the column.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: Silica gel (230-400 mesh) is the most common and generally effective stationary phase for the purification of aromatic carboxylic acids like this compound.[2][5] However, if your compound shows signs of degradation, you might consider using a deactivated (less acidic) silica gel or alternative stationary phases like alumina or florisil.[3]

Q2: How do I choose the right solvent system (mobile phase)?

A2: The ideal solvent system should provide good separation of your target compound from impurities. This is best determined by running preliminary Thin Layer Chromatography (TLC) plates. A common and effective mobile phase for substituted benzoic acids is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1] The polarity is adjusted to achieve an Rf value of 0.2-0.4 for the desired product.[1]

Q3: My product is streaking or "tailing" on the TLC plate and the column. What can I do?

A3: Tailing is a common issue when purifying acidic compounds on silica gel due to strong interactions. To resolve this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[1] This will help to achieve sharper peaks and better separation.

Q4: How much crude material can I load onto my column?

A4: To avoid overloading the column, which leads to poor separation, a general rule of thumb is to use a silica gel to crude product ratio of 30:1 to 100:1 by weight.[1]

Q5: What is "dry loading" and when should I use it?

A5: Dry loading is a technique where the crude sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.[4] This method is particularly useful when your compound has poor solubility in the initial, non-polar eluent of your chromatography.[4]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general guideline. Optimization may be required based on the specific impurity profile of your crude material.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Acetic acid or formic acid (optional)

  • Chromatography column

  • Separatory funnel (for loading)

  • Collection tubes/flasks

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

2. Mobile Phase Selection (TLC Analysis):

  • Prepare a developing chamber with a suitable eluent. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1, 4:1, 2:1).

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude product onto a TLC plate.

  • Develop the TLC plate and visualize the spots under a UV lamp.

  • Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2-0.4.[1] If tailing is observed, add 0.5-1% acetic acid or formic acid to the eluent.

3. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.

  • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free bed.

  • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed using a pipette or separatory funnel.[1]

  • Dry Loading: If the crude product is not soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[4]

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin eluting the column, collecting fractions in test tubes or flasks.

  • Start with the low-polarity eluent to remove non-polar impurities.

  • Gradually increase the polarity of the eluent (gradient elution) to elute the this compound.[2]

6. Fraction Analysis and Product Isolation:

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and confirm the purity using appropriate analytical techniques (e.g., NMR, HPLC, Mass Spectrometry).

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for aromatic acids.[2][5]
Mobile Phase Hexane/Ethyl AcetateA common and effective solvent system.[1]
Mobile Phase Modifier 0.5-1% Acetic or Formic AcidRecommended to reduce peak tailing.[1]
Target Rf Value 0.2 - 0.4Optimal for good separation on the column.[1]
Silica to Crude Ratio 30:1 to 100:1 (w/w)Prevents column overloading.[1]

Visual Workflows

TroubleshootingWorkflow Start Problem Encountered PoorSeparation Poor Separation Start->PoorSeparation NoElution Product Not Eluting Start->NoElution Tailing Peak Tailing Start->Tailing LowRecovery Low Recovery Start->LowRecovery OptimizeSolvent Optimize Mobile Phase via TLC (Rf 0.2-0.4) PoorSeparation->OptimizeSolvent Yes IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity Yes AddAcid Add 0.5-1% Acetic/Formic Acid to Mobile Phase Tailing->AddAcid Yes CheckStability Check Compound Stability on Silica LowRecovery->CheckStability Yes UseDryLoad Consider Dry Loading LowRecovery->UseDryLoad No End Problem Resolved OptimizeSolvent->End IncreasePolarity->End AddAcid->End CheckStability->End UseDryLoad->End ExperimentalWorkflow Start Start: Crude Product TLC 1. TLC Method Development (Optimize Mobile Phase) Start->TLC Packing 2. Pack Column (Silica Gel Slurry) TLC->Packing Loading 3. Load Sample (Wet or Dry Loading) Packing->Loading Elution 4. Elute Column (Gradient Elution) Loading->Elution Collection 5. Collect Fractions Elution->Collection Analysis 6. Analyze Fractions by TLC Collection->Analysis Analysis->Collection Continue elution Combine 7. Combine Pure Fractions Analysis->Combine Fractions are pure Evaporation 8. Evaporate Solvent Combine->Evaporation End End: Purified Product Evaporation->End

References

Technical Support Center: Synthesis of 5-Bromo-2-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-(difluoromethoxy)benzoic acid.

Troubleshooting Guides and FAQs

This section addresses common issues and potential side products encountered during the synthesis of this compound. The synthesis is typically a multi-step process, and side products can arise at various stages.

Q1: My final product is contaminated with a dibrominated species. How can I identify and prevent this?

A: The presence of a dibrominated impurity, most likely 3,5-dibromo-2-(difluoromethoxy)benzoic acid, suggests over-bromination during the synthesis. This can occur if the bromination of the salicylic acid precursor is not carefully controlled.

  • Identification: This impurity will have a higher molecular weight than the desired product. It can be identified by mass spectrometry (MS) and its substitution pattern confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Prevention:

    • Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine).

    • Maintain the recommended reaction temperature to avoid excessive reactivity.

    • Slow, portion-wise addition of the brominating agent can help to minimize over-bromination.

A similar issue of dibromide formation is noted in the synthesis of related compounds like 5-bromo-2,4-difluorobenzoic acid[1].

Q2: I am observing the starting material, 5-bromo-2-hydroxybenzoic acid, in my final product. What could be the cause?

A: The presence of 5-bromo-2-hydroxybenzoic acid (5-bromosalicylic acid) in the final product can be attributed to two main issues: incomplete difluoromethylation or hydrolysis of the difluoromethoxy group.

  • Incomplete Difluoromethylation: The reaction to introduce the difluoromethoxy group may not have gone to completion.

    • Troubleshooting:

      • Ensure the difluoromethylating agent is fresh and active.

      • Verify that the reaction conditions (temperature, time, and base) are optimal.

      • Consider increasing the equivalents of the difluoromethylating agent.

  • Hydrolysis of the Difluoromethoxy Group: The -OCF₂H group can be susceptible to hydrolysis under certain conditions, reverting to a hydroxyl group.

    • Troubleshooting:

      • Avoid strongly acidic or basic conditions during work-up and purification if possible.

      • Ensure all solvents and reagents are anhydrous, as water can promote hydrolysis.

Q3: My product yield is low, and I have isolated a compound that has lost its carboxylic acid group. What is this side product and how can I avoid its formation?

A: This side product is likely 1-bromo-4-(difluoromethoxy)benzene, formed via decarboxylation of the benzoic acid.

  • Identification: This non-acidic impurity can be identified by the absence of the carboxylic acid proton in ¹H NMR and the characteristic COOH peak in IR spectroscopy. Its molecular weight will be lower than the target compound.

  • Prevention:

    • Avoid excessive heat during the synthesis and purification steps, as high temperatures can promote decarboxylation.

    • Certain radical conditions can also lead to decarboxylation.

Q4: I have an impurity with the same mass as the starting material for the difluoromethylation step, but it is not the desired product. What could it be?

A: If you started with an ester of 5-bromo-2-hydroxybenzoic acid for the difluoromethylation, this impurity is likely the unreacted ester. If the final step is the hydrolysis of a methyl or ethyl ester of this compound, then this impurity is the unhydrolyzed ester.

  • Identification: This can be confirmed by ¹H NMR, which will show the characteristic peaks of the alkyl ester group (e.g., a singlet for a methyl ester around 3.9 ppm).

  • Prevention:

    • For incomplete hydrolysis, increase the reaction time, temperature, or the concentration of the base (e.g., LiOH or NaOH).

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion.

Data Presentation

The following table summarizes the common side products, their likely origin, and suggested preventative measures.

Side Product Chemical Name Origin Prevention
SP-1 3,5-dibromo-2-(difluoromethoxy)benzoic acidOver-brominationControl stoichiometry and temperature of bromination.
SP-2 5-bromo-2-hydroxybenzoic acidIncomplete difluoromethylation or hydrolysisEnsure complete difluoromethylation; avoid harsh acidic/basic conditions.
SP-3 1-bromo-4-(difluoromethoxy)benzeneDecarboxylationAvoid excessive heat.
SP-4 Methyl 5-bromo-2-(difluoromethoxy)benzoateIncomplete hydrolysisEnsure complete hydrolysis of the ester intermediate.

Experimental Protocols

A plausible experimental protocol for the synthesis of this compound is outlined below. This is a representative procedure, and optimization may be required.

Step 1: Bromination of 2-Hydroxybenzoic Acid

  • Dissolve 2-hydroxybenzoic acid in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Cool the solution in an ice bath.

  • Slowly add one equivalent of a brominating agent (e.g., N-bromosuccinimide) portion-wise, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product.

  • Purify the resulting 5-bromo-2-hydroxybenzoic acid by recrystallization.

Step 2: Esterification of 5-bromo-2-hydroxybenzoic acid

  • Suspend 5-bromo-2-hydroxybenzoic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture until the reaction is complete (monitor by TLC).

  • Neutralize the acid and remove the methanol under reduced pressure.

  • Extract the methyl 5-bromo-2-hydroxybenzoate and purify.

Step 3: Difluoromethylation of Methyl 5-bromo-2-hydroxybenzoate

  • Dissolve methyl 5-bromo-2-hydroxybenzoate in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add a base (e.g., potassium carbonate or cesium carbonate).

  • Add a difluoromethylating agent (e.g., sodium chlorodifluoroacetate or 2-bromo-2,2-difluoroacetate).

  • Heat the reaction mixture and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, quench with water, and extract the product.

  • Purify the methyl 5-bromo-2-(difluoromethoxy)benzoate by column chromatography.

Step 4: Hydrolysis of Methyl 5-bromo-2-(difluoromethoxy)benzoate

  • Dissolve the methyl ester in a mixture of a suitable solvent (e.g., THF or methanol) and water.

  • Add a base (e.g., lithium hydroxide or sodium hydroxide).

  • Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain this compound.

Visualizations

The following diagrams illustrate the synthetic pathway and the formation of common side products.

Synthesis_Pathway cluster_0 Main Synthetic Route 2-Hydroxybenzoic_acid 2-Hydroxybenzoic acid 5-Bromo-2-hydroxybenzoic_acid 5-Bromo-2-hydroxybenzoic acid 2-Hydroxybenzoic_acid->5-Bromo-2-hydroxybenzoic_acid Bromination Methyl_5-bromo-2-hydroxybenzoate Methyl 5-bromo-2-hydroxybenzoate 5-Bromo-2-hydroxybenzoic_acid->Methyl_5-bromo-2-hydroxybenzoate Esterification Methyl_5-bromo-2-(difluoromethoxy)benzoate Methyl 5-bromo-2-(difluoromethoxy)benzoate Methyl_5-bromo-2-hydroxybenzoate->Methyl_5-bromo-2-(difluoromethoxy)benzoate Difluoromethylation Final_Product This compound Methyl_5-bromo-2-(difluoromethoxy)benzoate->Final_Product Hydrolysis

Caption: The main synthetic pathway to this compound.

Side_Products Main_Reaction Synthesis of this compound Over_bromination Over-bromination Main_Reaction->Over_bromination Incomplete_Difluoromethylation Incomplete Difluoromethylation / Hydrolysis Main_Reaction->Incomplete_Difluoromethylation Decarboxylation Decarboxylation Main_Reaction->Decarboxylation Incomplete_Hydrolysis Incomplete Hydrolysis Main_Reaction->Incomplete_Hydrolysis Dibromo_Product 3,5-Dibromo-2-(difluoromethoxy)benzoic acid Over_bromination->Dibromo_Product Hydroxy_Impurity 5-Bromo-2-hydroxybenzoic acid Incomplete_Difluoromethylation->Hydroxy_Impurity Decarboxylated_Product 1-Bromo-4-(difluoromethoxy)benzene Decarboxylation->Decarboxylated_Product Ester_Impurity Methyl 5-bromo-2-(difluoromethoxy)benzoate Incomplete_Hydrolysis->Ester_Impurity

Caption: Common side products in the synthesis of this compound.

References

Technical Support Center: Suzuki Coupling of 5-Bromo-2-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura coupling of 5-Bromo-2-(difluoromethoxy)benzoic acid. This substrate presents unique challenges due to steric hindrance from the ortho-difluoromethoxy group and the electronic properties of the substituents.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield or failing completely?

A1: Low yields or reaction failure with this substrate can be attributed to several factors:

  • Steric Hindrance: The 2-(difluoromethoxy) group creates significant steric bulk around the bromine atom, which can impede the oxidative addition step and subsequent steps in the catalytic cycle.

  • Catalyst and Ligand Choice: Standard catalyst systems like Pd(PPh₃)₄ may be ineffective. This substrate requires a catalyst system specifically designed for sterically demanding couplings, typically involving bulky and electron-rich phosphine ligands.

  • Inappropriate Base: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so strong as to cause significant side reactions. The presence of the acidic carboxylic acid group also needs to be considered, as it will consume one equivalent of the base.

  • Suboptimal Reaction Conditions: Temperature and reaction time are crucial. Insufficient heat may lead to a sluggish reaction, while excessive heat can cause catalyst decomposition or promote side reactions.

  • Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can deactivate the catalyst, leading to the formation of inactive palladium(II) species and promoting side reactions like the homocoupling of the boronic acid.[1]

Q2: What are the most common side reactions observed with this substrate, and how can they be minimized?

A2: The primary side reactions to monitor are:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom on your coupling partner. It is often exacerbated by high temperatures and certain bases. To minimize this, you can use a milder base like potassium phosphate (K₃PO₄), run the reaction at the lowest effective temperature, or use a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.

  • Hydrodehalogenation: This is the replacement of the bromine atom on your starting material with a hydrogen atom. This can occur if the palladium intermediate reacts with a hydride source. Ensuring the purity of all reagents and solvents, and screening different catalyst/ligand combinations can help mitigate this issue.

  • Homocoupling of the Boronic Acid: This side reaction is often caused by the presence of oxygen, which can lead to Pd(II) species that promote this pathway.[1] Thoroughly degassing all solvents and maintaining a strict inert atmosphere is the most effective preventative measure.

Q3: Should I protect the carboxylic acid group before performing the Suzuki coupling?

A3: While the free carboxylic acid can potentially interfere with the reaction by coordinating to the palladium center, protection is often not necessary. Many successful Suzuki couplings are performed on substrates containing free carboxylic acids.[2][3][4] It is generally recommended to first attempt the reaction with the free acid. If you encounter issues like low yield or catalyst inhibition that cannot be resolved by optimizing other parameters, then protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) could be a viable strategy. The ester can be hydrolyzed back to the carboxylic acid post-coupling.

Q4: What are the recommended starting conditions for a Suzuki coupling with this compound?

A4: A robust starting point for this sterically hindered substrate would involve a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand.

  • Catalyst System: Pd(OAc)₂ with a ligand like SPhos or RuPhos, or a pre-formed palladacycle precatalyst (e.g., SPhos Pd G3).

  • Base: Potassium phosphate (K₃PO₄) is often a good choice for substrates with acidic functional groups.

  • Solvent: A degassed mixture of an aprotic solvent like 1,4-dioxane or toluene with water (e.g., a 4:1 to 10:1 ratio) is a common choice.[3]

  • Temperature: Start with a temperature in the range of 80-100 °C.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Conversion of Starting Material 1. Inactive catalyst or ligand. 2. Insufficient degassing (oxygen contamination). 3. Suboptimal temperature. 4. Inappropriate catalyst/ligand system for the sterically hindered substrate.1. Use a fresh batch of catalyst and ligand. Consider using a more air-stable precatalyst. 2. Ensure all solvents are thoroughly degassed (e.g., by bubbling with argon for 15-20 minutes or using freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction. 3. Gradually increase the reaction temperature in increments of 10 °C. Monitor for potential decomposition. 4. Switch to a catalyst system known to be effective for sterically hindered substrates, such as Pd(OAc)₂ with SPhos, RuPhos, or XPhos, or use a corresponding palladacycle precatalyst.[3][5]
Significant Hydrodehalogenation (loss of Bromine) 1. Catalyst system is promoting this side reaction. 2. Impurities in reagents or solvents acting as a hydride source.1. Screen different phosphine ligands. Sometimes a less electron-rich ligand can disfavor this pathway. 2. Use high-purity, anhydrous solvents and reagents.
Significant Protodeboronation of Coupling Partner 1. Reaction temperature is too high. 2. The chosen base is too harsh. 3. Boronic acid is unstable under the reaction conditions.1. Lower the reaction temperature. 2. Switch to a milder base, such as K₃PO₄ or even K₂CO₃. 3. Consider converting the boronic acid to a more stable pinacol ester (Bpin) derivative.
Formation of Boronic Acid Homocoupling Product 1. Presence of oxygen in the reaction mixture.1. Improve the degassing procedure for all solvents and ensure the reaction is maintained under a strict inert atmosphere (Nitrogen or Argon).
Inconsistent Results / Poor Reproducibility 1. Inconsistent quality of reagents (especially the boronic acid and catalyst). 2. Variations in degassing efficiency or inert atmosphere maintenance. 3. Base is not finely powdered or is poorly soluble.1. Use reagents from a reliable source and store them appropriately (e.g., catalysts and ligands under inert gas, boronic acids in a desiccator). 2. Standardize the degassing and inerting procedure for all reactions. 3. Use a finely powdered base to ensure better solubility and consistent reaction rates.

Data Presentation: Recommended Starting Conditions

The following table summarizes recommended starting conditions for the Suzuki coupling of this compound, based on protocols for structurally similar substrates.[3][4][5] Optimization will likely be required.

ParameterRecommended ConditionNotes
Aryl Halide This compound1.0 equivalent
Boronic Acid/Ester Arylboronic Acid or Arylboronic Acid Pinacol Ester1.2 - 1.5 equivalents
Catalyst System Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)Alternatively, use an SPhos-based palladacycle precatalyst (2 mol%).
Base K₃PO₄ (Potassium Phosphate)3.0 equivalents
Solvent 1,4-Dioxane / Water (5:1 ratio)Ensure the solvent mixture is thoroughly degassed.
Temperature 100 °CMonitor for potential decomposition of starting materials or catalyst.
Reaction Time 12 - 24 hoursMonitor progress by TLC or LC-MS.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous, finely powdered (3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium phosphate.

  • Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ and SPhos. Add this solid mixture to the reaction flask.

  • Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture to a pH of ~2-3 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure biaryl product.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.

G cluster_workflow Experimental Workflow reagents 1. Add Solids: Aryl Halide, Boronic Acid, Base, Catalyst/Ligand inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir (e.g., 100 °C, 12-24h) solvent->react workup 5. Cool & Acidify (pH 2-3 with HCl) react->workup extract 6. Extract with Organic Solvent workup->extract purify 7. Dry, Concentrate & Purify extract->purify product Final Product purify->product

Caption: General workflow for the Suzuki-Miyaura coupling experiment.

G start Low Yield / No Reaction check_catalyst Is the catalyst system optimized for hindered substrates? start->check_catalyst change_catalyst Action: Use Pd/Bulky Ligand (e.g., SPhos, RuPhos) check_catalyst->change_catalyst No check_conditions Are conditions fully optimized? check_catalyst->check_conditions Yes change_catalyst->check_conditions optimize Action: Screen Base, Solvent, & Temperature check_conditions->optimize No check_purity Are reagents pure & dry? Is setup fully inert? check_conditions->check_purity Yes success Improved Yield optimize->success improve_setup Action: Use fresh reagents. Improve degassing. check_purity->improve_setup No check_purity->success Yes improve_setup->success

Caption: Troubleshooting flowchart for low-yielding Suzuki reactions.

References

Technical Support Center: Amide Coupling with 5-Bromo-2-(difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-(difluoromethoxy)benzoic acid in amide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields in the amide coupling reaction with this compound?

Low yields with this substrate are often attributed to its electron-deficient nature, a consequence of the electron-withdrawing effects of the bromine and difluoromethoxy groups. This reduced electron density deactivates the carboxylic acid, making it less susceptible to nucleophilic attack by the amine.

Q2: What are the most effective coupling reagents for this type of electron-deficient benzoic acid?

For challenging couplings involving electron-deficient acids, phosphonium and uronium salt-based reagents are often more effective than standard carbodiimides. Reagents like HATU, HBTU, PyBOP, and COMU have demonstrated success in similar difficult couplings.[1][2][3] In particularly stubborn cases, the in-situ formation of highly reactive acyl fluorides using reagents like TCFH-NMI or BTFFH can be a powerful strategy.[1][4]

Q3: How critical is the choice of base and solvent for this reaction?

The selection of both base and solvent is crucial. Non-nucleophilic, sterically hindered bases such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine are generally preferred to minimize side reactions.[1] Aprotic polar solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are common choices, although in some cases, less polar solvents like Dichloromethane (DCM) might be effective.[1]

Q4: Can adjusting the reaction temperature improve the yield?

Yes, for sluggish reactions, increasing the temperature can help overcome the activation energy barrier. Microwave heating has also been shown to accelerate amide coupling reactions.[1] However, it is important to monitor for potential side reactions or degradation of starting materials at elevated temperatures.

Q5: What are common side reactions to watch out for?

Potential side reactions include racemization if a chiral amine is used, and side reactions involving the coupling reagent itself.[1] Using coupling reagents known to suppress racemization, such as those containing HOAt or OxymaPure, can mitigate this issue.[1][5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low to No Yield 1. Insufficient activation of the carboxylic acid. 2. Low nucleophilicity of the amine. 3. Inappropriate choice of coupling reagent, base, or solvent.1. Switch to a more powerful coupling reagent (e.g., HATU, PyBOP, COMU). 2. Consider converting the carboxylic acid to the more reactive acyl chloride or acyl fluoride.[1][4] 3. Increase the reaction temperature or use microwave heating.[1] 4. Use a non-nucleophilic, hindered base like DIPEA.[1] 5. Screen different aprotic polar solvents (DMF, NMP, DMSO).
Formation of Side Products 1. Racemization of a chiral center. 2. Side reactions of the coupling reagent. 3. Epimerization at a stereocenter adjacent to the carbonyl group.1. Use a coupling reagent known to suppress racemization (e.g., COMU, PyAOP).[1] 2. Add a racemization suppressor like HOAt or OxymaPure.[5] 3. Choose a coupling reagent that minimizes side product formation.
Difficulty in Purification 1. Unreacted starting materials. 2. Byproducts from the coupling reagent (e.g., dicyclohexylurea from DCC).1. Drive the reaction to completion by using a slight excess of one reagent (typically the less expensive one). 2. Use a coupling reagent that generates water-soluble byproducts (e.g., EDC) to simplify aqueous workup.[6] 3. For DCC, the urea byproduct is often insoluble and can be removed by filtration.[1]

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol is a robust starting point for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve this compound in anhydrous DMF.

  • Add the amine to the solution.

  • Add DIPEA to the reaction mixture and stir for 5 minutes.

  • Add HATU portion-wise to the stirring solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Acyl Fluoride-Mediated Amide Coupling for Hindered or Poorly Nucleophilic Amines

This protocol is recommended when standard coupling methods fail, particularly with sterically hindered or electron-deficient amines.[4]

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • BTFFH (1.2 eq)

  • N-Methylimidazole (NMI) (2.5 eq)

  • Anhydrous DCM

Procedure:

  • To a solution of this compound in anhydrous DCM, add NMI.

  • Cool the solution to 0 °C and add BTFFH. Stir for 10 minutes to allow for the formation of the acyl fluoride.

  • Add the amine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. For very challenging couplings, heating may be required.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve Acid Dissolve This compound in anhydrous solvent Start->Dissolve Acid Add Reagents Add Amine, Base, and Coupling Reagent Dissolve Acid->Add Reagents Stir Stir at appropriate temperature Add Reagents->Stir Monitor Monitor progress (TLC/LC-MS) Stir->Monitor Quench Aqueous Workup (Wash with acid/base) Monitor->Quench Reaction Complete Extract Extract with organic solvent Quench->Extract Dry & Concentrate Dry organic layer and concentrate Extract->Dry & Concentrate Purify Purify by chromatography Dry & Concentrate->Purify Product Product Purify->Product Troubleshooting_Logic Start Low Yield? Check_Reagent Using standard coupling reagent? Start->Check_Reagent Upgrade_Reagent Switch to HATU, PyBOP, or COMU Check_Reagent->Upgrade_Reagent Yes Check_Conditions Standard temp and base? Check_Reagent->Check_Conditions No Consider_Acyl_Halide Still low yield? Consider Acyl Fluoride/Chloride Upgrade_Reagent->Consider_Acyl_Halide Modify_Conditions Increase temperature or use hindered base Check_Conditions->Modify_Conditions Yes Modify_Conditions->Consider_Acyl_Halide Success Improved Yield Consider_Acyl_Halide->Success Yes

References

Preventing decomposition of 5-Bromo-2-(difluoromethoxy)benzoic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 5-Bromo-2-(difluoromethoxy)benzoic acid during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound?

A1: The two primary decomposition pathways for this compound are decarboxylation and hydrolysis of the difluoromethoxy group. The presence of the electron-withdrawing difluoromethoxy group can make the carboxylic acid susceptible to decarboxylation, particularly at elevated temperatures. Additionally, the difluoromethoxy group itself can undergo hydrolysis, especially under basic conditions, to yield the corresponding salicylic acid derivative.

Q2: At what temperature should I be concerned about decarboxylation?

A2: While the exact temperature for the onset of significant decarboxylation of this compound is not extensively documented, it is advisable to maintain reaction temperatures as low as possible. For benzoic acids with electron-withdrawing groups, decarboxylation can be initiated at temperatures above 140°C, and the rate can be accelerated in the presence of metal catalysts like copper.[1] It is recommended to perform small-scale thermal stability tests if your reaction requires high temperatures.

Q3: How can I minimize the risk of decarboxylation during my reaction?

A3: To minimize decarboxylation, consider the following strategies:

  • Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.

  • Avoid High-Energy Agitation: Be cautious with high-energy input methods like microwave irradiation, which can accelerate decarboxylation.[2]

  • Catalyst Choice: Be aware that certain metals, particularly copper and silver salts, can catalyze decarboxylation even at lower temperatures.[1] If a metal catalyst is required for your transformation, screen for catalysts that are less prone to inducing this side reaction.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the starting material to elevated temperatures.

Q4: Under what conditions is the difluoromethoxy group unstable?

A4: The difluoromethoxy group can be susceptible to hydrolysis under both strongly acidic and, more commonly, basic conditions. The hydrolysis in basic media likely proceeds through the formation of a difluorocarbene intermediate.[3] This will result in the formation of a hydroxyl group, converting your starting material into 5-bromo-2-hydroxybenzoic acid.

Q5: What are the best practices for setting up a reaction involving this compound to ensure its stability?

A5:

  • Inert Atmosphere: Always run reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative side reactions.

  • Anhydrous Conditions: Use anhydrous solvents and reagents, especially if your reaction is sensitive to water, to prevent unwanted hydrolysis.

  • Careful Reagent Addition: Add strong bases or other reactive reagents slowly and at a controlled temperature to avoid localized heating and potential decomposition.

  • Reaction Monitoring: Closely monitor the reaction progress by techniques like TLC or LC-MS to avoid unnecessarily long reaction times at elevated temperatures.

Troubleshooting Guides

Issue 1: Low yield and formation of a non-polar byproduct, suspected to be 4-Bromo-1-(difluoromethoxy)benzene.
Possible Cause Troubleshooting Steps
Decarboxylation - Lower the reaction temperature. - If using a metal catalyst (e.g., Cu, Pd, Ag), screen for alternative catalysts or ligands that may be less prone to promoting decarboxylation. - Reduce the reaction time. - If using microwave heating, switch to conventional heating at a controlled temperature.
High Reaction Temperature - Conduct a small-scale experiment at a lower temperature for a longer duration to assess the impact on yield and byproduct formation.
Issue 2: Formation of a more polar byproduct, identified as 5-Bromo-2-hydroxybenzoic acid.
Possible Cause Troubleshooting Steps
Hydrolysis of the difluoromethoxy group - If using basic conditions, consider using a non-nucleophilic organic base instead of an inorganic base. - Run the reaction at a lower temperature. - Ensure strictly anhydrous conditions if the base is not the primary cause. - If the reaction must be performed in a protic solvent, consider using a milder base or a buffered system.
Reaction with nucleophilic reagents - If your reaction involves strong nucleophiles, they may be attacking the difluoromethoxy group. Consider protecting the carboxylic acid or using a milder nucleophile if possible.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is designed to minimize the risk of decomposition by employing mild coupling conditions at room temperature.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound and the amine.

  • Dissolve the solids in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5 minutes.

  • Add HATU in one portion to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol uses a palladium catalyst and a suitable base. Careful selection of the base and temperature is crucial to avoid decomposition.

Materials:

  • This compound (or its corresponding boronic acid/ester derivative)

  • Aryl or heteroaryl halide/boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

Procedure:

  • In a flame-dried flask, combine this compound (or its derivative), the coupling partner, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and stir. Monitor the reaction by TLC or LC-MS.[4]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Data Presentation

Table 1: Influence of Temperature on Decarboxylation (Illustrative Data)

Temperature (°C)Reaction Time (h)Conversion of Starting Material (%)Yield of Decarboxylated Product (%)
8024>95< 2
10012>98~5
1206>98~15
1404>98~30
1602>98>50

Note: This data is illustrative and based on general trends for substituted benzoic acids. Actual results for this compound may vary.

Table 2: Effect of Base on Difluoromethoxy Group Hydrolysis (Illustrative Data)

BaseSolventTemperature (°C)Reaction Time (h)Yield of Hydrolyzed Product (%)
K₂CO₃DMF8012< 5
Cs₂CO₃Dioxane1008~10
NaOH (1M aq.)THF604> 80
LiOH (1M aq.)THF/H₂O506> 90
DIPEADCM2524< 1

Note: This data is illustrative. Strong inorganic bases in protic solvents are expected to significantly promote hydrolysis.

Visualizations

DecompositionPathways cluster_main This compound cluster_decarboxylation Decarboxylation Pathway cluster_hydrolysis Hydrolysis Pathway A This compound B 4-Bromo-1-(difluoromethoxy)benzene A->B Heat, Metal Catalyst C CO₂ D 5-Bromo-2-hydroxybenzoic acid A->D Base (e.g., NaOH), H₂O E Difluorocarbene Intermediate D->E Mechanism Intermediate TroubleshootingFlowchart decision decision action action start Low Yield or Byproduct Formation is_nonpolar Is the main byproduct non-polar? start->is_nonpolar is_polar Is the main byproduct polar? is_nonpolar->is_polar No decarboxylation Suspect Decarboxylation is_nonpolar->decarboxylation Yes hydrolysis Suspect Hydrolysis is_polar->hydrolysis Yes lower_temp Lower Reaction Temperature decarboxylation->lower_temp milder_base Use Milder/Non-nucleophilic Base hydrolysis->milder_base change_catalyst Change/Screen Metal Catalyst lower_temp->change_catalyst end Problem Resolved lower_temp->end reduce_time Reduce Reaction Time change_catalyst->reduce_time reduce_time->end anhydrous Ensure Anhydrous Conditions milder_base->anhydrous anhydrous->lower_temp ExperimentalWorkflow cluster_planning Reaction Planning cluster_setup Reaction Setup cluster_execution Reaction Execution & Monitoring step step plan_temp Select Lowest Practical Temperature plan_base Choose Mild, Non-nucleophilic Base (if applicable) plan_temp->plan_base plan_catalyst Select Catalyst with Low Decarboxylation Propensity plan_base->plan_catalyst setup_inert Use Inert Atmosphere (N₂ or Ar) plan_catalyst->setup_inert setup_anhydrous Use Anhydrous Solvents/Reagents setup_inert->setup_anhydrous setup_addition Slow, Controlled Reagent Addition setup_anhydrous->setup_addition exec_monitor Monitor Progress (TLC/LC-MS) setup_addition->exec_monitor exec_time Minimize Reaction Time exec_monitor->exec_time

References

Troubleshooting low yield in the synthesis of SGLT2 inhibitors from 5-Bromo-2-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of SGLT2 inhibitors starting from 5-Bromo-2-(difluoromethoxy)benzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield in the Initial Friedel-Crafts Acylation Step

Q: We are experiencing a low yield (less than 50%) during the Friedel-Crafts acylation of our substituted thiophene/furan with the acid chloride of this compound. What are the potential causes and solutions?

A: Low yields in Friedel-Crafts acylation are common and can often be attributed to several factors. Here is a breakdown of potential causes and troubleshooting steps:

  • Moisture Contamination: Friedel-Crafts reactions are highly sensitive to moisture, which can quench the Lewis acid catalyst.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

  • Inactive Lewis Acid: The activity of the Lewis acid (e.g., AlCl₃, TiCl₄) is crucial.

    • Solution: Use a fresh, unopened bottle of the Lewis acid. If the bottle has been opened previously, consider titrating it to determine its activity.[1]

  • Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the yield and side product formation.

    • Solution: Experiment with a range of temperatures. While some reactions proceed well at room temperature, others may require cooling to 0°C or even lower to minimize side reactions. A temperature study is recommended.

  • Incorrect Stoichiometry: The molar ratio of the reactants and the Lewis acid is critical.

    • Solution: Typically, a slight excess of the Lewis acid is used. An optimization study (e.g., a Design of Experiments or DoE approach) can help determine the optimal stoichiometry.[2][3]

  • Poor Quality Starting Material: The purity of this compound and the coupling partner is important.

    • Solution: Ensure the starting materials are of high purity (≥99%). Recrystallize or purify them if necessary.[4]

Issue 2: Formation of Multiple Products in the C-Arylation Step

Q: During the C-arylation of the glucose moiety with our aryl bromide intermediate, we are observing multiple spots on our TLC plate, indicating the formation of several products. How can we improve the selectivity of this reaction?

A: The formation of multiple products in C-arylation, particularly with organometallic reagents, is a known challenge. The key is to control the reaction conditions to favor the desired product.

  • Grignard Reagent Formation and Stability: Incomplete formation or decomposition of the Grignard reagent can lead to side reactions.

    • Solution: Ensure the magnesium turnings are activated (e.g., with a crystal of iodine). Perform the reaction under strictly anhydrous conditions. The temperature of Grignard formation is also critical and should be carefully controlled.

  • Reaction Temperature: The temperature at which the Grignard reagent is added to the protected glucose derivative is crucial for selectivity.

    • Solution: This reaction is often performed at low temperatures (e.g., -78°C to -40°C) to enhance selectivity. A slow, dropwise addition of the Grignard reagent is also recommended.

  • Protecting Groups on Glucose: The choice of protecting groups on the glucose moiety can influence the stereoselectivity and reactivity.

    • Solution: Per-O-trimethylsilyl (TMS) or per-O-acetyl protecting groups are commonly used. The stability and steric hindrance of these groups can affect the outcome. Ensure complete protection of the hydroxyl groups before the C-arylation step.

  • Lewis Acid Additives: The presence of a Lewis acid can sometimes improve the selectivity of the C-arylation.

    • Solution: Investigate the addition of a mild Lewis acid to coordinate with the sugar and direct the attack of the nucleophile.

Issue 3: Difficulty in Removing the Methoxy Group during Demethylation

Q: We are struggling with the final demethylation step to yield the active SGLT2 inhibitor. The reaction is either incomplete or leads to decomposition of the product. What are the recommended procedures?

A: Demethylation can be a challenging step, as the conditions required can sometimes be harsh enough to affect other functional groups in the molecule.

  • Choice of Demethylating Agent: The choice of reagent is critical for a successful demethylation.

    • Solution: Boron tribromide (BBr₃) is a common and effective reagent for cleaving methyl ethers. However, it is highly reactive and must be handled with care at low temperatures. Other reagents like trimethylsilyl iodide (TMSI) can also be effective.

  • Reaction Conditions: Temperature and reaction time are key parameters to control.

    • Solution: Start the reaction at a low temperature (e.g., -78°C) and allow it to slowly warm to room temperature. Monitor the reaction progress closely by TLC or LC-MS to avoid over-reaction and decomposition.

  • Work-up Procedure: The work-up procedure is important to quench the reaction and isolate the product.

    • Solution: A careful and rapid quench with a suitable reagent (e.g., methanol, followed by aqueous work-up) is necessary to prevent side reactions. Purification by column chromatography or recrystallization is often required to obtain the pure product.

Quantitative Data Summary

ParameterFriedel-Crafts AcylationC-Arylation (Grignard)Demethylation (BBr₃)
Typical Yield 65-85%50-70%70-90%
Purity (crude) 80-95%60-80%75-95%
Reaction Temp. 0°C to RT-78°C to -40°C-78°C to RT
Reaction Time 2-6 hours1-4 hours2-12 hours
Key Reagents AlCl₃ or TiCl₄Mg, I₂ (cat.), THFBBr₃, DCM

Experimental Protocols

Protocol 1: Synthesis of (5-Bromo-2-(difluoromethoxy)phenyl)(thiophen-2-yl)methanone (Friedel-Crafts Acylation)

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) at 0°C.

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude acid chloride.

  • In a separate flask, dissolve thiophene (1.2 eq) in anhydrous DCM.

  • Cool the thiophene solution to 0°C and add aluminum chloride (AlCl₃, 1.3 eq) portion-wise.

  • Add the crude acid chloride solution dropwise to the thiophene-AlCl₃ mixture at 0°C.

  • Stir the reaction at room temperature for 4 hours, monitoring by TLC.

  • Pour the reaction mixture into a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: C-Arylation of Protected Glucose

  • Activate magnesium turnings (1.5 eq) with a crystal of iodine in a flame-dried flask under an argon atmosphere.

  • Add a solution of the aryl bromide intermediate (1.2 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings.

  • Maintain the reaction temperature to ensure a gentle reflux. After the addition is complete, stir for 1 hour at room temperature.

  • In a separate flask, dissolve the per-O-trimethylsilylated gluconolactone (1.0 eq) in anhydrous THF and cool to -78°C.

  • Add the freshly prepared Grignard reagent dropwise to the gluconolactone solution at -78°C.

  • Stir the reaction at -78°C for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product is typically taken to the next step without further purification.

Visualizations

Synthesis_Pathway A 5-Bromo-2-(difluoromethoxy) benzoic acid B Acid Chloride Formation A->B SOCl₂/DMF C Friedel-Crafts Acylation B->C Thiophene/Furan AlCl₃ D Aryl Ketone Intermediate C->D E Grignard Formation F C-Arylation with Protected Glucose D->F Mg, THF G Coupled Intermediate F->G H Reduction G->H Et₃SiH, BF₃·OEt₂ I Protected SGLT2 Inhibitor H->I J Deprotection I->J BBr₃ or TMSI K Final SGLT2 Inhibitor J->K

Caption: General synthesis pathway for SGLT2 inhibitors.

Troubleshooting_Workflow start Low Yield in Reaction Step q1 Are all reagents and solvents anhydrous? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the catalyst active? a1_yes->q2 sol1 Dry all glassware and use anhydrous reagents/solvents. a1_no->sol1 sol1->q1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the reaction temperature optimized? a2_yes->q3 sol2 Use a fresh bottle of catalyst or determine its activity. a2_no->sol2 sol2->q2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Yield Improved a3_yes->end sol3 Perform a temperature screening study. a3_no->sol3 sol3->q3

Caption: Troubleshooting workflow for low reaction yield.

Friedel_Crafts_Mechanism cluster_0 Activation of Acid Chloride cluster_1 Electrophilic Aromatic Substitution RCOCl R-CO-Cl Complex R-C≡O⁺ AlCl₄⁻ (Acylium Ion) RCOCl->Complex + AlCl₃ AlCl3 AlCl₃ Thiophene Thiophene Complex->Thiophene SigmaComplex Sigma Complex (Intermediate) Thiophene->SigmaComplex + Acylium Ion Product Aryl Ketone SigmaComplex->Product - H⁺

Caption: Mechanism of Friedel-Crafts acylation.

References

Technical Support Center: Purification of 5-Bromo-2-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-(difluoromethoxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on the synthesis of analogous brominated aromatic compounds, the most probable impurities include:

  • Over-brominated species: The most common of these is likely 3,5-Dibromo-2-(difluoromethoxy)benzoic acid, which arises from the addition of a second bromine atom to the aromatic ring.

  • Positional isomers: Depending on the synthetic route, isomers such as 3-Bromo-2-(difluoromethoxy)benzoic acid could be formed.

  • Unreacted starting materials: Residual amounts of the precursor to this compound may remain.

  • Residual solvents: Solvents used in the reaction or initial work-up may be present in the crude product.

Q2: What are the recommended methods for purifying crude this compound?

A2: The choice of purification method depends on the nature of the impurities and the desired final purity. The most common and effective techniques are:

  • Recrystallization: This is often the first method to try for removing minor impurities, especially if the crude product is a solid.

  • Column Chromatography: Flash chromatography is effective for separating the desired product from isomers and other byproducts with different polarities.

  • Chemically Active Extraction: An acid-base extraction can be used to separate the acidic product from non-acidic impurities.

  • Esterification-Distillation-Hydrolysis: For challenging separations, particularly with dibromo impurities, converting the benzoic acid to its ester allows for purification by distillation, followed by hydrolysis back to the pure acid.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be employed to determine the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the target compound, its isomers, and other impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and confirming the molecular weight of the product, though derivatization may be necessary.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseTroubleshooting Steps
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent.- Use a lower-boiling point solvent or a solvent mixture. - Ensure the initial dissolution is done at the lowest possible temperature. - Try a different solvent system (e.g., ethanol/water, toluene/heptane).
No Crystal Formation The solution is not supersaturated. The compound is too soluble in the solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound.
Low Recovery The compound is significantly soluble in the cold solvent. Too much solvent was used for dissolution.- Cool the solution for a longer period in an ice bath. - Minimize the amount of hot solvent used for dissolution. - Consider a different solvent in which the compound has lower solubility at cold temperatures.
Poor Purity Improvement The chosen solvent does not effectively differentiate between the product and impurities. The cooling process was too rapid, trapping impurities.- Select a solvent where the impurity has either very high or very low solubility compared to the product. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Column Chromatography Issues
ProblemPossible CauseTroubleshooting Steps
Poor Separation Inappropriate solvent system (eluent). The column was not packed properly. The sample was overloaded.- Perform thin-layer chromatography (TLC) to determine the optimal eluent system. - Ensure the column is packed uniformly without air bubbles. - Reduce the amount of sample loaded onto the column.
Product Elutes Too Quickly The eluent is too polar.- Decrease the proportion of the polar solvent in the eluent mixture.
Product Does Not Elute The eluent is not polar enough.- Increase the proportion of the polar solvent in the eluent mixture.
Tailing of the Product Band The compound is interacting too strongly with the stationary phase (silica gel).- Add a small amount of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid group.

Experimental Protocols

Representative Recrystallization Protocol
  • Dissolution: In a flask, add the minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water) to the crude this compound until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Representative Column Chromatography Protocol
  • Stationary Phase: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Data Presentation

The following tables present illustrative data on the purification of this compound.

Table 1: Purity of this compound after Recrystallization from Different Solvents.

Solvent SystemInitial Purity (HPLC Area %)Final Purity (HPLC Area %)Recovery (%)
Ethanol/Water88.598.285
Isopropanol88.597.580
Toluene88.596.875

Table 2: Removal of 3,5-Dibromo Impurity by Different Purification Methods.

Purification MethodInitial 3,5-Dibromo Content (%)Final 3,5-Dibromo Content (%)
Recrystallization (Ethanol/Water)2.50.8
Column Chromatography2.50.2
Esterification-Distillation-Hydrolysis2.5<0.1

Visualizations

Recrystallization_Workflow Crude_Product Crude Product Dissolution Dissolve in Minimal Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (Remove Insolubles) Dissolution->Hot_Filtration Cooling Slow Cooling & Ice Bath Hot_Filtration->Cooling Vacuum_Filtration Vacuum Filtration Cooling->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Crystals Pure Crystals Drying->Pure_Crystals

Caption: Workflow for the purification of this compound by recrystallization.

Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation Pack_Column Pack Column with Silica Gel Load_Sample Load Crude Sample Pack_Column->Load_Sample Elute Elute with Solvent System Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions TLC_Analysis Analyze Fractions by TLC Collect_Fractions->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Evaporate_Solvent Evaporate Solvent Combine_Fractions->Evaporate_Solvent Pure_Product Pure Product Evaporate_Solvent->Pure_Product

Caption: General workflow for the purification of this compound by column chromatography.

Stability of the difluoromethoxy group under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the difluoromethoxy (OCF₂H) group. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the use of this increasingly important functional group in their synthetic endeavors. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: How stable is the difluoromethoxy group under typical acidic and basic conditions?

A1: The difluoromethoxy group is generally considered to be stable under a wide range of acidic and basic conditions commonly employed in organic synthesis. It is significantly more resistant to cleavage than a standard methoxy group (-OCH₃). However, prolonged exposure to very strong acids or bases at elevated temperatures may lead to slow degradation. For most applications, the -OCF₂H group can be considered robust.

Q2: Can the difluoromethoxy group be cleaved during standard purification techniques like silica gel chromatography?

A2: The difluoromethoxy group is stable to silica gel chromatography. The weakly acidic nature of silica gel is not sufficient to induce cleavage of the C-O bond.

Q3: Is the difluoromethoxy group compatible with common metal-catalyzed cross-coupling reactions?

A3: Yes, the difluoromethoxy group is generally stable under the conditions of many common palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Its electron-withdrawing nature can sometimes influence the reactivity of the aromatic ring to which it is attached, but the group itself typically remains intact.

Q4: How does the difluoromethoxy group affect the metabolic stability of a molecule?

A4: A primary reason for incorporating a difluoromethoxy group in drug design is to enhance metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. Replacing a metabolically labile methoxy group with a difluoromethoxy group can block O-demethylation, a common metabolic pathway, leading to a longer plasma half-life and improved bioavailability.[1]

Q5: Can the difluoromethoxy group be used as a protecting group?

A5: While not a conventional protecting group, there are instances where the difluoromethyl group has been used to protect a hydroxyl group, particularly a phenol. It can be cleaved under specific, harsh Lewis acidic conditions, which allows for its removal at a late stage in a synthesis if required.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments involving the difluoromethoxy group.

Issue 1: Unexpected Cleavage of the Difluoromethoxy Group

Symptom: You observe the formation of a phenol or other cleavage byproducts during your reaction, as confirmed by LC-MS or NMR analysis.

Possible Cause: Exposure to strong Lewis acids.

Troubleshooting Workflow:

start Unexpected Cleavage of OCF₂H Group Observed check_lewis_acid Are strong Lewis acids (e.g., BBr₃, AlCl₃) present in the reaction? start->check_lewis_acid lewis_acid_present Yes check_lewis_acid->lewis_acid_present Yes no_lewis_acid No check_lewis_acid->no_lewis_acid No lower_temp Reduce reaction temperature and monitor carefully. lewis_acid_present->lower_temp other_factors Investigate other potential causes (e.g., extreme pH, high temperature, specific reagents). no_lewis_acid->other_factors alternative_reagent Consider alternative, milder Lewis acids or non-Lewis acid mediated pathways. end_resolved Issue Resolved alternative_reagent->end_resolved reduce_equivalents Decrease the equivalents of the Lewis acid. lower_temp->reduce_equivalents reduce_equivalents->alternative_reagent end_unresolved Issue Persists: Consult further literature for specific reagent compatibility. other_factors->end_unresolved

Caption: Troubleshooting workflow for OCF₂H group cleavage.

Detailed Explanation:

The C-O bond of the difluoromethoxy group is susceptible to cleavage by strong Lewis acids such as boron tribromide (BBr₃) and aluminum trichloride (AlCl₃). This reaction proceeds via coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the halide on the difluoromethyl carbon or the aromatic carbon, leading to cleavage.

Solutions:

  • Reagent Choice: If possible, select a milder Lewis acid or an alternative synthetic route that avoids the use of strong Lewis acids.

  • Reaction Conditions: If a strong Lewis acid is necessary, optimize the reaction conditions.

    • Temperature: Perform the reaction at the lowest possible temperature (e.g., -78 °C or 0 °C) to minimize cleavage.

    • Stoichiometry: Use the minimum effective amount of the Lewis acid.

    • Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete.

Issue 2: Low or No Reactivity in Reactions Proximal to the Difluoromethoxy Group

Symptom: A reaction on the aromatic ring or a neighboring functional group is sluggish or does not proceed as expected.

Possible Cause: The electron-withdrawing nature of the difluoromethoxy group.

Logical Relationship Diagram:

OCF2H -OCF₂H Group EWG Electron-Withdrawing Nature OCF2H->EWG RingDeactivation Deactivates Aromatic Ring EWG->RingDeactivation Reaction_EAS Electrophilic Aromatic Substitution (EAS) RingDeactivation->Reaction_EAS Reaction_Other Other Proximal Reactions RingDeactivation->Reaction_Other Slow_Reaction Reduced Reaction Rate / No Reaction Reaction_EAS->Slow_Reaction Reaction_Other->Slow_Reaction

Caption: Influence of the -OCF₂H group on reactivity.

Detailed Explanation:

The difluoromethoxy group is electron-withdrawing, which can deactivate the aromatic ring towards electrophilic aromatic substitution (EAS) reactions. This deactivation can also influence the reactivity of adjacent functional groups.

Solutions:

  • Stronger Reaction Conditions: For EAS reactions, you may need to use stronger activating conditions, such as more potent catalysts, higher temperatures, or longer reaction times.

  • Alternative Synthetic Strategy: Consider introducing the difluoromethoxy group at a later stage in your synthesis, after the desired transformations on the aromatic ring have been completed.

  • Change in Reagent: For reactions involving neighboring groups, a more reactive reagent might be necessary to overcome the deactivating effect.

Data on Stability of the Difluoromethoxy Group

While comprehensive quantitative data across all possible reaction conditions is not extensively available, the following tables summarize the general stability of the difluoromethoxy group based on literature precedence.

Table 1: Stability under Acidic and Basic Conditions

ConditionReagent/SolventTemperatureStabilityNotes
Strong Acid Conc. HClRefluxGenerally StableProlonged heating may cause slow decomposition.
Conc. H₂SO₄Room Temp.Generally StableCaution advised at elevated temperatures.
TFARoom Temp.StableCommonly used in peptide synthesis deprotection steps without affecting the -OCF₂H group.
Strong Base 1 M NaOHRefluxGenerally StableMore stable than the corresponding methoxy group.
t-BuOK in THFRoom Temp.Stable
Lewis Acid BBr₃ in CH₂Cl₂-78 °C to RTCleavage Cleavage to the corresponding phenol is often efficient.
AlCl₃ in CH₂Cl₂0 °C to RefluxCleavage Can be used for cleavage, but may require higher temperatures than BBr₃.

Table 2: Stability towards Common Reagents

Reagent ClassSpecific Reagent(s)ConditionsStabilityNotes
Oxidizing Agents KMnO₄, CrO₃Standard conditionsGenerally StableThe -OCF₂H group is resistant to oxidation.
Reducing Agents LiAlH₄, NaBH₄Standard conditionsGenerally StableDoes not typically reduce the -OCF₂H group.
Palladium Catalysts Pd(PPh₃)₄, Pd(OAc)₂Suzuki, Heck, etc.StableThe group is well-tolerated in many cross-coupling reactions.
Organometallics n-BuLi, Grignard reagentsLow TemperatureGenerally StableThe acidic proton on the -OCF₂H can be abstracted by very strong bases.

Key Experimental Protocols

Protocol 1: General Procedure for Testing the Stability of a Difluoromethoxy-Containing Compound

Objective: To assess the stability of a compound bearing a difluoromethoxy group under specific reaction conditions.

Materials:

  • Difluoromethoxy-containing compound of interest

  • Reagent to be tested (e.g., strong acid, base, oxidant, reductant)

  • Appropriate solvent

  • Internal standard for quantitative analysis (e.g., dodecane, biphenyl)

  • TLC plates, LC-MS, and/or NMR spectrometer

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve a known amount of the difluoromethoxy-containing compound and the internal standard in the chosen solvent under an inert atmosphere (if necessary).

  • Initial Analysis: Take an initial sample (t=0) and analyze it by TLC, LC-MS, or NMR to establish the starting ratio of the compound to the internal standard.

  • Reagent Addition: Add the reagent to be tested to the reaction mixture.

  • Monitoring: Stir the reaction at the desired temperature and take aliquots at regular intervals (e.g., 1h, 3h, 6h, 24h).

  • Work-up of Aliquots: Quench each aliquot appropriately (e.g., with water, saturated NaHCO₃, or dilute HCl) and extract the organic components.

  • Analysis: Analyze each aliquot by the chosen analytical method to determine the ratio of the starting material to the internal standard.

  • Data Interpretation: A decrease in the ratio over time indicates decomposition of the difluoromethoxy-containing compound.

Protocol 2: Cleavage of an Aryl Difluoromethyl Ether using Boron Tribromide (BBr₃)

Objective: To cleave an aryl difluoromethyl ether to the corresponding phenol.

Materials:

  • Aryl difluoromethyl ether

  • Boron tribromide (BBr₃) solution in dichloromethane (CH₂Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Standard work-up and purification supplies

Procedure:

  • Reaction Setup: Dissolve the aryl difluoromethyl ether (1.0 eq) in anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add the BBr₃ solution (1.1 - 1.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of methanol, followed by saturated aqueous NaHCO₃.

  • Work-up: Separate the layers and extract the aqueous layer with CH₂Cl₂. Wash the combined organic layers with 1 M HCl and brine, then dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude phenol by flash column chromatography on silica gel.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always consult primary literature and exercise appropriate caution when performing chemical reactions. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 5-Bromo-2-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 5-Bromo-2-(difluoromethoxy)benzoic acid is crucial for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of key analytical techniques, complete with experimental protocols and performance data, to aid in the selection of the most appropriate method for your analytical needs.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an analytical method is a critical decision in the drug development process. The following table summarizes the typical performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of halogenated benzoic acids. While specific performance for this compound may vary, this data provides a reliable comparative baseline.

Analytical MethodTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linearity (r²)Key AdvantagesKey Limitations
HPLC-UV 1 µg/mL[1]4 µg/mL[1]> 0.999[1]Robust, widely available, cost-effective.Moderate sensitivity, potential for matrix interference.
LC-MS/MS 0.7 - 21 ng/L (for related iodinated compounds)[1]0.5 ppm (for brominated benzoic acid)[1]> 0.99[1]High sensitivity and selectivity, suitable for complex matrices.Higher equipment and operational costs, potential for ion suppression.[1]
GC-MS Analyte DependentAnalyte Dependent> 0.99High separation efficiency for volatile compounds, provides structural information.Derivatization may be required for non-volatile compounds, potential for thermal degradation.

Mandatory Visualization

Analytical Method Selection Figure 1: Decision Tree for Analytical Method Selection start Define Analytical Goal quant_qual Quantitative or Qualitative Analysis? start->quant_qual volatility Is the Analyte Volatile? start->volatility Purity/Impurity Profiling matrix Sample Matrix Complexity? quant_qual->matrix Quantitative nmr NMR for Structural Elucidation quant_qual->nmr Qualitative/ Structural ID sensitivity Required Sensitivity? matrix->sensitivity Simple lc_ms LC-MS/MS matrix->lc_ms Complex hplc_uv HPLC-UV sensitivity->hplc_uv Moderate sensitivity->lc_ms High volatility->hplc_uv No gc_ms GC-MS volatility->gc_ms Yes

Caption: Decision tree for selecting an appropriate analytical method.

General_Analytical_Workflow Figure 2: General Analytical Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis sample_prep Sample Preparation (e.g., Dissolution, Dilution, Extraction) instrument_setup Instrument Setup & Calibration sample_prep->instrument_setup std_prep Standard Preparation (e.g., Calibration Standards, QCs) std_prep->instrument_setup sequence_run Analytical Sequence Run instrument_setup->sequence_run data_processing Data Processing & Integration sequence_run->data_processing data_review Data Review & Interpretation data_processing->data_review reporting Reporting & Documentation data_review->reporting

Caption: A generalized workflow for the analysis of pharmaceutical compounds.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the analysis of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for determining the purity of the compound and quantifying impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.[2]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[2]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A typical gradient could be starting from 95% aqueous formic acid and ramping to 95% methanol.[3]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm.[2]

  • Injection Volume: 10 µL.[2]

  • Standard Preparation: A stock solution of the analytical standard is prepared in a suitable solvent like acetonitrile or methanol at a concentration of approximately 1 mg/mL. Working standards are then prepared by diluting the stock solution.[2][4]

Impurity Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the detection and quantification of trace-level impurities.

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 0.3 mL/min.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[1] This involves monitoring the transition of the precursor ion (the deprotonated molecule, [M-H]⁻) to a specific product ion. The specific transitions for this compound would need to be determined by direct infusion of a standard solution.

  • Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered through a 0.22 µm filter before injection.

Analysis of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

  • Instrumentation: A GC system coupled with a mass spectrometer.[2]

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).[2]

  • Carrier Gas: Helium at a constant flow rate.[2]

  • Injector Temperature: 250°C.[2]

  • Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp to a high temperature (e.g., 280°C) at a controlled rate.[2]

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.[2]

  • Sample Preparation: The sample is dissolved in a volatile solvent like dichloromethane or ethyl acetate. For non-volatile compounds, derivatization (e.g., silylation) may be necessary to increase volatility.[5][6]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound and its related impurities.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).

  • Experiments: Standard 1D experiments such as ¹H and ¹³C NMR are performed for basic structural elucidation. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be employed for more complex structural analysis and assignment of all proton and carbon signals.

  • Sample Preparation: A few milligrams of the sample are dissolved in the appropriate deuterated solvent.

References

A Comparative Guide to the HPLC Analysis of 5-Bromo-2-(difluoromethoxy)benzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of active pharmaceutical ingredients (APIs) and their derivatives is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 5-Bromo-2-(difluoromethoxy)benzoic acid, a key intermediate in the synthesis of various therapeutic agents, and its common derivatives, the methyl ester and the primary amide.

The presented methods are based on reversed-phase chromatography, a widely adopted technique for the separation of aromatic carboxylic acids and their derivatives. The data herein is intended to serve as a practical reference for method development and optimization.

Performance Comparison

The chromatographic behavior of this compound and its derivatives is primarily influenced by their polarity. The parent carboxylic acid is the most polar, followed by the amide, and then the methyl ester, which is the least polar. This difference in polarity directly impacts their retention times on a reversed-phase HPLC column, with less polar compounds exhibiting longer retention.

The following table summarizes the expected retention times and peak characteristics for the three compounds under a typical reversed-phase HPLC method.

CompoundStructureExpected Retention Time (min)Tailing Factor (Asymmetry)
This compound5.21.1
5-Bromo-2-(difluoromethoxy)benzamide6.81.0
Methyl 5-Bromo-2-(difluoromethoxy)benzoate8.51.0

Note: The data presented is representative of a typical reversed-phase HPLC method and may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

The following are detailed experimental protocols for the HPLC analysis of this compound and its derivatives. These methods can be used as a starting point for in-house method development and validation.

Method 1: Analysis of this compound
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 60% A / 40% B to 40% A / 60% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Method 2: Analysis of 5-Bromo-2-(difluoromethoxy)benzamide
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient: 50% A / 50% B to 30% A / 70% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.

Method 3: Analysis of Methyl 5-Bromo-2-(difluoromethoxy)benzoate
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient: 40% A / 60% B to 20% A / 80% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the HPLC analysis of this compound and its derivatives, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter HPLC HPLC System Filter->HPLC Inject Sample Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Signal Output Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for HPLC analysis.

Signaling Pathway and Logical Relationships

The derivatization of this compound into its methyl ester or amide is a common strategy in drug discovery to modulate its physicochemical properties, such as solubility, membrane permeability, and metabolic stability. The following diagram illustrates the synthetic relationship between the parent acid and its derivatives.

Derivatization_Pathway Parent_Acid This compound Methyl_Ester Methyl 5-Bromo-2-(difluoromethoxy)benzoate Parent_Acid->Methyl_Ester Esterification (e.g., MeOH, H+) Amide 5-Bromo-2-(difluoromethoxy)benzamide Parent_Acid->Amide Amidation (e.g., SOCl2, then NH3)

Caption: Synthetic routes to derivatives.

Characterization of 5-Bromo-2-(difluoromethoxy)benzoic Acid and its Products: A Comparative Guide to LC-MS Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust characterization of pharmaceutical intermediates like 5-Bromo-2-(difluoromethoxy)benzoic acid is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of a proposed Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of this compound and its potential impurities and degradation products, alongside alternative analytical strategies. Detailed experimental protocols and supporting data are presented to aid in method development and selection.

Introduction to Analytical Challenges

This compound is a halogenated and fluorinated aromatic carboxylic acid. Its analytical characterization presents unique challenges due to its polarity, potential for complex impurity profiles arising from synthesis, and susceptibility to degradation under various stress conditions. A reliable and stability-indicating analytical method is crucial for its quality control throughout the drug development lifecycle.

Proposed LC-MS Method and Alternative Approaches: A Comparative Overview

This section compares a proposed reversed-phase LC-MS method with a potential Gas Chromatography-Mass Spectrometry (GC-MS) alternative for the comprehensive analysis of this compound and its related substances.

FeatureProposed LC-MS MethodAlternative GC-MS Method
Principle Separation based on polarity using a C18 stationary phase, followed by detection using mass spectrometry.Separation based on volatility after chemical derivatization to increase volatility, followed by detection using mass spectrometry.
Sample Preparation Simple dissolution in a suitable solvent (e.g., acetonitrile/water).Requires a derivatization step (e.g., esterification) to convert the carboxylic acid to a more volatile ester. This adds complexity and potential for side reactions.
Applicability Directly applicable to the polar carboxylic acid and a wide range of potential polar and non-polar impurities and degradants.Primarily suitable for volatile and thermally stable compounds. Polar and non-volatile degradation products may not be readily analyzed.
Selectivity & Sensitivity High selectivity and sensitivity, especially with tandem MS (MS/MS) for targeted analysis of trace-level impurities.High sensitivity, but the derivatization step can introduce interfering artifacts.
Throughput Generally higher throughput due to simpler sample preparation.Lower throughput due to the additional derivatization step.
Primary Use Case Ideal for routine quality control, stability studies, and impurity profiling of the drug substance and its formulated products.Can be used for specific applications where high resolution for certain volatile impurities is required.

Experimental Protocols

Proposed Stability-Indicating LC-MS Method

This proposed method is based on common practices for the analysis of similar halogenated and fluorinated benzoic acids.

3.1.1. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

  • For the analysis of related substances, dilute the stock solution to a concentration of 10 µg/mL.

3.1.2. Liquid Chromatography Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

3.1.3. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Scan Mode Full Scan (m/z 100-500) and Targeted MS/MS
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

3.2. Forced Degradation Study Protocol

To establish the stability-indicating nature of the proposed LC-MS method, a forced degradation study should be performed.

  • Acid Hydrolysis: 1 mg/mL solution in 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 mg/mL solution in 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 1 mg/mL solution in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105 °C for 48 hours.

  • Photolytic Degradation: Solid drug substance exposed to UV light (254 nm) and visible light for 7 days.

Samples from each stress condition should be analyzed using the proposed LC-MS method to identify and characterize any degradation products.

Potential Impurities and Degradation Products

Based on the synthesis of similar compounds and general degradation pathways of fluorinated benzoic acids, the following potential impurities and degradation products should be monitored:

Compound TypePotential Structure/Identity
Synthetic Impurity 3,5-Dibromo-2-(difluoromethoxy)benzoic acid (from over-bromination)
Degradation Product 5-Bromo-2-hydroxybenzoic acid (from hydrolysis of the difluoromethoxy group)
Degradation Product 2-(Difluoromethoxy)benzoic acid (from debromination)
Degradation Product Hydroxylated derivatives of the parent compound

Data Presentation and Performance Comparison

While specific quantitative data for this compound is not publicly available, the following table illustrates the expected performance characteristics of a validated LC-MS method compared to a hypothetical GC-MS method.

Performance ParameterExpected LC-MS PerformanceExpected GC-MS Performance
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.05 - 0.5 µg/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL0.15 - 1.5 µg/mL
Linearity (r²) > 0.999> 0.995
Precision (%RSD) < 2%< 5% (including derivatization)
Accuracy (% Recovery) 98 - 102%95 - 105% (including derivatization)

Visualizations

Experimental and Analytical Workflows

LC-MS Method Development Workflow cluster_0 Method Development cluster_1 Forced Degradation & Validation cluster_2 Application A Define Analytical Requirements B Literature Search & Initial Method Selection A->B Input C Column & Mobile Phase Screening B->C Propose D Gradient Optimization C->D Optimize E MS Parameter Optimization D->E Fine-tune F Forced Degradation Studies E->F Apply G Peak Purity & Specificity Assessment F->G Analyze H Method Validation (ICH Guidelines) G->H Verify I Routine Analysis & Stability Testing H->I Implement

Caption: Workflow for the development and validation of a stability-indicating LC-MS method.

Impurity Identification Workflow A Unknown Peak Detected in LC-MS Chromatogram B High-Resolution MS for Accurate Mass A->B C MS/MS Fragmentation Analysis A->C D Propose Elemental Composition B->D F Propose Potential Structures C->F E Database Search (e.g., ChemSpider, SciFinder) D->E E->F G Synthesize or Procure Reference Standard F->G H Confirm Structure by Co-injection & Spectral Matching F->H G->H

Caption: Logical workflow for the identification of an unknown impurity or degradation product.

Conclusion

The proposed LC-MS method offers a robust, sensitive, and direct approach for the characterization of this compound and its potential products. Its advantages in terms of simpler sample preparation and broader applicability to a range of analytes make it superior to the GC-MS alternative for routine quality control and stability testing. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and scientists in the development and implementation of a reliable analytical strategy for this important pharmaceutical intermediate.

A Comparative Guide to Purity Determination of 5-Bromo-2-(difluoromethoxy)benzoic Acid: NMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comprehensive comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for assessing the purity of 5-Bromo-2-(difluoromethoxy)benzoic acid. Experimental data and detailed protocols are provided to support an objective evaluation.

Introduction to Purity Analysis

This compound is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for reaction efficiency, yield, and the safety of the final API. While several methods can be used for purity assessment, they differ in their principles, strengths, and limitations. This guide focuses on a comparative analysis of qNMR, High-Performance Liquid Chromatography (HPLC), and Melting Point analysis.

Quantitative ¹H NMR (qNMR) has emerged as a powerful tool for purity determination due to its ability to provide both structural and quantitative information without the need for a specific reference standard of the analyte.[1][2][3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal, allowing for accurate quantification against a certified internal standard.[1]

Comparison of Analytical Methods

The choice of analytical method for purity determination depends on various factors, including the required accuracy, the nature of potential impurities, and available resources.

Feature Quantitative ¹H NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Melting Point Analysis
Principle Measures the nuclear magnetic resonance of ¹H nuclei. Purity is calculated by comparing the integral of analyte signals to a certified internal standard.Separates components of a mixture based on their differential partitioning between a mobile and a stationary phase.Determines the temperature range over which a solid melts. Impurities typically broaden and depress the melting range.
Quantification Absolute and direct quantification without a specific reference standard for the analyte.[2]Relative quantification based on peak area, requiring a certified reference standard of the analyte for accurate purity determination.Semi-quantitative; provides an indication of purity but is not suitable for precise quantification.
Impurity Identification Can provide structural information for the identification of unknown impurities.Identification of impurities requires comparison with known reference standards or hyphenation with mass spectrometry (MS).Does not provide information on the identity of impurities.
Sample Preparation Simple dissolution of the sample and internal standard in a deuterated solvent.More involved, requiring preparation of mobile phases, sample filtration, and column equilibration.[4]Minimal sample preparation, requiring only a small amount of finely powdered material.
Throughput Moderate; sample preparation is quick, but NMR acquisition times can be longer.High; well-suited for automated analysis of a large number of samples.High; multiple samples can often be analyzed simultaneously.
Selectivity High; can distinguish between structurally similar isomers if their NMR signals are resolved.High; can be optimized to separate a wide range of impurities.Low; not selective for specific impurities.

Experimental Protocols

Purity Determination by Quantitative ¹H NMR (qNMR)

Objective: To determine the purity of this compound using an internal standard.

Materials:

  • This compound sample

  • Maleic acid (certified internal standard, purity ≥ 99.5%)

  • Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9% D)

  • NMR tubes (5 mm)

  • Analytical balance

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of maleic acid into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Vortex the vial to ensure complete dissolution and homogenization.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with the following parameters:

      • Pulse angle: 90°

      • Relaxation delay (d1): 30 s (to ensure full relaxation of all protons)

      • Number of scans: 16

      • Acquisition time: ≥ 3 s

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the aromatic protons are suitable for integration. For maleic acid, the two olefinic protons give a sharp singlet.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

  • δ ~7.95 ppm (d, 1H): Aromatic proton ortho to the bromine.

  • δ ~7.70 ppm (dd, 1H): Aromatic proton meta to the bromine and ortho to the carboxylic acid.

  • δ ~7.40 ppm (t, 1H, J_HF ≈ 72 Hz): Difluoromethoxy proton (-OCHF₂).

  • δ ~7.30 ppm (d, 1H): Aromatic proton ortho to the difluoromethoxy group.

  • δ ~13.5 ppm (s, 1H): Carboxylic acid proton (broad).

Internal Standard (Maleic Acid):

  • δ ~6.30 ppm (s, 2H): Olefinic protons.

Purity Determination by HPLC

Objective: To assess the purity of this compound by identifying and quantifying impurities.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Reference standards for known impurities (if available)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 254 nm

    • Gradient: 30% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Supporting Experimental Data (Hypothetical)

A batch of this compound was analyzed by qNMR and HPLC to determine its purity. A potential process-related impurity, 4-Bromo-2-(difluoromethoxy)benzoic acid, was also considered.

Table 1: qNMR Purity Assessment

ParameterValue
Mass of Analyte (m_analyte)15.25 mg
Mass of Standard (m_std, Maleic Acid)5.10 mg
Purity of Standard (P_std)99.8%
Integral of Analyte (I_analyte, aromatic region, 1H)1.00
Integral of Standard (I_std, olefinic, 2H)1.25
Molar Mass of Analyte267.02 g/mol
Molar Mass of Standard116.07 g/mol
Calculated Purity 98.7%

Table 2: HPLC Purity Assessment

Peak No.Retention Time (min)Peak AreaArea %Identification
15.815,3400.84-Bromo isomer (Impurity)
28.21,902,50098.9This compound
310.15,7800.3Unknown Impurity
Total 1,923,620 100.0
Calculated Purity (Area %) 98.9%

The results from both qNMR and HPLC show good agreement, indicating a purity of approximately 98.7-98.9%. The qNMR method provides a direct measure of purity against a certified standard, while HPLC gives a relative purity based on peak areas.

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound weigh_std Accurately weigh Internal Standard (Maleic Acid) weigh_analyte->weigh_std dissolve Dissolve in DMSO-d6 weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR Spectrum (Quantitative Parameters) transfer->acquire process Process Spectrum (FT, Phase, Baseline) acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate result Purity Result calculate->result

Caption: Workflow for qNMR Purity Determination.

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_mp Melting Point Purity_Det Purity Determination of This compound qnmr_node Quantitative NMR Purity_Det->qnmr_node hplc_node HPLC-UV Purity_Det->hplc_node mp_node Melting Point Analysis Purity_Det->mp_node qnmr_adv Advantages: - Absolute Quantification - No Analyte Standard Needed - Structural Info on Impurities qnmr_node->qnmr_adv qnmr_disadv Disadvantages: - Lower Throughput - Requires High-Field NMR qnmr_node->qnmr_disadv hplc_adv Advantages: - High Throughput - High Sensitivity - Established Method hplc_node->hplc_adv hplc_disadv Disadvantages: - Relative Quantification - Requires Analyte Standard - Impurity ID is difficult hplc_node->hplc_disadv mp_adv Advantages: - Fast and Simple - Low Cost mp_node->mp_adv mp_disadv Disadvantages: - Semi-Quantitative - Not Specific - Insensitive to low impurity levels mp_node->mp_disadv

Caption: Comparison of Analytical Methods.

Conclusion

For the purity determination of this compound, qNMR offers a robust and accurate method that provides an absolute purity value without the need for a specific reference standard of the analyte.[2][3] It also has the unique advantage of potentially identifying unknown impurities based on their spectral data. While HPLC is a powerful technique for high-throughput screening and separation of impurities, its accuracy for purity assignment is dependent on the availability of a certified reference standard for the main component. Melting point analysis serves as a rapid but only semi-quantitative check for purity.

For drug development professionals requiring a high degree of accuracy and confidence in their purity assessment, qNMR is a highly recommended method. It can be used as a primary method for certifying in-house reference materials, which can then be used for routine quality control by other techniques like HPLC.

References

A Comparative Analysis of 5-Bromo-2-(difluoromethoxy)benzoic Acid and Other Halogenated Benzoic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties and potential biological activities of 5-Bromo-2-(difluoromethoxy)benzoic acid in comparison to other structurally related halogenated benzoic acids, providing a valuable resource for researchers in drug discovery and development.

This guide offers a comparative overview of this compound and three other halogenated benzoic acids: 2,5-dibromobenzoic acid, 2-chloro-5-bromobenzoic acid, and 5-bromo-2-fluorobenzoic acid. The selection of these compounds allows for an analysis of the impact of different halogen substitutions on the physicochemical and potential biological properties of the benzoic acid scaffold.

Physicochemical Properties: A Tabular Comparison

The substitution of halogens on the benzoic acid ring significantly influences key physicochemical parameters such as melting point, lipophilicity (logP), and aqueous solubility. These properties are critical in drug design as they affect absorption, distribution, metabolism, and excretion (ADME) profiles. The following table summarizes the available data for the selected compounds.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)logP (Predicted)Water Solubility
This compound438221-79-5C₈H₅BrF₂O₃267.03Not ReportedNot ReportedNot Reported
2,5-Dibromobenzoic acid610-71-9C₇H₄Br₂O₂279.91156-159[1][2]2.91[3]Soluble in Methanol[1]
2-Chloro-5-bromobenzoic acid21739-92-4C₇H₄BrClO₂235.46154-156[4][5]2.9 (Predicted)2.63 g/L at 20°C[4][5]
5-Bromo-2-fluorobenzoic acid146328-85-0C₇H₄BrFO₂219.01141-145[6][7]3.1[7]Slightly soluble in water[6][7][8]

Note: Experimental data for this compound is limited in the public domain. The predicted values are based on computational models.

Potential Biological Activities and Signaling Pathways

Halogenated benzoic acids have garnered interest for their potential as modulators of various biological pathways, particularly those involved in inflammation. The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are key enzymatic cascades in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Inhibition of these pathways is a common strategy for anti-inflammatory drug development.

Cyclooxygenase (COX) Signaling Pathway

The COX pathway involves the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX-1 and COX-2 enzymes. PGH2 is then further metabolized to various prostaglandins, which are involved in processes such as inflammation, pain, and fever.

COX_Pathway cluster_inhibition Potential Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Halogenated_Benzoic_Acids Halogenated Benzoic Acids Halogenated_Benzoic_Acids->COX_Enzymes

Cyclooxygenase (COX) Signaling Pathway
Lipoxygenase (LOX) Signaling Pathway

The lipoxygenase pathway converts arachidonic acid into various hydroperoxyeicosatetraenoic acids (HPETEs), which are then converted to leukotrienes and other signaling molecules. These molecules are potent mediators of inflammation and allergic responses.

LOX_Pathway cluster_inhibition Potential Inhibition Arachidonic_Acid Arachidonic Acid LOX_Enzymes 5-LOX, 12-LOX, 15-LOX Arachidonic_Acid->LOX_Enzymes HPETEs HPETEs LOX_Enzymes->HPETEs Leukotrienes Leukotrienes (LTB4, LTC4, etc.) HPETEs->Leukotrienes Inflammation Inflammation, Allergic Responses Leukotrienes->Inflammation Halogenated_Benzoic_Acids Halogenated Benzoic Acids Halogenated_Benzoic_Acids->LOX_Enzymes

Lipoxygenase (LOX) Signaling Pathway

Experimental Protocols

To facilitate further research and direct comparison of these compounds, detailed methodologies for key in vitro assays are provided below.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2) detection

  • 96-well microplates

Procedure:

  • Reagent Preparation: Prepare stock solutions of test compounds and reference inhibitors in DMSO. Prepare working solutions by diluting the stock solutions in the reaction buffer.

  • Enzyme Reaction:

    • To each well of a 96-well plate, add 150 µL of the reaction buffer.

    • Add 10 µL of the test compound solution or reference inhibitor at various concentrations. For control wells, add 10 µL of the vehicle (DMSO).

    • Add 10 µL of either COX-1 or COX-2 enzyme solution to the respective wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Incubate the plate at 37°C for 2 minutes.

    • Stop the reaction by adding 10 µL of 1 M HCl.

  • PGE2 Quantification:

    • Measure the concentration of PGE2 produced in each well using a commercial EIA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of the 5-LOX enzyme.

Materials:

  • Human recombinant 5-LOX enzyme

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitor (e.g., Zileuton)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl₂ and 1 mM ATP)

  • Spectrophotometer and UV-transparent 96-well plates

Procedure:

  • Reagent Preparation: Prepare stock solutions of test compounds and reference inhibitors in DMSO. Prepare working solutions by diluting the stock solutions in the reaction buffer.

  • Enzyme Reaction:

    • To each well of a UV-transparent 96-well plate, add 180 µL of the reaction buffer.

    • Add 10 µL of the test compound solution or reference inhibitor at various concentrations. For control wells, add 10 µL of the vehicle (DMSO).

    • Add 10 µL of the 5-LOX enzyme solution.

    • Pre-incubate the plate at room temperature for 5 minutes.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

  • Measurement:

    • Immediately measure the increase in absorbance at 234 nm for 5-10 minutes using a spectrophotometer. The formation of the conjugated diene product, hydroperoxyeicosatetraenoic acid (HPETE), results in an increase in absorbance at this wavelength.

  • Data Analysis:

    • Determine the initial rate of the reaction for each concentration of the test compound.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This guide provides a foundational comparison of this compound with other halogenated benzoic acids. While a complete dataset for a direct performance comparison is not yet available, the provided physicochemical properties, potential biological targets, and detailed experimental protocols offer a valuable starting point for researchers. Further experimental investigation is warranted to fully elucidate the biological activity profile of this compound and to determine its potential as a lead compound in drug discovery, particularly in the context of inflammatory diseases. The structure-activity relationships derived from comparing these and other halogenated benzoic acids will be instrumental in the rational design of novel and more potent therapeutic agents.

References

Reactivity Face-Off: Iodo- vs. Bromo-Substituted Benzoic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures, particularly in the development of novel pharmaceuticals and functional materials. The judicious selection of starting materials is paramount for reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of iodo- and bromo-substituted benzoic acids, two common building blocks, in pivotal cross-coupling reactions.

The consensus from extensive experimental data is clear: iodo-substituted benzoic acids are significantly more reactive than their bromo- counterparts. This heightened reactivity is primarily attributed to the inherent difference in the carbon-halogen bond dissociation energies. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, which facilitates the initial, and often rate-determining, oxidative addition step in the catalytic cycle of most cross-coupling reactions.[1][2][3] This fundamental difference translates to tangible advantages in the laboratory, including faster reaction times, higher yields, and the ability to employ milder reaction conditions, which can be crucial for the synthesis of complex molecules with sensitive functional groups.[1][3]

At a Glance: Iodo- vs. Bromo-Benzoic Acids in Cross-Coupling

FeatureIodo-Substituted Benzoic AcidsBromo-Substituted Benzoic Acids
Reactivity HigherLower
Reaction Speed FasterSlower
Typical Yields Generally HigherGenerally Lower
Reaction Conditions Milder (lower temperatures)Harsher (higher temperatures)
Catalyst Loading Often lowerOften higher
Cost Generally more expensiveGenerally less expensive

Quantitative Comparison in Key Cross-Coupling Reactions

The following tables summarize representative quantitative data from studies on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. While direct comparative studies on identical benzoic acid substrates are not always available, the data presented for closely related substituted aryl halides provides a strong indication of the expected reactivity trends.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The data below, using benzamide analogues, illustrates the superior performance of the iodo-substituted substrate.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-IodobenzamidePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O802>95[1]
4-BromobenzamidePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285[1]
2-Iodobenzamide(4-methoxyphenyl)boronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane90492[1]
2-Bromobenzamide(4-methoxyphenyl)boronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane1101878[1]
Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of C-N bonds. The trend of higher reactivity for the iodo-substituted compound is again evident.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-IodobenzamideMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane90694[1]
4-BromobenzamideMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1102082[1]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The reactivity trend generally follows I > Br, allowing for selective reactions.[3][4]

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-IodobenzamidePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT396[1]
4-BromobenzamidePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF601688[1]

The Decisive Step: Oxidative Addition

The enhanced reactivity of aryl iodides over aryl bromides is rooted in the initial step of the catalytic cycle: oxidative addition.[1][5] In this step, the palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide. The weaker C-I bond has a lower activation energy for this process compared to the stronger C-Br bond, leading to a faster reaction rate.[2]

G cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L₂ Oxidative_Addition Ar-Pd(II)(X)L₂ Pd(0)L2->Oxidative_Addition Ar-X (Iodo- or Bromobenzoic Acid) (Rate-Determining Step) Transmetalation Ar-Pd(II)(R)L₂ Oxidative_Addition->Transmetalation R-M (e.g., R-B(OH)₂) Reductive_Elimination Ar-R Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Regeneration of Pd(0) Catalyst ArR Ar-R ArX Ar-X RM R-M

References

A Comparative Guide to the Biological Activity of Bromo- and/or Fluorine-Substituted Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for compounds synthesized directly from 5-Bromo-2-(difluoromethoxy)benzoic acid yielded limited publicly available data on their specific biological activities. Therefore, this guide provides a comparative overview of the biological activities of structurally related bromo- and/or fluorine-substituted benzoic acid and benzamide derivatives to offer insights into their therapeutic potential.

The introduction of halogen atoms, particularly bromine and fluorine, into the benzoic acid scaffold is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of molecules.[1] These modifications can influence metabolic stability, binding affinity, and cell permeability, leading to a wide range of biological activities. This guide compares the performance of several bromo- and/or fluorine-substituted benzoic acid and benzamide derivatives, focusing on their anticancer properties and providing supporting experimental data.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of selected bromo- and/or fluorine-substituted benzamide derivatives against various cancer cell lines.

Table 1: Anticancer Activity of 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives against Non-Small Cell Lung Cancer (NSCLC) Cell Lines.[2][3]

Compound IDNSCLC Cell LineTargetIC50 (µM)[2][3]
C9 NCI-H520FGFR11.36 ± 0.27
NCI-H1581FGFR11.25 ± 0.23
NCI-H226FGFR12.31 ± 0.41
NCI-H460FGFR12.14 ± 0.36
NCI-H1703FGFR11.85 ± 0.32
A3 NCI-H520FGFR1> 10
A4 NCI-H520FGFR1> 10
B7 NCI-H520FGFR1> 10
C1 NCI-H520FGFR1> 10

Table 2: Anticancer Activity of Other Halogenated Benzoic Acid Derivatives.

Compound ClassCompound ExampleCancer Cell LineBiological TargetIC50 (µM)Reference
Halogenated Benzothiadiazine DerivativeDiazoxide AnalogTriple-Negative Breast CancerMitochondrial Complex II (indirect)2.93 ± 0.07[1]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridCompound 14MCF-7 (Breast Cancer)Apoptosis Induction15.6[4]

Experimental Protocols

MTT Assay for Anticancer Activity

The anti-proliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours).[4]

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for another few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.

FGFR1 Kinase Inhibition Assay

The inhibitory activity of compounds against Fibroblast Growth Factor Receptor 1 (FGFR1) can be determined using various biochemical assays.

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the FGFR1 kinase domain.

  • Procedure:

    • Recombinant human FGFR1 is incubated with the test compound at various concentrations in a reaction buffer.

    • ATP and a suitable substrate (e.g., a synthetic peptide) are added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The amount of phosphorylated substrate is quantified, often using methods like ELISA with a phospho-specific antibody or luminescence-based assays that measure ATP consumption.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

FGFR1_Signaling_Pathway FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binds and Activates PLCg1 PLCγ1 FGFR1->PLCg1 Phosphorylates ERK ERK FGFR1->ERK Activates via MAPK pathway Proliferation Cell Proliferation, Survival, Migration PLCg1->Proliferation ERK->Proliferation C9 Compound C9 (Inhibitor) C9->FGFR1 Inhibits

Caption: FGFR1 signaling pathway and the inhibitory action of Compound C9.

Experimental Workflow

Experimental_Workflow Synthesis Synthesis of Benzoic Acid Derivatives Purification Purification and Characterization Synthesis->Purification InVitro In Vitro Biological Evaluation (e.g., MTT Assay, Kinase Assay) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead Lead Compound Identification SAR->Lead

Caption: General experimental workflow for the synthesis and evaluation of bioactive compounds.

References

A Comparative Guide to the In Vitro Testing of SGLT2 Inhibitors Related to 5-Bromo-2-(difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SGLT2 inhibitors represent a significant class of therapeutic agents for the management of type 2 diabetes mellitus. Their mechanism of action involves the inhibition of glucose reabsorption in the proximal tubules of the kidneys, leading to increased urinary glucose excretion. The in vitro evaluation of these inhibitors is a critical step in the drug discovery and development process, providing essential data on their potency, selectivity, and mechanism of action.

Comparative Analysis of SGLT2 Inhibitor Potency and Selectivity

The efficacy of SGLT2 inhibitors is primarily determined by their potency towards SGLT2 and their selectivity over the closely related SGLT1 transporter, which is predominantly found in the small intestine. High selectivity for SGLT2 is desirable to minimize potential gastrointestinal side effects associated with SGLT1 inhibition.

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of several prominent SGLT2 inhibitors against human SGLT1 and SGLT2. These values have been compiled from various studies to provide a comparative perspective. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the cell line and substrate used.[1]

InhibitorSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity Ratio (SGLT1/SGLT2)
Canagliflozin 21,000>400
Dapagliflozin 1 - 6360 - 1,390>1,200
Empagliflozin 3.18,300>2,500
Ertugliflozin Not specifiedNot specified>2,000
Phlorizin 10 - 36140 - 330~10

Data compiled from multiple sources.[1][2][3]

Experimental Protocols for In Vitro SGLT2 Inhibition Assays

The determination of SGLT2 inhibitory activity in vitro is typically performed using cell-based assays that measure the uptake of a labeled glucose analog in cells engineered to express the human SGLT2 transporter. Common cell lines for these assays include Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells.[1][4]

Radiolabeled Glucose Uptake Assay using [¹⁴C]-α-methyl-D-glucopyranoside ([¹⁴C]-AMG)

This method is a widely used and robust technique for quantifying SGLT-mediated glucose transport.

Materials:

  • CHO or HEK293 cells stably expressing human SGLT1 or SGLT2.[1]

  • Mock-transfected cells (as a negative control).[1]

  • Cell culture medium (e.g., DMEM/F-12).

  • Krebs-Ringer-Henseleit (KRH) buffer.

  • Test inhibitors and reference compounds (e.g., Dapagliflozin).

  • [¹⁴C]-AMG (radiolabeled glucose analog).

  • Scintillation cocktail.

  • Lysis buffer.

Procedure:

  • Cell Culture: Culture the stably transfected and mock-transfected cells in appropriate medium until confluent.

  • Assay Preparation: On the day of the assay, wash the cells with pre-warmed KRH buffer.

  • Inhibitor Incubation: Add KRH buffer containing various concentrations of the test inhibitor or vehicle (DMSO) to the cells and pre-incubate.

  • Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing [¹⁴C]-AMG. Incubate for a defined period (e.g., 1-2 hours).[1]

  • Termination and Lysis: Stop the uptake by aspirating the medium and washing the cells with ice-cold KRH buffer. Lyse the cells to release the intracellular contents.[1]

  • Measurement: Add a scintillation cocktail to the cell lysate and measure the radioactivity using a scintillation counter.[1]

  • Data Analysis:

    • Calculate the specific SGLT-mediated uptake by subtracting the uptake in mock-transfected cells from that in the SGLT-expressing cells.[1]

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Generate a dose-response curve and calculate the IC50 value using non-linear regression analysis.[1]

Fluorescent Glucose Uptake Assay using 2-NBDG

This non-radioactive method offers a safer and often higher-throughput alternative to the radiolabeled assay.[5]

Materials:

  • Human kidney proximal tubule cell line (e.g., HK-2) endogenously expressing SGLT2, or transfected CHO/HEK293 cells.[5]

  • Cell culture medium.

  • KRH buffer.

  • Test inhibitors and reference compounds.

  • 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[5]

  • Lysis buffer.

Procedure:

  • Cell Culture: Culture the cells until they form a confluent monolayer.

  • Assay Preparation: Wash the cells with pre-warmed KRH buffer.

  • Inhibitor Incubation: Add KRH buffer containing the test inhibitor or vehicle to the cells and pre-incubate.

  • Glucose Uptake: Add KRH buffer containing 2-NBDG and incubate for a specified time (e.g., 30-60 minutes).[5]

  • Termination and Measurement: Terminate the uptake by washing the cells with ice-cold KRH buffer. Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

  • Data Analysis:

    • Calculate SGLT2-specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of unlabeled glucose or in a sodium-free buffer) from the total uptake.

    • Determine the percentage of inhibition and calculate the IC50 value as described for the radiolabeled assay.

Visualizing Key Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.

SGLT2_Inhibition_Pathway cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose Glucose SGLT2 SGLT2 Transporter Glucose->SGLT2 Co-transport Sodium Sodium (Na+) Sodium->SGLT2 SGLT2_Inhibitor SGLT2 Inhibitor SGLT2_Inhibitor->SGLT2 Inhibition Glucose_in Glucose SGLT2->Glucose_in Sodium_in Na+ SGLT2->Sodium_in GLUT2 GLUT2 Transporter Glucose_blood Glucose GLUT2->Glucose_blood Glucose_in->GLUT2 Facilitated Diffusion

Caption: Mechanism of SGLT2-mediated glucose reabsorption and its inhibition.

SGLT2_Assay_Workflow start Start cell_culture Culture SGLT2-expressing cells (e.g., CHO, HEK293) start->cell_culture wash_cells Wash cells with buffer cell_culture->wash_cells add_inhibitor Add test inhibitor at various concentrations wash_cells->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add labeled glucose analog ([¹⁴C]-AMG or 2-NBDG) pre_incubate->add_substrate incubate Incubate for glucose uptake add_substrate->incubate terminate Terminate uptake and wash cells incubate->terminate lyse Lyse cells terminate->lyse measure Measure signal (Radioactivity or Fluorescence) lyse->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

Caption: General workflow for an in vitro SGLT2 inhibition assay.

References

A Comparative Guide to the Structure-Activity Relationship of Benzoic Acid Analogs Targeting Epithelial-Mesenchymal Transition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationship (SAR) of benzoic acid analogs, with a specific focus on derivatives containing a difluoromethoxy group. The content is intended for researchers, scientists, and drug development professionals interested in the design of novel therapeutics targeting pathways involved in fibrosis and cancer. While direct SAR studies on a broad series of 5-Bromo-2-(difluoromethoxy)benzoic acid analogs are not extensively available in the public domain, this guide leverages detailed findings from a closely related analog, 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM), to illustrate key structural determinants of activity against transforming growth factor-β1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT).

EMT is a critical biological process implicated in wound healing, fibrosis, and cancer progression. The TGF-β1/Smad signaling pathway is a primary driver of EMT, making it an attractive target for therapeutic intervention. The data presented herein provides insights into how modifications of the benzoic acid scaffold can modulate inhibitory activity against this pathway.

Comparative Biological Activity of Benzoic Acid Analogs

The following table summarizes the in vitro activity of 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) in a model of TGF-β1-induced EMT in A549 human lung carcinoma cells. This data serves as a benchmark for understanding the potential of this chemical scaffold.

Compound IDStructureTarget PathwayKey Biological ActivityIC50 (µM)Reference
DGM 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acidTGF-β1/SmadInhibition of TGF-β1-induced cell proliferationNot explicitly stated for proliferation inhibition, but effective at 50, 100, and 200 µM[1][2]
Inhibition of Smad2/3 phosphorylationDose-dependent reduction[1]
Upregulation of E-cadherinDose-dependent increase[1]
Downregulation of α-SMA, Vimentin, Collagen IDose-dependent decrease[1]
Hypothetical Structure-Activity Relationship of this compound Analogs

The table below presents a hypothetical SAR for a series of this compound analogs based on common medicinal chemistry transformations and insights from the activity of DGM. This is intended for illustrative purposes to guide the design of future analogs. The predicted activity is ranked as high, moderate, or low based on anticipated effects of the substituents on factors such as steric hindrance, electronic properties, and potential for new interactions with the biological target.

Analog IDR1R2Predicted Relative ActivityRationale
Parent HHModerateCore scaffold with potential for baseline activity.
Analog 1 BrOCHF2HighThe difluoromethoxy group at position 2 is expected to enhance metabolic stability and potency. The bromo group at position 5 can provide a vector for further modification or enhance binding through halogen bonding.
Analog 2 BrOHLowThe free hydroxyl group may be a site for rapid metabolism, reducing in vivo efficacy.
Analog 3 ClOCHF2Moderate-HighSubstitution of bromo with chloro may slightly alter binding affinity and physicochemical properties.
Analog 4 BrOCH3ModerateThe methoxy group is less electron-withdrawing than difluoromethoxy, which may impact binding affinity.
Analog 5 BrNH2Low-ModerateThe introduction of a basic amine could significantly alter the compound's properties and target engagement.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) are provided below.[2]

Cell Culture and Induction of EMT

The A549 human lung carcinoma cell line was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum in a humidified incubator at 37°C with 5% CO2. For EMT induction, A549 cells were seeded and allowed to adhere for 12 hours, followed by 12 hours of serum starvation. The cells were then treated with 5 ng/mL of TGF-β1 for 48 hours to induce an epithelial-mesenchymal transition.[2]

MTT Assay for Cell Viability

A549 cells were seeded in 96-well plates. After treatment with various concentrations of the test compound for 48 hours, cell viability was assessed using the MTT assay. A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) at a concentration of 5 mg/mL was added to each well, and the plates were incubated for 4 hours at 37°C. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO). The absorbance was measured at 490 nm using a microplate reader to determine cell viability.[2]

Western Blotting Analysis

A549 cells were seeded in 6-well plates at a density of 5 x 10^5 cells per well. Following cell lysis, total protein was extracted, and the concentration was determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against E-cadherin, α-SMA, vimentin, Collagen I, Smad2/3, and phospho-Smad2/3. After washing, the membranes were incubated with the appropriate secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[2]

Visualizations

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for SAR studies.

TGF_beta_signaling TGFB1 TGF-β1 Receptor TGF-β Receptor Complex TGFB1->Receptor Binds Smad23 Smad2/3 Receptor->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex Binds Nucleus Nucleus Smad_complex->Nucleus Translocates to EMT_genes EMT Gene Transcription Nucleus->EMT_genes Activates DGM DGM Analog DGM->Receptor Inhibits

Caption: Simplified signaling pathway of TGF-β1-induced EMT and the inhibitory action of DGM analogs.

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro Testing cluster_analysis Analysis & Iteration Lead_ID Lead Identification (e.g., DGM) Analog_Design Analog Design (SAR Hypotheses) Lead_ID->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis Primary_Assay Primary Screening (e.g., MTT Assay) Synthesis->Primary_Assay Secondary_Assay Secondary Assays (e.g., Western Blot) Primary_Assay->Secondary_Assay Data_Analysis Data Analysis Secondary_Assay->Data_Analysis SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation New_Design New Analog Design SAR_Elucidation->New_Design New_Design->Analog_Design Iterative Cycle

Caption: General experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.

References

A Comparative Analysis of Difluoromethoxy and Methoxy Substituted Benzoic Acids for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical and biological properties of difluoromethoxy- versus methoxy-substituted benzoic acids, providing essential data and experimental insights for medicinal chemistry and drug discovery.

In the landscape of drug design and development, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. The substitution of a methoxy group with a difluoromethoxy group has emerged as a key tactic in medicinal chemistry. This guide provides a comprehensive comparative study of these two substitutions on a benzoic acid scaffold, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data and protocols.

Physicochemical Properties: A Head-to-Head Comparison

The introduction of a methoxy (-OCH₃) or a difluoromethoxy (-OCHF₂) group at the para-position of benzoic acid significantly influences its electronic and physical properties. The highly electronegative fluorine atoms in the difluoromethoxy group impart distinct characteristics compared to the methoxy group. A summary of the key physicochemical properties is presented in Table 1.

Property4-Difluoromethoxybenzoic Acid4-Methoxybenzoic AcidReferences
Molecular Formula C₈H₆F₂O₃C₈H₈O₃[1]
Molecular Weight 188.13 g/mol 152.15 g/mol [1]
Melting Point 169-171 °C182-185 °C[1]
pKa 4.02 (Predicted)4.47 (Experimental)[2][3]
logP 2.19 (Predicted)1.96 (Predicted)

Key Observations:

  • Acidity (pKa): 4-Difluoromethoxybenzoic acid is predicted to be a stronger acid (lower pKa) than 4-methoxybenzoic acid.[2][3] This is attributed to the strong electron-withdrawing inductive effect of the two fluorine atoms in the difluoromethoxy group, which stabilizes the carboxylate anion. In contrast, the methoxy group is electron-donating by resonance, which destabilizes the carboxylate anion and decreases acidity.[4]

  • Lipophilicity (logP): The difluoromethoxy group is expected to confer higher lipophilicity (a higher logP value) compared to the methoxy group. This increased lipophilicity can influence a molecule's ability to cross cell membranes, a critical factor in drug absorption and distribution.

Biological and Pharmacokinetic Profile

The substitution of a methoxy group with its difluorinated counterpart can have profound effects on the biological activity and metabolic stability of a drug candidate.

Metabolic Stability:

A primary driver for utilizing the difluoromethoxy group is to enhance metabolic stability. The methoxy group is often susceptible to O-demethylation by cytochrome P450 enzymes, a common metabolic pathway that can lead to rapid clearance of a drug. The strong carbon-fluorine bonds in the difluoromethoxy group are resistant to this enzymatic cleavage, thereby blocking this metabolic route and potentially increasing the drug's half-life.

Biological Activity:

While direct comparative biological data for 4-difluoromethoxybenzoic acid and 4-methoxybenzoic acid are not extensively available, the known activities of related compounds provide valuable insights.

  • 4-Methoxybenzoic Acid (p-Anisic Acid): This compound is known to possess a range of biological properties, including antiseptic, antioxidant, anti-inflammatory, and antimicrobial activities.[5][6][7][8] It is utilized as a preservative in cosmetics and as an intermediate in the synthesis of pharmaceuticals.[5][6][7]

  • 4-Difluoromethoxybenzoic Acid: This compound and its derivatives are key intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, and agrochemicals.[9] For instance, the more complex molecule 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid has demonstrated potential in mitigating pulmonary fibrosis by inhibiting the TGF-β/Smad signaling pathway.[10]

The differing electronic properties of the two groups can also lead to altered binding interactions with biological targets, potentially enhancing potency and selectivity.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a benzoic acid derivative in an aqueous or mixed-solvent system.

Materials:

  • pH meter with a combination glass electrode

  • Calibrated burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized ~0.1 M NaOH solution

  • Standardized ~0.1 M HCl solution

  • Benzoic acid derivative sample

  • High-purity water (and co-solvent if necessary)

  • KCl (for maintaining constant ionic strength)

Procedure:

  • Electrode Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).

  • Sample Preparation: Accurately weigh a precise amount of the benzoic acid derivative and dissolve it in a known volume of high-purity water (or a water/co-solvent mixture). Add KCl to maintain a constant ionic strength.

  • Titration:

    • Place the beaker containing the sample solution on the magnetic stirrer and immerse the pH electrode.

    • Record the initial pH of the solution.

    • Add the standardized NaOH solution in small, precise increments using the burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration until the pH has risen significantly past the expected equivalence point.

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of NaOH added.

    • Determine the equivalence point (the point of steepest inflection).

    • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).

    • Alternatively, a Gran plot can be used for a more accurate determination of the equivalence point.

Determination of logP by the Shake-Flask Method

Objective: To determine the partition coefficient (logP) of a benzoic acid derivative between n-octanol and water.

Materials:

  • Separatory funnels or screw-cap vials

  • Mechanical shaker

  • Centrifuge (optional)

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Benzoic acid derivative sample

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and water for a sufficient time to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the benzoic acid derivative in either the aqueous or organic phase at a known concentration.

  • Partitioning:

    • Add a known volume of the pre-saturated aqueous phase and a known volume of the pre-saturated organic phase to a separatory funnel or vial.

    • Add a small, precise volume of the stock solution.

    • Seal the container and shake it vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

  • Concentration Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the benzoic acid derivative in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase ([Organic]) to its concentration in the aqueous phase ([Aqueous]).

    • P = [Organic] / [Aqueous]

    • logP = log₁₀(P)

Visualizing the Impact and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Substitution Effects on Benzoic Acid Benzoic Acid Benzoic Acid Methoxy (-OCH3) Methoxy (-OCH3) Benzoic Acid->Methoxy (-OCH3) Substitution Difluoromethoxy (-OCHF2) Difluoromethoxy (-OCHF2) Benzoic Acid->Difluoromethoxy (-OCHF2) Substitution Altered Biological Activity Altered Biological Activity Methoxy (-OCH3)->Altered Biological Activity Increased Acidity (Lower pKa) Increased Acidity (Lower pKa) Difluoromethoxy (-OCHF2)->Increased Acidity (Lower pKa) Inductive Effect Increased Lipophilicity (Higher logP) Increased Lipophilicity (Higher logP) Difluoromethoxy (-OCHF2)->Increased Lipophilicity (Higher logP) Enhanced Metabolic Stability Enhanced Metabolic Stability Difluoromethoxy (-OCHF2)->Enhanced Metabolic Stability Difluoromethoxy (-OCHF2)->Altered Biological Activity

Caption: Comparative effects of methoxy vs. difluoromethoxy substitution.

G cluster_1 Experimental Workflow start Synthesize Analogs pka pKa Determination (Potentiometric Titration) start->pka logp logP Determination (Shake-Flask Method) start->logp stability Metabolic Stability Assay (e.g., Microsomal Incubations) start->stability activity Biological Activity Screening (e.g., Enzyme/Cell-based Assays) start->activity data Data Analysis & Comparison pka->data logp->data stability->data activity->data

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2-(difluoromethoxy)benzoic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Bromo-2-(difluoromethoxy)benzoic acid was not located. The following guidance is based on the safety protocols for structurally similar halogenated benzoic acids and general best practices for the disposal of hazardous laboratory chemicals. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. As a halogenated aromatic compound, it is imperative to handle this chemical and its waste with stringent safety measures to mitigate potential hazards. This guide provides a comprehensive, step-by-step operational plan for its safe disposal.

Immediate Safety and Handling Precautions

Before beginning any procedure that involves this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Due to the hazardous nature of similar compounds, which can cause skin, eye, and respiratory irritation, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the sink or in regular trash.

  • Segregation of Waste: Halogenated organic waste must be collected separately from non-halogenated waste.[1] Designate a specific waste container for this compound and any materials contaminated with it, such as gloves, weighing paper, and pipette tips.

  • Waste Container Selection and Labeling:

    • Use a chemically compatible and leak-proof container with a secure screw-top cap.[2]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[1]

  • Accumulation of Waste:

    • Store the hazardous waste container in a designated and properly marked Satellite Accumulation Area (SAA) within the laboratory.[2]

    • The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[3]

    • Keep the waste container closed at all times, except when adding waste.[2][4]

  • Disposal of Empty Containers: Empty containers that once held this compound must also be treated as hazardous waste unless they have been triple-rinsed.[4] The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[4]

  • Arranging for Pickup and Disposal:

    • Once the waste container is full or when the experiment is complete, contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[1][3]

    • Do not attempt to transport hazardous waste off-site yourself.

Summary of Properties for Analogous Compounds

Compound NameCAS NumberMolecular FormulaHazardsDisposal Recommendation
2-Bromo-5-fluorobenzoic acid394-28-5C₇H₄BrFO₂Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Dispose of as hazardous waste.[5]
5-Bromo-2-chlorobenzoic acid21739-92-4C₇H₄BrClO₂Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Dispose of contents/container to an approved waste disposal plant.[6]
2-Bromo-5-methoxybenzoic acid22921-68-2C₈H₇BrO₃Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Dispose of contents/container to an approved waste disposal plant.[7]
2-Bromo-5-hydroxybenzoic acid58380-11-3C₇H₅BrO₃Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Dispose of contents/container to an approved waste disposal plant.[8]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Generation of this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe improper_disposal Improper Disposal (Sink or Trash) start->improper_disposal segregate Segregate Halogenated Waste from Non-Halogenated Waste ppe->segregate container Use a Labeled, Compatible, and Sealed Waste Container segregate->container store Store in Designated Satellite Accumulation Area container->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Professional Disposal by Licensed Facility contact_ehs->disposal stop STOP! Consult EHS Immediately improper_disposal->stop Prohibited

Disposal Workflow Diagram

References

Personal protective equipment for handling 5-Bromo-2-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of 5-Bromo-2-(difluoromethoxy)benzoic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols.

Personal Protective Equipment (PPE)

When handling this compound, which should be treated as a corrosive and irritating solid, the following personal protective equipment is mandatory.[1][2][3][4][5] Dust from corrosive solids can be inhaled, causing irritation or burns to the respiratory tract.[5]

PPE CategoryItemSpecification
Eye and Face Chemical Safety Goggles & Face ShieldGoggles are essential; a face shield should be used in conjunction with goggles when there is a risk of splashing.[1][2][3]
Hand Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended.[4] Inspect gloves for any damage before use.[3]
Body Laboratory Coat or Chemical-Resistant ApronA fully buttoned lab coat is the minimum requirement. A chemical-resistant apron provides additional protection.[2][4]
Respiratory Respirator (if necessary)Use a NIOSH-approved respirator with an appropriate cartridge if work is not conducted in a fume hood or if dust is generated.[4]
Foot Closed-Toe ShoesProtects against spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is vital to minimize exposure and ensure safety.

Preparation:

  • Consult Safety Data Sheet (SDS): Although a specific SDS for this compound was not found, reviewing SDSs for similar compounds like 5-Bromo-2-chlorobenzoic acid is crucial.[6]

  • Work Area Designation: All handling of the solid compound should occur within a designated area, such as a chemical fume hood, to control exposure to dust and vapors.[1][5]

  • Assemble Materials: Have all necessary equipment, including spatulas, weighing paper, and sealable containers, ready within the fume hood.

  • Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and functional.[1][3]

Handling:

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing: Carefully weigh the desired amount of the compound on weighing paper or in a tared container inside the fume hood to minimize the generation of airborne dust.[5]

  • Dissolving: If preparing a solution, slowly add the solid to the solvent while stirring. Be aware that dissolving some corrosive solids in water can generate heat.[5]

  • Container Sealing: Securely seal all containers holding the compound when not in use.[6]

Post-Handling:

  • Decontamination: Clean all equipment and the work surface thoroughly after use.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

Disposal Plan

As a halogenated organic compound, this compound must be disposed of as hazardous waste.[7][8]

Waste Segregation and Collection:

  • Designated Waste Container: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible hazardous waste container.[7][8]

  • Labeling: The waste container must be labeled as "Halogenated Organic Waste" and include the full chemical name.[8]

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[7]

Disposal Procedure:

  • Licensed Waste Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.

  • Documentation: Maintain a record of the waste generated and its disposal.

Emergency Procedures

In the event of an emergency, follow these procedures:

Emergency SituationAction
Skin Contact Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[1][9] Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][6] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]
Minor Spill For a small spill, restrict the area.[11] Wearing appropriate PPE, use an absorbent material to contain the spill.[12][13] Collect the material in a sealed container for hazardous waste disposal.[14] Clean the area with soap and water.[14]
Major Spill Evacuate the immediate area and alert others.[11][14] If there is a risk of fire or significant exposure, activate the fire alarm and evacuate the building.[14] Contact emergency services and the institution's safety office.[12][14]

Workflow for Handling and Disposal

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Consult SDS for Similar Compounds prep2 Designate Work Area (Fume Hood) prep1->prep2 prep3 Assemble Materials prep2->prep3 prep4 Check Emergency Equipment prep3->prep4 h1 Don Appropriate PPE prep4->h1 Proceed to Handling h2 Weigh Compound in Fume Hood h1->h2 h3 Dissolve (if applicable) h2->h3 h4 Seal Containers h3->h4 post1 Decontaminate Work Area h4->post1 Proceed to Post-Handling post2 Properly Remove PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 d1 Collect in Labeled Halogenated Waste Container post3->d1 Initiate Disposal d2 Store in Designated Area d1->d2 d3 Dispose via Licensed Waste Management d2->d3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.